Ferric Pyrophosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNYOZXMIKYPR-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe4(P2O7)3, Fe4O21P6 | |
| Record name | iron(III) pyrophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047600 | |
| Record name | Iron(III) pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |
| Record name | Ferric pyrophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5300 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble after treatment with citric acid and sodium hydroxyde | |
| Record name | Ferric pyrophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10058-44-3, 10402-25-2 | |
| Record name | Ferric pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric pyrophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphosphoric acid, iron(3+) salt (3:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(III) pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrairon tris(pyrophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERRIC PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | Ferric pyrophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ferric Pyrophosphate for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ferric pyrophosphate, a key iron supplement in pharmaceutical applications. This document details its solubility, stability, particle size, and bioavailability, supported by experimental protocols and visual representations of its mechanism of action.
Physicochemical Properties
This compound's utility in pharmaceuticals is largely dictated by its chemical and physical characteristics. A summary of these properties is presented below.
Table 1: General Physicochemical Properties of this compound
| Property | Description | Source |
| Chemical Formula | Fe₄(P₂O₇)₃ | [1] |
| Appearance | Tan or yellowish-white odorless powder.[2] | [2][3] |
| Molar Mass | Approximately 745.36 g/mol .[3] | |
| Iron Content | Approximately 12% elemental iron by weight in the ferric (Fe³⁺) form. | |
| Stability | Stable under normal storage and processing conditions; not easily degraded by heat, light, or pH changes. However, prolonged exposure to strong light may trigger photochemical reactions. |
A notable advancement in this compound formulation is the development of this compound Citrate (FPC), a noncolloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety. This form consists of iron (III) complexed with one pyrophosphate and two citrate molecules in the solid state, a structure that is preserved in solution and remains stable for several months. FPC has improved solubility (> 1000 mg/mL) and stability compared to other soluble this compound complexes.
Table 2: Solubility Profile of this compound
| Condition | Solubility | Source |
| Water | Insoluble. Low solubility in water, classified as a sparingly soluble salt. | |
| Organic Solvents | Insoluble. | |
| Acidic Solutions | Solubility increases in strongly acidic solutions. Sparingly soluble at pH 1-2 (10-33 mg/L) and practically insoluble (<0.1 mg/L) at pH 3-5. | |
| Alkaline Solutions | Solubility increases in strongly alkaline solutions. Slightly soluble at pH > 8. | |
| In the presence of pyrophosphate ions | Solubility strongly increases at pH 5–8.5 due to the formation of a soluble complex. |
Table 3: Bioavailability of Different Forms of this compound
| Formulation | Mean Particle Size (MPS) | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Source |
| Regular this compound | ~21 µm | 59% | |
| Micronized this compound | ~2.5 µm | 69% | |
| Encapsulated Micronized this compound | ~2.5 µm | 43% | |
| Emulsified Micronized this compound | ~0.5 µm | 95% | |
| Micronized Dispersible this compound (MDFP) | Nanometer level | High, comparable to ferrous sulfate |
Experimental Protocols
Detailed methodologies are crucial for the consistent and accurate characterization of this compound.
2.1. Synthesis of this compound
Anhydrous iron(III) pyrophosphate can be prepared by heating a mixture of iron(III) metaphosphate and iron(III) phosphate under oxygen with a stoichiometric ratio of 1:3. The reactants can be prepared by reacting iron(III) nitrate nonahydrate with phosphoric acid.
A common industrial method is the liquid phase precipitation method. This involves the controlled reaction between a soluble iron salt (like ferric sulfate or ferric chloride) and a pyrophosphate (like sodium pyrophosphate) in an aqueous solution. Key parameters to control include the molar ratio of reactants, pH (optimally 2.0-3.5), reaction temperature, and mixing method to ensure desired particle size and purity.
2.2. Characterization by X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Fine Structure (XAFS) measurements at the iron K edge (7112 eV) are used to determine the coordination chemistry of iron in this compound complexes.
-
Sample Preparation: Solid samples are measured as crystalline powders. Solution-phase standards are prepared by dissolving the salts in deionized water to a concentration of 10 mM.
-
Data Acquisition: Both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) data are collected.
-
Data Analysis: Quantitative EXAFS modeling is performed to determine the number and type of atoms coordinated to the iron center and their respective distances. For instance, in this compound Citrate (FPC), EXAFS data shows the iron center is bound to approximately 2.5 phosphorus atoms and 3.6 carbon atoms, indicating a complex with one pyrophosphate and two citrate ligands.
2.3. Dissolution Testing
The dissolution behavior is a critical determinant of bioavailability.
-
Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle) is used.
-
Media: Dissolution is tested in various pH environments to simulate the gastrointestinal tract, such as simulated gastric fluid (e.g., pH 1.2) and simulated intestinal fluid (e.g., pH 6.8).
-
Procedure: A known amount of this compound is added to the dissolution medium. Samples are withdrawn at specific time intervals, filtered, and the amount of dissolved iron is quantified using a suitable analytical method like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
2.4. Particle Size Analysis
Particle size significantly influences the bioavailability of poorly soluble iron compounds.
-
Method: Laser diffraction is a common method for determining particle size distribution.
-
Procedure: The this compound powder is dispersed in a suitable liquid medium and circulated through the laser beam of the particle size analyzer. The instrument measures the angular distribution of the scattered light, which is then used to calculate the particle size distribution.
2.5. In Vitro Bioavailability Assessment (Caco-2 Cell Model)
The Caco-2 cell model is widely used to predict the intestinal absorption of nutrients.
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal epithelium.
-
Simulated Digestion: this compound is subjected to a simulated gastrointestinal digestion process to mimic the conditions in the stomach and small intestine.
-
Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the cells are harvested, and the intracellular iron content is measured to determine uptake. Ferritin formation in the cells can also be quantified as a marker of iron absorption.
Mechanism of Action and Bioavailability
The bioavailability of this compound is highly dependent on its formulation. While traditional this compound has low water solubility and consequently low bioavailability, newer formulations have significantly improved absorption.
Micronization, or reducing the particle size to the nanometer level, has been shown to dramatically increase the relative bioavailability of this compound, making it comparable to that of ferrous sulfate. Emulsifiers are often added to these micronized forms to prevent aggregation and maintain dispersibility in liquid formulations.
The proposed mechanism for improved absorption of micronized this compound involves both paracellular and transcellular pathways. The small particle size allows for some direct uptake through M cells in the Peyer's patches of the intestine. However, the primary route is believed to be the dissolution of this compound in the acidic environment of the stomach, followed by absorption of the solubilized iron in the duodenum, primarily via the Divalent Metal Transporter 1 (DMT1).
Below is a diagram illustrating the proposed absorption pathway.
Caption: Proposed intestinal absorption pathway of iron from this compound.
Drug Interactions and Regulatory Standing
This compound can interact with various drugs, potentially reducing their absorption or its own. Known interactions include decreased absorption of tetracyclines, quinolones, and eltrombopag. Conversely, substances like sodium bicarbonate can decrease the absorption of this compound.
This compound is generally recognized as safe (GRAS) for use as a food additive. A specific formulation, this compound Citrate (FPC), is approved by the U.S. Food and Drug Administration (FDA) for parenteral administration to maintain iron levels in hemodialysis patients. The FDA has also provided draft guidance for generic this compound citrate intravenous solutions, outlining the requirements for demonstrating active pharmaceutical ingredient (API) sameness through comparative physicochemical characterization.
This guide provides a foundational understanding of the physicochemical properties of this compound for pharmaceutical use. Further research into specific formulations and their interactions within complex drug delivery systems is recommended for advanced applications.
References
The Intricate Dance of Iron: A Technical Guide to the Cellular Uptake of Ferric Pyrophosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferric pyrophosphate in its nanoparticle formulation has emerged as a promising strategy to combat iron deficiency, offering enhanced bioavailability compared to its bulk counterpart. This technical guide delves into the core mechanisms governing the cellular uptake of these nanoparticles, providing a comprehensive overview for researchers, scientists, and professionals in drug development. Through a synthesis of current experimental evidence, this document outlines the primary pathways of iron absorption, details the experimental protocols used to elucidate these mechanisms, and presents key quantitative data in a clear, comparative format. Visualizations of the intricate signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.
Introduction
Iron deficiency remains a global health challenge, necessitating the development of effective iron supplementation strategies. While soluble ferrous salts are readily absorbed, they often cause undesirable organoleptic changes and gastrointestinal side effects. Insoluble ferric compounds like this compound are more palatable but suffer from low bioavailability. Nanosizing this compound has been shown to significantly improve its absorption, making it a viable and effective alternative for food fortification and supplementation.[1][2] Understanding the cellular and molecular mechanisms of iron uptake from these nanoparticles is paramount for optimizing their design and application.
The Dual Pathways of Iron Uptake
The absorption of iron from this compound nanoparticles is a multifaceted process involving two primary pathways: direct uptake of ionic iron via membrane transporters and the endocytosis of the nanoparticles themselves.
The Dominant Role of Divalent Metal Transporter-1 (DMT1)
Experimental evidence strongly suggests that the principal mechanism for iron acquisition from this compound nanoparticles involves their dissolution in the gastrointestinal tract, followed by the uptake of the released iron in its ferrous form (Fe²⁺) by Divalent Metal Transporter-1 (DMT1) , a key iron transporter in the apical membrane of enterocytes.[3][4][5] The acidic environment of the stomach facilitates the dissolution of the nanoparticles, increasing the concentration of soluble iron available for absorption in the duodenum. Studies using the human intestinal Caco-2 cell line have demonstrated that inhibitors of DMT1 significantly reduce iron uptake from digested this compound nanoparticles.
Endocytosis: A Secondary but Significant Pathway
In addition to the DMT1-mediated pathway, evidence points to the direct cellular uptake of intact this compound nanoparticles through endocytosis . This mechanism is particularly relevant for smaller nanoparticles. The two main endocytic pathways implicated are:
-
Clathrin-Mediated Endocytosis: This process involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles containing the nanoparticles.
-
Macropinocytosis: This is a non-specific process where the cell membrane engulfs larger volumes of extracellular fluid, including suspended nanoparticles.
Inhibition of these endocytic pathways in Caco-2 cell models has been shown to decrease iron uptake from this compound nanoparticle formulations, confirming their contribution to the overall absorption process.
Visualizing the Mechanisms
To illustrate the complex interplay of these pathways, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative overview of the bioavailability and physicochemical properties of this compound nanoparticles.
| Nanoparticle Formulation | Mean Particle Size (nm) | Specific Surface Area (m²/g) | In Vitro Solubility (% of FeSO₄ at pH 1) | Relative Bioavailability (RBV) (%) | Reference |
| Commercial FePO₄ | - | 32.6 | 73 | 61 | |
| FePO₄ Nanoparticles | 30.5 | 68.6 | 79 | 70 | |
| FePO₄ Nanoparticles | 10.7 | 194.7 | 85 | 96 | |
| This compound Nanoparticles | 10-30 | - | - | 103.02 |
| Experimental Condition (Caco-2 cells) | Iron Uptake (Relative to Control) | Reference |
| NP-FePO₄ (pH 1 digestion) | ~2-3 fold higher than pH 2 | |
| NP-FePO₄ + Ascorbic Acid | 3-4 fold increase | |
| NP-FePO₄ + Chlorpromazine (Clathrin inhibitor) | Significantly reduced | |
| NP-FePO₄ + Sucrose (Clathrin inhibitor) | Significantly reduced | |
| NP-FePO₄ + DMA (Macropinocytosis inhibitor) | Significantly reduced |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in studying the uptake of this compound nanoparticles.
Nanoparticle Synthesis and Characterization
A common method for synthesizing this compound nanoparticles is through a controlled precipitation reaction.
Characterization Techniques:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution in solution.
-
X-ray Diffraction (XRD): To analyze the crystalline structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the nanoparticle surface.
In Vitro Digestion Model
A simulated gastrointestinal digestion model is crucial to mimic the physiological conditions the nanoparticles encounter before absorption.
References
- 1. mdpi.com [mdpi.com]
- 2. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ferric Pyrophosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of ferric pyrophosphate [Fe₄(P₂O₇)₃] in aqueous solutions. This compound is a widely utilized iron source in food fortification and pharmaceutical applications due to its sensory profile and relative stability.[1][2] However, its low solubility in water presents challenges for formulation and bioavailability.[1][2] This document consolidates available data on the physicochemical properties of this compound, offering a detailed examination of the factors influencing its dissolution and degradation. Experimental protocols for assessing these characteristics are detailed, and key cellular pathways involved in its absorption are visualized. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this important iron compound.
Introduction
This compound is an inorganic compound composed of ferric iron (Fe³⁺) and pyrophosphate (P₂O₇⁴⁻) ions.[3] It is recognized for its use as an iron fortificant in various food products and as an active pharmaceutical ingredient in iron deficiency therapies. A key advantage of this compound is its non-metallic taste and reduced propensity to cause organoleptic changes in food matrices compared to more soluble iron salts like ferrous sulfate. However, its inherent low solubility in aqueous systems at neutral pH poses significant challenges for achieving optimal iron absorption and bioavailability. Understanding the solubility and stability of this compound under various conditions is therefore paramount for the effective design of food fortification programs and pharmaceutical formulations.
Solubility of this compound
The solubility of this compound is a critical determinant of its bioavailability. The dissolution of iron is a prerequisite for its absorption in the gastrointestinal tract. This compound is classified as sparingly soluble in water. Its solubility is highly dependent on the pH of the aqueous medium.
Effect of pH
The solubility of this compound exhibits a strong dependence on pH. It is sparingly soluble in the pH range of 3 to 6 but shows slightly increased solubility at pH < 2 and pH > 8.
-
Acidic Conditions (pH < 3): In highly acidic environments, such as the stomach, the pyrophosphate ion is protonated, which shifts the dissolution equilibrium towards the release of ferric ions. This increased solubility in acidic media is crucial for the initial dissolution of this compound supplements upon ingestion.
-
Neutral to Mildly Acidic Conditions (pH 3-6): In this range, which is relevant for many food products and the upper small intestine, this compound is practically insoluble, with reported solubility values as low as <0.1 mg/L.
-
Alkaline Conditions (pH > 8): In alkaline solutions, ferric ions can react with hydroxide ions to form ferric hydroxide, which can influence the overall dissolution equilibrium. The presence of excess pyrophosphate ions at pH 5-8.5 can significantly increase the solubility of this compound due to the formation of soluble iron-pyrophosphate complexes.
| pH Range | Solubility Description | Reported Solubility Values | Reference |
| < 2 | Slightly Soluble | 10-33 mg/L | |
| 2.0 - 4.5 | Sparingly Soluble | Fe³⁺ dissolution of 15% of initial content in 24h at pH 3.0 (in orange juice) | |
| 3 - 6 | Sparingly Soluble / Practically Insoluble | <0.1 mg/L (in aqueous solution at pH 3-5) | |
| 4.0 | Sparingly Soluble | Fe³⁺ dissolution of 5% of initial content in 24h at pH 4.0 (in orange juice) | |
| 5 - 8.5 | Increased solubility in the presence of excess pyrophosphate | 8-10 fold increase in total ionic iron concentration | |
| 6.5 - 7.5 | Sparingly Soluble | 0.1–0.5 mg/L | |
| > 8 | Slightly Soluble | - |
Effect of Temperature
Generally, an increase in temperature tends to enhance the solubility of solid compounds like this compound. However, high temperatures can also lead to degradation, which can affect its solubility characteristics. For instance, drying at temperatures above 100°C may cause crystal dehydration, leading to a denser lattice structure and decreased water solubility. Conversely, precipitates formed at medium temperatures (50–60°C) may exhibit better solubility after drying compared to those formed at lower temperatures.
| Temperature Range (°C) | Effect on Solubility | Reference |
| 20-40 (during precipitation) | Fine particles, may require longer aging, potentially affecting final solubility | |
| 50-60 (during precipitation) | Conducive to forming crystals with uniform particle size and better solubility after drying | |
| 60-80 (drying) | Can reduce the loss of crystal water, maintaining a stable structure conducive to solubility | |
| >100 (drying) | May cause crystal dehydration, leading to a denser lattice and decreased water solubility |
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of other chemical species.
Thermal Stability
In its dry, crystalline form, this compound is relatively stable at room temperature. However, it is sensitive to high temperatures.
-
Above 70°C: Crystal water begins to desorb, leading to slight lattice distortion.
-
Above 120°C: The pyrophosphate ion can start to decompose into orthophosphate, forming a mixed phase of ferric phosphate and ferric oxide. This decomposition can reduce the bioavailability of the iron.
-
High-Temperature Processing: During food processing methods like baking (e.g., 180°C for 30 minutes), the crystal water can be completely removed, and the pyrophosphate decomposition rate can reach up to 10%.
| Temperature (°C) | Observation | Reference |
| Room Temperature (dry state) | Stable | |
| > 70 | Onset of crystal water desorption | |
| > 120 | Gradual decomposition of pyrophosphate to orthophosphate | |
| 180 (for 30 min) | Pyrophosphate decomposition rate of up to 10% |
pH Stability
The stability of this compound in aqueous solutions is closely linked to its solubility and is therefore highly pH-dependent.
-
Acidic pH (2.0-4.5): In acidic foods and beverages, protonation of the pyrophosphate ligand can weaken its chelation of the ferric ion, leading to accelerated dissolution and potential interactions with other components.
-
Neutral/Alkaline pH (6.0-8.5): In dairy products and baked goods, there is a tendency for the formation of an amorphous ferric hydroxide layer on the crystal surface, which can lead to changes in particle size and color. Generally, this compound is considered more stable within a pH range of 4–6.
Stability in the Presence of Other Compounds
-
Chelating Agents: Strong chelating agents like EDTA can form more stable complexes with ferric ions, promoting the dissolution of this compound. Citric acid can also enhance its dissolution.
-
Reducing Agents: In the presence of reducing agents such as ascorbic acid (Vitamin C), the ferric iron (Fe³⁺) in this compound can be reduced to ferrous iron (Fe²⁺), leading to the disintegration of the crystal structure.
-
Divalent Metal Ions: Divalent cations like Ca²⁺ and Mg²⁺, commonly found in dairy products, can compete with ferric ions for binding to pyrophosphate, potentially reducing the stability of the this compound complex.
Experimental Protocols
In Vitro Digestion and Bioavailability Assessment (Caco-2 Cell Model)
This method simulates the physiological conditions of the human gastrointestinal tract to assess the bioaccessibility and potential bioavailability of iron from this compound.
Objective: To determine the amount of soluble iron released from this compound during simulated digestion and its subsequent uptake by intestinal cells.
Methodology:
-
Simulated Gastric Digestion:
-
A sample of this compound is incubated in a simulated gastric fluid containing pepsin at pH 2.0 and 37°C for a specified period (e.g., 1-2 hours).
-
-
Simulated Intestinal Digestion:
-
The pH of the gastric digest is raised to 7.0.
-
A mixture of pancreatin and bile salts is added.
-
The mixture is incubated at 37°C for a further period (e.g., 2 hours) to simulate intestinal conditions.
-
-
Separation of Soluble and Insoluble Fractions:
-
The digest is centrifuged to separate the soluble (bioaccessible) iron fraction from the insoluble residue.
-
-
Caco-2 Cell Culture:
-
Human intestinal Caco-2 cells are cultured on permeable supports until they differentiate into a monolayer of enterocyte-like cells.
-
-
Iron Uptake Assay:
-
The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.
-
After an incubation period, the cells are harvested.
-
-
Quantification of Iron Uptake:
-
Cellular iron uptake is typically quantified by measuring the intracellular ferritin concentration, which is an iron storage protein. Ferritin levels are proportional to the amount of iron taken up by the cells and can be measured using an ELISA.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC can be used to quantify the amount of pyrophosphate or to determine the iron content after chelation. A stability-indicating HPLC method can separate the intact drug from its degradation products.
Objective: To quantify this compound or its related species in a sample.
General Protocol (Example for Iron Determination via Chelation):
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent. For biological matrices, a protein precipitation step may be necessary.
-
-
Chelation:
-
Add a chelating agent, such as desferrioxamine (DFO), to the sample solution to form a stable, colored iron complex (ferrioxamine).
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., Tris-HCl) and an organic solvent (e.g., acetonitrile) is often employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV-Vis detection at a wavelength appropriate for the iron chelate (e.g., 430 nm for ferrioxamine).
-
-
Quantification:
-
A calibration curve is generated using standards of known iron concentration that have undergone the same chelation procedure.
-
The concentration of iron in the sample is determined by comparing its peak area to the calibration curve.
-
X-ray Absorption Spectroscopy (XAS) for Structural Characterization
XAS is a powerful technique for probing the local atomic and electronic structure of iron in this compound, providing information on its oxidation state and coordination environment.
Objective: To characterize the coordination chemistry of the iron center in this compound.
Methodology:
-
Sample Preparation:
-
Solid samples can be ground into a fine powder and pressed into a pellet.
-
Aqueous solutions are typically held in a suitable sample cell with X-ray transparent windows.
-
-
Data Acquisition:
-
The sample is irradiated with a tunable beam of X-rays, typically from a synchrotron source.
-
The X-ray absorption is measured as a function of the incident X-ray energy around the iron K-edge (the binding energy of the iron 1s electrons).
-
-
Data Analysis:
-
X-ray Absorption Near Edge Structure (XANES): The features in the immediate vicinity of the absorption edge provide information about the oxidation state and coordination geometry of the iron atom.
-
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations at energies above the absorption edge can be analyzed to determine the types of neighboring atoms, their distances from the iron atom, and their coordination numbers.
-
Cellular Uptake and Signaling
The absorption of iron from this compound in the intestine is a complex process. While its low solubility is a limiting factor, the iron that does become soluble can be taken up by intestinal enterocytes. In vitro studies using Caco-2 cells suggest that the uptake of iron from iron phosphates involves the Divalent Metal Transporter 1 (DMT1). There is also evidence for the involvement of endocytic pathways.
Conclusion
The solubility and stability of this compound in aqueous solutions are complex phenomena governed by a multitude of factors, most notably pH and temperature. While its low solubility at neutral pH presents challenges for formulation and bioavailability, its increased solubility in acidic conditions is a key aspect of its function as an oral iron supplement. The stability of this compound is also a critical consideration, particularly in the context of food processing and storage, where high temperatures and interactions with other ingredients can lead to degradation. A thorough understanding of these properties, aided by the experimental protocols outlined in this guide, is essential for the successful application of this compound in both the pharmaceutical and food industries. Further research to generate more comprehensive quantitative data on solubility and degradation kinetics across a wider range of conditions will be invaluable for optimizing the use of this important iron compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactions of Ferric Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric pyrophosphate (Fe₄(P₂O₇)₃) is an inorganic compound of significant interest in the pharmaceutical and food industries as a source of iron for supplementation and fortification.[1] Its unique chemical properties, including its insolubility in water and stability, make it an attractive alternative to more soluble iron salts, which can cause adverse organoleptic changes and gastrointestinal side effects.[2][3] This technical guide provides a comprehensive overview of the core chemical properties and reactions of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, thermal stability, and reactivity with various chemical entities. Furthermore, it outlines key experimental protocols for its synthesis and characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of its behavior.
Chemical and Physical Properties
This compound is a coordination entity composed of ferric (Fe³⁺) cations and pyrophosphate (P₂O₇⁴⁻) anions in a 4:3 molar ratio.[1] It typically exists as a yellowish-white to reddish-brown, odorless, and tasteless powder.[2] The iron in this compound is in the ferric (Fe³⁺) oxidation state, which contributes to its stability and reduced reactivity compared to ferrous (Fe²⁺) iron compounds.
Data Presentation: Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Fe₄(P₂O₇)₃ | |
| Molecular Weight | 745.22 g/mol | |
| Appearance | Yellowish-white to reddish-brown powder | |
| Iron Content | Approximately 24-25% | |
| Solubility in Water (20°C) | < 1 g/L (practically insoluble) | |
| pH (1% solution) | Approximately 4 |
Solubility and Stability
A key characteristic of this compound is its low solubility in water at neutral pH, which is advantageous for its use in food fortification as it minimizes undesirable sensory changes. However, its solubility is pH-dependent, increasing in acidic and alkaline conditions.
pH-Dependent Solubility
In acidic environments, such as the stomach, the pyrophosphate anion is protonated, leading to the dissociation of the complex and the release of ferric ions. Conversely, in alkaline solutions, ferric ions can precipitate as ferric hydroxide, which also promotes the dissolution of the this compound complex.
| pH | Solubility | Mechanism | References |
| < 2 | Slightly soluble | Protonation of pyrophosphate ions, leading to complex dissociation. | |
| 3 - 6 | Sparingly soluble | Stable complex with low dissociation. | |
| > 8 | Slightly soluble | Formation of ferric hydroxide precipitate, shifting the equilibrium. |
Thermal Stability
This compound exhibits good thermal stability, generally not decomposing at temperatures below 300°C. Above this temperature, it undergoes decomposition to form ferric oxide and phosphorus pentoxide. Thermogravimetric analysis (TGA) of this compound nanoparticles shows distinct mass-loss steps, with initial loss attributed to the removal of water molecules.
| Temperature Range | Observation | References |
| < 300°C | Generally stable. | |
| > 300°C | Gradual decomposition to Fe₂O₃ and P₂O₅. |
Chemical Reactions
This compound participates in several key chemical reactions, including hydrolysis, redox reactions, and complex formation.
Hydrolysis
In aqueous solution, this compound can undergo hydrolysis to a limited extent, forming ferric hydroxide and pyrophosphoric acid. This reaction contributes to the slightly acidic nature of this compound slurries.
Reaction: Fe₄(P₂O₇)₃ + 12H₂O ⇌ 4Fe(OH)₃ + 3H₄P₂O₇
Redox Reactions
The ferric (Fe³⁺) ion in this compound can be reduced to the ferrous (Fe²⁺) state by reducing agents. This is a critical step in the intestinal absorption of iron, as ferrous iron is more readily absorbed. Ascorbic acid (Vitamin C) is a common reducing agent that can enhance the bioavailability of iron from this compound by reducing Fe³⁺ to Fe²⁺.
Reaction with Ascorbic Acid (schematic): 2Fe³⁺(in complex) + Ascorbic Acid → 2Fe²⁺ + Dehydroascorbic Acid
Complex Formation
The pyrophosphate ligand can be displaced by stronger chelating agents. For instance, in the presence of citrate, soluble this compound-citrate complexes can be formed, which have enhanced solubility and bioavailability.
Experimental Protocols
Synthesis of this compound (Liquid Phase Precipitation Method)
This method is widely used for the industrial production of this compound.
Materials:
-
Ferric chloride (FeCl₃) or Ferric sulfate [Fe₂(SO₄)₃]
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Deionized water
-
Dilute hydrochloric acid or sodium hydroxide (for pH adjustment)
Procedure:
-
Prepare a solution of ferric chloride or ferric sulfate in deionized water.
-
Prepare a separate solution of sodium pyrophosphate in deionized water.
-
Adjust the pH of the sodium pyrophosphate solution to the desired range (typically acidic) using dilute HCl or NaOH.
-
Slowly add the ferric salt solution to the sodium pyrophosphate solution with constant stirring.
-
A precipitate of this compound will form.
-
Continue stirring for a specified period to ensure complete reaction.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.
-
Dry the resulting this compound powder at a controlled temperature (e.g., 60-80°C) to a constant weight.
Diagram: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via liquid phase precipitation.
In Vitro Bioavailability Assessment using Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Transwell inserts
-
This compound
-
Ferritin ELISA kit
Procedure:
-
Cell Culture: Culture Caco-2 cells in appropriate medium and conditions until they differentiate into a monolayer with tight junctions, typically for 21 days.
-
Sample Preparation: Prepare a solution or suspension of this compound at the desired concentration.
-
Application to Cells: Add the this compound sample to the apical side of the Caco-2 cell monolayer cultured on Transwell inserts.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for iron uptake.
-
Cell Lysis and Ferritin Measurement: After incubation, wash the cells to remove any non-absorbed iron. Lyse the cells and measure the intracellular ferritin concentration using a ferritin ELISA kit. Ferritin formation is an indicator of iron uptake.
Diagram: Experimental Workflow for Caco-2 Bioavailability Assay
Caption: Workflow for assessing iron bioavailability from this compound using the Caco-2 cell model.
Signaling Pathways and Mechanisms of Absorption
The intestinal absorption of iron from this compound is a multi-step process. While its low solubility presents a challenge, various factors in the gastrointestinal tract facilitate its absorption.
Diagram: Proposed Mechanism of this compound Intestinal Absorption
Caption: Proposed pathway for the intestinal absorption of iron from this compound.
Conclusion
This compound presents a unique profile of chemical properties that are highly advantageous for its application in iron supplementation and fortification. Its low aqueous solubility at neutral pH and enhanced stability contribute to better tolerability and minimal sensory impact on food products. The reactivity of this compound, particularly its pH-dependent dissolution and redox behavior in the presence of enhancers like ascorbic acid, are critical determinants of its bioavailability. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers and professionals working on the development and optimization of iron-based therapies and fortified food products. Further research into the precise redox potential of the this compound complex and the development of standardized analytical methods will continue to refine our understanding and application of this important iron source.
References
A Comprehensive Technical Guide on the Mechanism of Action of Ferric Pyrophosphate in Iron Supplementation
Introduction
Ferric pyrophosphate (FePP) is a water-insoluble iron compound increasingly utilized in food fortification and as a nutritional supplement. Its appeal lies in its minimal organoleptic impact, making it an ideal fortificant for various food matrices without causing undesirable color or flavor changes.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its journey from ingestion to systemic circulation and utilization. The content is tailored for researchers, scientists, and professionals in drug development, offering a granular view of the underlying physiological and cellular processes.
Physicochemical Properties and Formulation
This compound is an inorganic compound with the chemical formula Fe₄(P₂O₇)₃. It contains iron in the ferric (Fe³⁺) oxidation state.[2] A key characteristic of FePP is its low solubility, particularly at neutral pH.[2] However, modern formulations often employ micronization or nano-sizing to increase the surface area, which can enhance its dissolution in gastric acid and subsequent bioavailability. Some advanced delivery systems encapsulate this compound in liposomes or other carriers to improve stability and absorption.
Mechanism of Action: From Ingestion to Systemic Uptake
The absorption of iron from this compound is a multi-step process involving solubilization in the gastrointestinal tract, uptake by intestinal epithelial cells, and subsequent transfer into the systemic circulation.
Gastric Solubilization
Upon oral ingestion, this compound remains largely intact until it reaches the acidic environment of the stomach. The low pH of gastric juice facilitates the partial dissolution of FePP particles, leading to the release of ferric iron (Fe³⁺) ions. Studies have shown that a lower gastric pH (e.g., pH 1 vs. pH 2) significantly increases the concentration of soluble iron from this compound, which in turn leads to higher iron uptake by intestinal cells.
Intestinal Absorption
The primary site of iron absorption is the duodenum and proximal jejunum. The absorption of iron from this compound at the intestinal level is thought to occur through two main pathways:
-
Divalent Metal Transporter 1 (DMT1) Mediated Transport: This is the principal pathway for non-heme iron absorption. However, DMT1 can only transport ferrous iron (Fe²⁺). Therefore, the ferric iron (Fe³⁺) released from FePP must first be reduced to its ferrous form. This reduction is primarily carried out by a brush-border membrane-bound ferrireductase, duodenal cytochrome B (Dcytb). Enhancers of iron absorption, such as ascorbic acid (Vitamin C), can also promote this reduction. Once reduced, Fe²⁺ is transported across the apical membrane of the enterocyte by DMT1.
-
Endocytosis of Particulate Iron: Smaller, nano-sized particles of this compound may be directly taken up by enterocytes through endocytic pathways, such as clathrin-mediated endocytosis and micropinocytosis. Additionally, specialized M cells in the Peyer's patches of the follicle-associated epithelium (FAE) can transport nanoparticles via transcytosis. This pathway may be particularly relevant for advanced formulations like micronized or liposomal FePP.
Intracellular Iron Metabolism and Export
Once inside the enterocyte, iron enters the labile iron pool. From here, it has two primary fates:
-
Storage: Iron can be stored within the cell in a non-toxic form by binding to the protein ferritin. The synthesis of ferritin is upregulated in response to increased intracellular iron levels.
-
Export: Iron destined for systemic use is transported across the basolateral membrane of the enterocyte into the bloodstream by the iron exporter protein, ferroportin (FPN).
Systemic Transport and Regulation
In the bloodstream, the exported ferrous iron is re-oxidized to ferric iron by the ferroxidase hephaestin and then binds to transferrin, the primary iron transport protein in the plasma. Transferrin delivers iron to various tissues, with the bone marrow being a major recipient for hemoglobin synthesis.
The overall process of iron absorption is tightly regulated by the hepatic peptide hormone, hepcidin. When body iron stores are high, the liver produces more hepcidin. Hepcidin binds to ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation. This blocks iron export into the circulation, thus preventing iron overload. Conversely, in states of iron deficiency, hepcidin levels are low, allowing for increased ferroportin expression and enhanced iron absorption.
Data Presentation
Table 1: Comparative Bioavailability of this compound (FePP) vs. Ferrous Sulfate (FeSO₄)
| Study Population | Food Vehicle | FePP Bioavailability (Geometric Mean) | FeSO₄ Bioavailability (Geometric Mean) | Relative Bioavailability (RBV) of FePP to FeSO₄ | Reference |
| Iron Replete Children | Instant Milk Drink | 2.1% | 6.24% | 33% | |
| Iron Deficient Women | Not specified | 3.3% | 10.4% | 32% | |
| Women with Low and Sufficient Iron Status | Test Meals | Not significantly different between iron status groups | Significantly lower in iron-sufficient group | Fe status was a significant positive predictor of RBV |
Table 2: In Vitro Iron Uptake from this compound in Caco-2 Cells
| Experimental Condition | Outcome Measure | Key Findings | Reference |
| Simulated GI Digestion at varying pH | Supernatant Iron & Cell Ferritin | Iron uptake was 2-3 fold higher when digested at pH 1 compared to pH 2. | |
| Addition of Ascorbic Acid (1:20 molar ratio) during gastric phase | Cell Ferritin | Increased iron uptake from FePP by 3-4 fold. | |
| Co-incubation with CaCl₂ | Cell Ferritin | Reduced iron uptake, suggesting DMT1 involvement. | |
| siRNA-mediated knockdown of DMT1 | Cell Ferritin | Decreased iron uptake from digested FePP. |
Table 3: Clinical Efficacy of this compound Supplementation in Pregnant Women with Iron Deficiency Anemia (IDA)
| Formulation | Dosage | Duration | Key Outcomes | Reference |
| Micronized Dispersible this compound (MDFP-AL) | 30 mg FePP + 300 mg alpha-lactalbumin | 30 days | Significant improvement in Hb, ferritin, serum iron, and Hct. More effective than 80 mg ferrous gluconate with fewer side effects. | |
| Emulsified Microsomal this compound (EMFP) | 30 mg | 90 days | Significant increase in mean Hb by 24.4%. Mean serum ferritin increased 6.61-fold. Mean serum iron increased by 46.9%. |
Experimental Protocols
In Vitro Simulated Gastrointestinal (GI) Digestion
This protocol simulates the physiological conditions of the human stomach and small intestine to assess the bioaccessibility of iron from a given formulation.
-
Gastric Phase:
-
A sample of the iron compound (e.g., this compound) is suspended in a solution of 40 mM NaCl and 5 mM KCl, adjusted to pH 2.0.
-
Pepsin is added to a final concentration of 0.4%.
-
The mixture is incubated at 37°C for 1 hour with constant rotation (100 rpm).
-
-
Intestinal Phase:
-
Following the gastric phase, the pH of the digest is raised to 5.5-6.0.
-
A pancreatin-bile solution (0.25%) is added.
-
The pH is further adjusted to 6.9-7.0 with 1 M NaHCO₃.
-
The mixture is incubated for an additional 30 minutes at 37°C.
-
The resulting "bioaccessible fraction" (the supernatant after centrifugation) is used for cell culture experiments.
-
Caco-2 Cell Culture Model for Iron Uptake
The Caco-2 human colon adenocarcinoma cell line is widely used as an in vitro model for the intestinal barrier.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics. They are seeded onto permeable supports in transwell plates and allowed to differentiate for approximately 21 days to form a polarized monolayer with tight junctions.
-
Iron Exposure: The bioaccessible fraction from the simulated GI digestion is diluted in the cell culture medium and applied to the apical side of the Caco-2 monolayer.
-
Iron Uptake Measurement: After a specified incubation period (e.g., 24 hours), the cells are washed thoroughly to remove surface-bound iron. The cells are then lysed. Iron uptake is quantified by measuring the intracellular ferritin concentration using an ELISA, as ferritin synthesis is proportional to the amount of iron that has entered the cell.
siRNA-Mediated Knockdown of DMT1
This technique is used to specifically investigate the role of the DMT1 transporter in iron uptake.
-
Transfection: Caco-2 cells are transfected with small interfering RNA (siRNA) specifically targeting the SLC11A2 gene (which codes for DMT1) or a non-targeting control siRNA.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in DMT1 protein expression.
-
Iron Uptake Assay: The transfected cells are then subjected to an iron uptake experiment as described in section 4.2.
-
Analysis: Iron uptake (measured by ferritin formation) in the DMT1-knockdown cells is compared to that in the control cells. A significant reduction in iron uptake in the knockdown cells confirms the involvement of DMT1 in the absorption process.
Visualizations of Pathways and Workflows
Diagram 1: Gastrointestinal Absorption Pathway of this compound
Caption: Overview of this compound absorption pathways in the intestine.
Diagram 2: Cellular Iron Transport and Regulation
Caption: Intracellular iron fate and systemic regulation by hepcidin.
Diagram 3: Experimental Workflow for In Vitro Iron Bioavailability Assessment
Caption: Workflow for assessing iron uptake using a Caco-2 cell model.
Conclusion
The mechanism of action of this compound is complex, relying on gastric solubilization, intestinal reduction, and transport via the canonical DMT1 pathway, with a potential contribution from endocytic uptake of nanoparticles. While its inherent bioavailability is lower than that of soluble ferrous salts like ferrous sulfate, its efficacy can be significantly enhanced through formulation strategies such as micronization and the addition of absorption enhancers. The favorable sensory profile and safety record of this compound make it a valuable tool in the global effort to combat iron deficiency through food fortification and supplementation. Future research and development will likely focus on advanced delivery systems to further optimize its absorption and physiological utility.
References
The Bioavailability and Absorption of Ferric Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and absorption pathways of ferric pyrophosphate, a widely used iron fortificant. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as an in-depth resource for professionals in the fields of nutrition, pharmacology, and food science.
Introduction
This compound (FePP) is a water-insoluble iron compound favored for food fortification due to its minimal organoleptic impact, meaning it does not typically alter the taste, color, or texture of the food product.[1][2] However, its insolubility has historically been associated with lower bioavailability compared to soluble iron salts like ferrous sulfate.[2][3] Recent advancements in formulation, particularly the development of micronized and nano-sized particles, as well as encapsulated forms, have significantly improved its absorption and efficacy.[1] Understanding the mechanisms that govern the bioavailability and absorption of different forms of this compound is critical for optimizing its use in combating iron deficiency anemia, a global health concern.
Quantitative Bioavailability Data
The bioavailability of this compound has been evaluated in numerous studies, often in comparison to the highly bioavailable ferrous sulfate. The following tables summarize the key quantitative findings from in vivo and in vitro experiments.
Table 1: In Vivo Bioavailability of this compound in Humans
| This compound Formulation | Study Population | Food Vehicle | Iron Dose | This compound Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference |
| Micronized, dispersible | Adult women | Infant cereal | 5 mg | 3.4 | 4.1 | 83 | |
| Micronized, dispersible | Adult women | Yoghurt drink | 5 mg | 3.9 | 4.2 | 93 | |
| Standard | Iron-sufficient women | Rice-based meal | - | - | - | 8.3-12.8 | |
| Nano-sized (98 m²/g SSA) | Iron deficient anemic women | Rice and vegetable meal | - | - | - | - | |
| Nano-sized (188 m²/g SSA) | Iron deficient anemic women | Rice and vegetable meal | - | - | - | 72 | |
| Standard | Children (3-6 years) | Reconstituted milk powder | - | 2.1 | 6.24 | 33 |
Table 2: In Vivo Bioavailability of this compound in Rats
| This compound Formulation | Bioavailability Test | This compound RBV (%) vs. Ferrous Sulfate | Reference |
| Micronized dispersible (MDFP) | Hemoglobin Regeneration Efficiency | 105 | |
| Standard | Hemoglobin Regeneration Efficiency | 78 | |
| Micronized dispersible (MDFP) | Modified Hemoglobin Repletion (AOAC) | 104 | |
| Standard | Modified Hemoglobin Repletion (AOAC) | 56 | |
| Nano-sized (10-30 nm) | Hemoglobin Regeneration Efficiency | 103.02 |
Table 3: In Vitro Iron Uptake in Caco-2 Cells
| This compound Formulation | Condition | Outcome | Reference |
| Nano-sized (NP-FePO₄) | Digested at pH 1 vs. pH 2 | 2-3 fold higher uptake at pH 1 | |
| Nano-sized (NP-FePO₄) | With Ascorbic Acid (1:20 molar ratio) | 3-4 fold increase in iron uptake | |
| Nano-sized (NP-FePO₄) | With CaCl₂ | Reduced iron uptake | |
| Ferro Fosfosoma® (encapsulated) | vs. standard this compound | Higher intestinal absorption |
Absorption Pathways of this compound
The intestinal absorption of this compound is a complex process that is influenced by its physicochemical properties, particularly its solubility and particle size. The primary proposed pathways include dissolution and uptake via the divalent metal transporter-1 (DMT1), and direct uptake of nanoparticles through endocytic mechanisms.
Dissolution and DMT1-Mediated Transport
For this compound to be absorbed via the classical non-heme iron pathway, it must first be solubilized in the gastrointestinal tract to release ferric ions (Fe³⁺). These ions are then reduced to ferrous ions (Fe²⁺) by duodenal cytochrome B (DcytB) on the apical membrane of enterocytes. The resulting ferrous ions are transported into the cell by DMT1. The acidic environment of the stomach aids in the dissolution of this compound. Studies have shown that iron uptake from nano-sized ferric phosphate is significantly higher when digested at a lower pH. Furthermore, the presence of enhancers like ascorbic acid can increase iron uptake by promoting the reduction of Fe³⁺ to Fe²⁺. Conversely, inhibitors such as calcium can decrease iron uptake by down-regulating DMT1 expression.
Figure 1. DMT1-mediated absorption pathway for this compound.
Endocytic Uptake of Nanoparticles
For nano-sized this compound, an alternative absorption pathway involving endocytosis has been proposed. Smaller nanoparticles may be taken up by clathrin-mediated endocytosis, while larger particles or agglomerates could be absorbed via macropinocytosis. Evidence for this pathway comes from studies using endocytosis inhibitors, which have been shown to reduce the uptake of ferric phosphate nanoparticles in Caco-2 cells. Once inside the enterocyte, the nanoparticles are thought to be processed in endosomes, where the acidic environment facilitates the dissolution of iron, which can then enter the cell's iron pool.
Figure 2. Endocytic uptake pathway for nano-sized this compound.
Absorption of Encapsulated this compound
Innovations in formulation have led to the development of encapsulated this compound, such as liposomal or phospholipid-based carriers. These formulations are designed to protect the iron compound during its passage through the stomach and enhance its absorption in the intestine. One proposed mechanism for the enhanced uptake of these formulations is transcytosis, particularly through M cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT). This pathway allows for the transport of larger particles across the intestinal epithelium.
Figure 3. Proposed transcytosis pathway for encapsulated this compound.
Experimental Protocols
The assessment of this compound bioavailability relies on a variety of established in vivo and in vitro models. The following sections detail the methodologies for some of the key experiments cited in the literature.
In Vivo Human Studies Using Stable Isotopes
This method provides a precise measure of iron absorption in humans.
-
Subjects: Healthy adult women or children are recruited for the studies.
-
Isotope Labeling: this compound and a reference compound (typically ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).
-
Test Meal Administration: The labeled iron compounds are incorporated into a food vehicle (e.g., infant cereal, yoghurt drink, or milk) and consumed by the subjects after an overnight fast.
-
Blood Sampling: A baseline blood sample is collected before the test meal. A second blood sample is taken 14 days later to allow for the incorporation of the absorbed iron isotopes into red blood cells.
-
Analysis: The enrichment of the iron isotopes in the red blood cells is measured using mass spectrometry.
-
Calculation of Absorption: The amount of absorbed iron is calculated based on the isotopic enrichment in the blood and the total circulating iron, which is estimated from hemoglobin levels and body weight.
Figure 4. Experimental workflow for human stable isotope studies.
In Vivo Rat Bioavailability Studies
Rat models are frequently used for preclinical assessment of iron bioavailability.
-
Hemoglobin Regeneration Efficiency (HRE):
-
Induction of Anemia: Young rats are fed an iron-deficient diet to induce anemia.
-
Experimental Diets: The anemic rats are then fed diets supplemented with different iron compounds (e.g., this compound, ferrous sulfate) at a specified concentration.
-
Monitoring: Hemoglobin levels and body weight are monitored over a period of several weeks.
-
Calculation: HRE is calculated based on the increase in hemoglobin iron during the repletion period. The relative biological value (RBV) is determined by comparing the HRE of the test compound to that of ferrous sulfate.
-
-
Association of Official Analytical Chemists (AOAC) Hemoglobin Repletion Method:
-
This is a standardized slope-ratio assay.
-
Induction of Anemia: Rats are made anemic as described above.
-
Experimental Diets: Groups of anemic rats are fed diets containing graded levels of iron from the test and reference compounds.
-
Analysis: A linear regression of hemoglobin concentration against dietary iron level is performed for each iron source.
-
Calculation: The RBV is calculated as the ratio of the slopes of the regression lines for the test compound and ferrous sulfate.
-
In Vitro Digestion/Caco-2 Cell Model
This model simulates the human gastrointestinal environment and assesses iron uptake by intestinal cells.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports until they differentiate to form a monolayer with characteristics of small intestinal enterocytes.
-
Simulated Gastrointestinal Digestion: The this compound formulation is subjected to a two-step in vitro digestion process:
-
Gastric Phase: Incubation with pepsin at an acidic pH (e.g., pH 2.0) to simulate stomach digestion.
-
Intestinal Phase: The pH is raised (e.g., to pH 7.0), and a mixture of pancreatin and bile salts is added to simulate small intestine digestion.
-
-
Cell Exposure: The digested sample is then applied to the apical side of the Caco-2 cell monolayer.
-
Iron Uptake Measurement: After a defined incubation period, the cells are harvested, and the amount of iron taken up by the cells is quantified. This is often done by measuring cell ferritin formation, as ferritin levels increase in response to intracellular iron.
Figure 5. Workflow for the in vitro digestion/Caco-2 cell model.
Conclusion
The bioavailability of this compound is highly dependent on its formulation. While standard this compound has relatively low bioavailability, micronized, nano-sized, and encapsulated forms demonstrate significantly improved absorption, in some cases comparable to that of ferrous sulfate. The absorption of this compound appears to be a multifaceted process involving both the traditional DMT1-mediated pathway following dissolution and direct endocytic uptake of nanoparticles. For encapsulated forms, transcytosis via M cells may play an important role. A thorough understanding of these factors and the continued application of rigorous experimental methodologies are essential for the development of more effective iron fortification strategies to address the global challenge of iron deficiency.
References
- 1. A micronised, dispersible this compound with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron deficiency up-regulates iron absorption from ferrous sulphate but not this compound and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Ferric Pyrophosphate in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric pyrophosphate (FePP) is a water-insoluble iron compound commonly used to fortify a wide range of food products, including infant cereals, dairy products, and baked goods. Its use is advantageous due to its minimal impact on the sensory properties (color, taste, and odor) of the final product. However, the accurate quantification of this compound in complex food matrices is crucial for ensuring regulatory compliance, assessing nutritional value, and conducting bioavailability studies. This document provides detailed application notes and protocols for the analytical methods used to determine the concentration of this compound in food.
Core Analytical Principles
The quantification of this compound in food matrices primarily involves the determination of the total iron content derived from the added FePP. This is typically achieved by converting the insoluble this compound into a soluble form of iron that can be measured by various analytical techniques. The choice of method often depends on the sensitivity required, the available instrumentation, and the nature of the food matrix.
Key Analytical Methods
Several analytical methods are available for the determination of iron in food. The most common and well-established techniques include:
-
Atomic Absorption Spectrometry (AAS): A robust and widely used method for quantifying elements in a sample. It measures the absorption of light by free atoms in the gaseous state.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive techniques that use an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. ICP-MS offers even lower detection limits than ICP-OES.
-
Spectrophotometry (Colorimetry): A method based on the reaction of iron with a chromogenic agent to form a colored complex. The intensity of the color, which is proportional to the iron concentration, is measured using a spectrophotometer.
Experimental Protocols
Sample Preparation: Acid Digestion
A critical step in the analysis of this compound in food is the complete digestion of the sample to release the iron into a soluble form. Acid digestion is a common and effective method for this purpose.
Materials and Reagents:
-
Homogenized food sample
-
Concentrated nitric acid (HNO₃)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Deionized water
-
Digestion vessels (tubes or flasks)
-
Heating block or microwave digestion system
-
Volumetric flasks
-
Filter paper (e.g., Whatman No. 42)[1]
Protocol:
-
Sample Homogenization: Ensure the food sample is representative and homogenous. For solid samples, use a blender or mortar and pestle. For liquid samples, mix thoroughly.[1]
-
Drying (Optional but Recommended): Weigh an appropriate amount of the homogenized sample (e.g., 2.5-10 g) into a digestion vessel. Dry the sample in an oven at 105°C until a constant weight is achieved to remove moisture.[1][2]
-
Acid Digestion:
-
Add 10 mL of concentrated nitric acid (HNO₃) to the sample in the digestion vessel.[1]
-
Gently heat the mixture on a heating block or in a microwave digestion system until the initial vigorous reaction subsides.
-
Allow the sample to cool, then cautiously add 2-5 mL of hydrogen peroxide (H₂O₂) to aid in the oxidation of organic matter.
-
Continue heating until the solution becomes clear, indicating complete digestion.
-
-
Dilution and Filtration:
-
Cool the digested sample solution and quantitatively transfer it to a volumetric flask of a known volume (e.g., 50 or 100 mL).
-
Rinse the digestion vessel with deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water.
-
Filter the solution through a suitable filter paper to remove any particulate matter. The filtrate is now ready for analysis.
-
Experimental Workflow for Sample Preparation
Caption: Workflow for Sample Preparation by Acid Digestion.
Quantification by Atomic Absorption Spectrometry (AAS)
Principle: This method relies on the principle that atoms of an element in a ground state will absorb light of a specific wavelength when it is passed through an atomic vapor of the sample. The amount of light absorbed is proportional to the concentration of the element in the sample.
Instrumentation:
-
Atomic Absorption Spectrometer with an air-acetylene flame.
-
Hollow cathode lamp for iron.
Protocol:
-
Instrument Setup:
-
Install the iron hollow cathode lamp.
-
Set the wavelength to 248.3 nm for concentrations in the range of 2.5-10 µg/mL or 372.0 nm for higher concentrations.
-
Optimize the instrument parameters (e.g., slit width, lamp current, fuel and oxidant flow rates) according to the manufacturer's instructions.
-
-
Preparation of Standard Solutions:
-
Prepare a stock standard solution of iron (e.g., 1000 mg/L) from a certified standard.
-
Prepare a series of working standard solutions of known iron concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) by diluting the stock solution with the same acid matrix as the samples.
-
-
Calibration:
-
Aspirate the blank solution (acid matrix) and zero the instrument.
-
Aspirate the standard solutions in increasing order of concentration and record the absorbance values.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Aspirate the prepared sample solutions and record their absorbance.
-
If the absorbance of a sample is too high, dilute it with the blank solution to bring it within the linear range of the calibration curve.
-
-
Calculation:
-
Determine the iron concentration in the sample solutions from the calibration curve.
-
Calculate the iron content in the original food sample, taking into account the initial sample weight and all dilution factors.
-
Experimental Workflow for AAS Analysis
References
Application Notes and Protocols for the Synthesis of Ferric Pyrophosphate Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of ferric pyrophosphate nanoparticles as a promising platform for targeted drug delivery. The following sections detail the synthesis of these nanoparticles via a co-precipitation method, a protocol for loading a model anticancer drug (doxorubicin), and procedures for characterizing their physicochemical properties and in vitro drug release kinetics.
Introduction
Experimental Protocols
Synthesis of this compound Nanoparticles via Co-Precipitation
This protocol describes the synthesis of a colloidal suspension of this compound nanoparticles using a co-precipitation method.[1]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene glycol
-
Distilled water
-
Magnetic stirrer
-
Separating funnel
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.01 M solution of ferric chloride in distilled water. For example, dissolve the appropriate amount of FeCl₃ in 40 mL of distilled water.[1]
-
Prepare a 0.01 M solution of sodium pyrophosphate in a mixture of ethylene glycol and distilled water. For instance, dissolve the required amount of sodium pyrophosphate in a solution containing 15 mL of ethylene glycol and 15 mL of distilled water.[1]
-
-
Reaction Setup:
-
Place the ferric chloride solution in a beaker on a magnetic stirrer and begin stirring.
-
Transfer the sodium pyrophosphate solution to a separating funnel and position it above the beaker containing the ferric chloride solution.[1]
-
-
Co-Precipitation:
-
Slowly add the sodium pyrophosphate solution to the ferric chloride solution dropwise from the separating funnel over a period of 1 hour while maintaining constant stirring. A slower addition rate generally results in smaller nanoparticles.[1]
-
Continue stirring the mixture for the entire duration of the addition.
-
-
Formation of Nanoparticles:
-
A white colloidal suspension of this compound nanoparticles will form during the reaction.
-
After the addition is complete, the resulting colloidal solution can be used for further experiments. The nanoparticles should remain suspended and not settle out.
-
Drug Loading Protocol: Doxorubicin on Ferric Phosphate Nanoparticles
This protocol is adapted from procedures for loading doxorubicin (DOX) onto iron-based nanoparticles and provides a general guideline for loading onto ferric phosphate nanoparticles.
Materials:
-
Ferric phosphate nanoparticle suspension
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Drug Solution:
-
Prepare a stock solution of doxorubicin in distilled water.
-
-
Drug Loading:
-
Disperse the synthesized ferric phosphate nanoparticles in an aqueous solution of DOX. For example, suspend 5 mg of nanoparticles in 5 mL of a 0.1 mg/mL DOX solution at pH 7.4.
-
Keep this mixture under constant stirring at room temperature for 24 hours to allow for efficient loading of the drug onto the nanoparticles.
-
-
Separation of Drug-Loaded Nanoparticles:
-
After the incubation period, centrifuge the suspension at a high speed (e.g., 12,000 x g) for 30 minutes to pellet the drug-loaded nanoparticles.
-
Carefully collect the supernatant for the determination of drug loading efficiency.
-
-
Determination of Drug Loading Efficiency:
-
Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer to determine the concentration of unloaded DOX.
-
Calculate the drug loading efficiency (LE) using the following formula: LE (%) = [(Total amount of DOX - Amount of DOX in supernatant) / Total amount of DOX] x 100
-
In Vitro Drug Release Protocol
This protocol outlines a method to study the in vitro release of doxorubicin from ferric phosphate nanoparticles at different pH values, simulating physiological and tumor microenvironment conditions.
Materials:
-
Drug-loaded ferric phosphate nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Release Media:
-
Prepare PBS at pH 7.4 to simulate the pH of normal physiological conditions.
-
Prepare an acetate buffer at pH 5.0 to mimic the acidic tumor microenvironment.
-
-
In Vitro Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium (e.g., 1 mg in 10 mL of PBS or acetate buffer).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug release against time to obtain the drug release profile.
-
Data Presentation
The following tables summarize quantitative data for ferric phosphate nanoparticles, which can be considered a close analogue to this compound nanoparticles for drug delivery applications.
Table 1: Physicochemical Properties of Ferric Phosphate Nanoparticles
| Parameter | Value | Reference |
| Hydrodynamic Size | 175 ± 5 nm | |
| Polydispersity Index (PDI) | 0.150 ± 0.01 | |
| Zeta Potential | -19.1 ± 8 mV |
Table 2: Drug Loading Efficiency of Doxorubicin on Ferric Phosphate Nanoparticles
| Drug | Nanoparticle | Drug Loading Efficiency (%) | Reference |
| Doxorubicin | Ferric Phosphate | 26.81 ± 1.0 |
Table 3: pH-Dependent In Vitro Drug Release of Doxorubicin from Iron-Based Nanocapsules
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) | Reference |
| 48 | 5.5 | 82.5 |
Visualization
Experimental Workflow
Caption: Workflow for synthesis and drug loading of nanoparticles.
Cellular Uptake and Drug Release Pathway
Caption: Cellular uptake and intracellular drug release mechanism.
References
Application Notes and Protocols for Iron Uptake Studies Using Ferric Pyrophosphate in Caco-2 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron deficiency remains a prevalent global health issue. The development of bioavailable iron compounds for food fortification and supplementation is a key strategy to combat this deficiency. Ferric pyrophosphate (Fe₄(P₂O₇)₃) is a water-insoluble iron source that is often used in food fortification due to its sensory advantages.[1] Understanding the mechanisms and quantifying the bioavailability of iron from this compound is crucial for its effective application. The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for the intestinal epithelium to study iron absorption.[2][3] When cultured, these cells differentiate into a polarized monolayer with enterocyte-like characteristics, making them suitable for assessing the uptake of nutrients like iron.[2]
These application notes provide a detailed protocol for utilizing the Caco-2 cell model to evaluate iron uptake from this compound. The protocol covers cell culture and differentiation, preparation of this compound solutions, the iron uptake assay, and quantification of cellular iron levels via ferritin formation.
Data Presentation: Quantitative Parameters for Iron Uptake Studies
The following table summarizes key quantitative data from studies investigating iron uptake from this compound and related compounds in Caco-2 cells.
| Parameter | Value/Range | Compound | Notes | Source |
| Iron Concentration for Treatment | 30 µM Fe | Nano-sized Ferric Phosphate (NP-FePO₄) | Used for a 24-hour incubation period to measure cell ferritin formation. | [4] |
| 100 µM Fe | NP-FePO₄ | Used for a 1-hour incubation followed by a 23-hour chase period. | ||
| 20 µM Fe | Soluble this compound (SFP) | Final concentration used to assess the effects of enhancers and inhibitors. | ||
| Incubation Time for Iron Uptake | 1 hour | NP-FePO₄ | Followed by a 23-hour incubation in fresh medium for ferritin formation. | |
| 24 hours | NP-FePO₄ | Continuous exposure to measure cell ferritin formation. | ||
| Enhancers of Iron Uptake (Molar Ratio) | Ascorbic Acid (20:1 Fe) | Soluble this compound (SFP) | Increased ferritin formation by 3-fold. | |
| Cysteine (20:1 Fe) | Soluble this compound (SFP) | Increased ferritin formation by 2-fold. | ||
| Inhibitors of Iron Uptake (Molar Ratio) | Phytic Acid (10:1 Fe) | Soluble this compound (SFP) | Decreased iron bioavailability by 91%. | |
| Tannic Acid (1:1 Fe) | Soluble this compound (SFP) | Decreased iron bioavailability by 99%. | ||
| Calcium Chloride (2.5 mM) | NP-FePO₄ | Reduced iron uptake, suggesting DMT1 involvement. | ||
| Caco-2 Cell Seeding Density | 5 x 10⁴ cells/cm² | Caco-2 Cells | For seeding onto Transwell inserts. | |
| 1.8 x 10⁵ cells/mL | Caco-2 Cells | For seeding onto 6-well plates for differentiation. | ||
| Caco-2 Cell Differentiation Period | 18-21 days | Caco-2 Cells | To allow for full differentiation into a polarized monolayer. | |
| 12 days | Caco-2 Cells | Cells grown on collagen-coated plates. |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
This protocol details the steps for culturing and differentiating Caco-2 cells to form a polarized monolayer suitable for iron uptake studies.
Materials:
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Collagen-coated 6-well or 12-well plates or Transwell inserts
-
Cell culture flasks (75 cm²)
-
Humidified incubator (37°C, 5% CO₂, 95% air)
Procedure:
-
Cell Culture: Culture Caco-2 cells in 75 cm² flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium and subculture at a ratio of 1:3 to 1:6.
-
Seeding for Experiments: Seed Caco-2 cells onto collagen-coated multi-well plates or Transwell inserts at a density of approximately 5 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 12 to 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Pre-experiment Conditioning: 24 hours prior to the iron uptake experiment, replace the standard culture medium with a serum-free medium, such as Minimum Essential Medium (MEM), to minimize external iron sources.
Preparation of this compound Solution
Due to the low water solubility of this compound, careful preparation is required.
Materials:
-
This compound (food-grade or reagent-grade)
-
Soluble this compound (SFP) can also be used.
-
Sterile, deionized water
-
Minimum Essential Medium (MEM) or other appropriate uptake medium
-
Sonicator
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile, deionized water. Due to its low solubility, this will be a suspension.
-
Solubilization/Dispersion: Sonicate the this compound suspension to create a more uniform dispersion of particles. The use of "soluble this compound" (SFP) is recommended if available to improve bioavailability in the model.
-
Working Solution in Culture Medium: Dilute the stock suspension in the serum-free cell culture medium (e.g., MEM) to the desired final iron concentration (e.g., 20-100 µM Fe).
-
pH Adjustment: Adjust the pH of the final working solution to the desired level for the experiment. For studies mimicking intestinal conditions, a pH of around 7.0 is appropriate.
-
Stability Check: It is crucial to assess the stability and solubility of the this compound in the culture medium under the experimental conditions.
Iron Uptake Assay
This protocol describes the procedure for exposing differentiated Caco-2 cells to this compound and measuring iron uptake.
Materials:
-
Differentiated Caco-2 cell monolayers
-
Prepared this compound working solution
-
Control iron solution (e.g., Ferric Ammonium Citrate (FAC) or Ferrous Sulfate)
-
Uptake medium (e.g., serum-free MEM)
-
Wash buffer (e.g., ice-cold PBS)
-
Cell lysis buffer (e.g., CelLytic M)
Procedure:
-
Remove Culture Medium: Aspirate the culture medium from the differentiated Caco-2 cell monolayers.
-
Wash Cells: Gently wash the cell monolayers once with pre-warmed PBS.
-
Add Iron Solutions: Add the prepared this compound working solution, control iron solution, and a no-iron control (uptake medium only) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator.
-
Remove Iron Solutions: After incubation, remove the iron-containing medium.
-
Wash to Remove Surface-Bound Iron: Wash the cell monolayers three times with an ice-cold wash buffer (e.g., PBS or PBS-EDTA) to remove any iron loosely attached to the cell surface.
-
Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release intracellular components.
-
Harvest Lysate: Collect the cell lysate for subsequent analysis of iron content.
Quantification of Cellular Iron Uptake via Ferritin Assay
The most common method to indirectly quantify iron uptake in Caco-2 cells is by measuring the formation of the iron-storage protein, ferritin, which is proportional to the amount of iron taken up by the cells.
Materials:
-
Cell lysates from the iron uptake assay
-
Human ferritin ELISA kit
-
Microplate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Quantification: Determine the total protein concentration in a small aliquot of each cell lysate using a standard protein assay. This is used for normalization.
-
Ferritin ELISA: Perform the ferritin ELISA on the remaining cell lysates according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the ferritin concentration (ng/mL) in each sample from the ELISA standard curve.
-
Normalize the ferritin concentration to the total protein concentration of the corresponding sample (ng ferritin / mg total protein).
-
Compare the normalized ferritin levels in cells treated with this compound to the no-iron control and the positive control iron source.
-
Alternative Quantification Method:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For direct measurement of total cellular iron, cell lysates can be analyzed by ICP-MS. This method provides a direct quantification of the iron element.
-
Electrothermal Atomic Absorption Spectrometry (ET-AAS): This is another sensitive method for the direct determination of iron in Caco-2 cells.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for this compound iron uptake studies in Caco-2 cells.
Proposed Signaling Pathway for Iron Uptake
Caption: Proposed mechanisms of this compound iron uptake by Caco-2 cells.
References
Application Notes and Protocols: Ferric Pyrophosphate in Parenteral Iron Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction Anemia is a frequent complication in patients with hemodialysis-dependent chronic kidney disease (HDD-CKD), primarily driven by deficiencies in erythropoietin and iron, as well as inflammation.[1] Parenteral iron therapy is a cornerstone of anemia management in this population. Traditional intravenous (IV) iron formulations consist of high molecular weight iron oxide nanoparticles (IONPs) which require processing by reticuloendothelial macrophages before iron can be utilized.[1][2] This can lead to iron sequestration, particularly in inflammatory states, and carries risks of hypersensitivity reactions and iron overload.[2][3]
Ferric Pyrophosphate Citrate (FPC), commercially known as Triferic® and Triferic AVNU®, is a novel, water-soluble, carbohydrate-free iron salt developed for parenteral administration. It was approved by the U.S. Food and Drug Administration (FDA) in 2015 to maintain hemoglobin in adult patients with HDD-CKD. Its unique mechanism of action, which involves direct iron donation to transferrin, allows it to bypass macrophage sequestration, offering a distinct advantage in managing anemia, especially in patients with inflammation.
These application notes provide a comprehensive overview of FPC, including its mechanism, clinical data, and detailed protocols for its application and evaluation in research and clinical settings.
Physicochemical Properties
FPC is a mixed-ligand iron complex where iron (III) is bound to pyrophosphate and citrate. It has a relative molecular weight of approximately 1313 Daltons and is highly water-soluble. Unlike IONPs, FPC is a non-colloidal, complex iron salt.
Mechanism of Action
The therapeutic action of this compound Citrate is distinguished by its unique pathway for iron delivery. Unlike traditional iron oxide nanoparticles that are taken up by macrophages, FPC donates iron directly to circulating plasma transferrin. This process is rapid, with in-vitro studies showing that iron loading of transferrin reaches 100% within 10 minutes.
This direct transfer mechanism is physiologically similar to the absorption of dietary iron and allows FPC to effectively bypass the hepcidin-mediated iron sequestration in macrophages. Hepcidin, an inflammatory mediator, blocks iron release from macrophages, leading to functional iron deficiency. By circumventing this step, FPC makes iron immediately bioavailable for transport to the bone marrow and incorporation into hemoglobin by erythroid precursor cells. The pyrophosphate and citrate components are delivered in physiologic amounts and are rapidly cleared.
Data Presentation
Pharmacokinetics
The pharmacokinetic profile of FPC is characterized by a rapid, dose-proportional increase in serum iron that returns to baseline quickly after infusion. The iron is rapidly bound to transferrin and cleared from circulation consistent with the clearance of diferric transferrin.
Table 1: Pharmacokinetic Parameters of Intravenous this compound Citrate
| Subject Population | Dose | Cmax (mcg/dL) | Tmax (hours) | AUC (mcg·h/dL) | Half-life (hours) | Reference |
|---|---|---|---|---|---|---|
| Healthy Volunteers | 2.5 - 10 mg (4h infusion) | 113 - 261 | ~4.5 | 675 - 1840 | ~1.48 | |
| Healthy Volunteers | 15 - 20 mg (12h infusion) | N/A | N/A | N/A | N/A | |
| Healthy Chinese Subjects | 6.5 mg (IV) | 33.46 ± 4.83 µmol/L* | 4.09 ± 0.19 | 201.98 ± 46.73 hµmol/L | N/A | |
| CKD-5HD Patients (Chinese) | 6.5 mg (IV) | 25.37 ± 4.30 µmol/L | 3.09 ± 0.32 | N/A | N/A |
*Note: Original units were µmol/L. Cmax and Tmax values represent the peak at the end of the infusion period.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of FPC in maintaining hemoglobin levels and iron balance in HDD-CKD patients. The pivotal Phase 3 trials, CRUISE 1 and CRUISE 2, showed that FPC was significantly better than a placebo at maintaining hemoglobin levels.
Table 2: Summary of Efficacy Data from Phase 3 Clinical Trials (CRUISE 1 & 2)
| Parameter | This compound Citrate | Placebo | p-value | Reference |
|---|---|---|---|---|
| CRUISE 1 | ||||
| Mean Hemoglobin Change (g/dL) | -0.03 | -0.38 | <0.05 | |
| CRUISE 2 | ||||
| Mean Hemoglobin Change (g/dL) | -0.08 | -0.44 | <0.05 | |
| Combined Data | ||||
| Change in Ferritin (mcg/L) | -70.8 | -141.2 | N/A |
*Data reflects changes from baseline to the end of the treatment period.
Safety and Tolerability
FPC is generally well-tolerated, with a safety profile comparable to that of a placebo in clinical trials. Importantly, it is not associated with an increased risk of infection or inflammation. While serious hypersensitivity reactions are a risk with all parenteral iron products, the incidence with FPC is low.
Table 3: Common Adverse Events and Hypersensitivity Reactions
| Adverse Event | Incidence in FPC Group | Reference |
|---|---|---|
| Procedural Hypotension | 22% | |
| Muscle Spasms | 10% | |
| Headache | 9% | |
| Peripheral Edema | 7% | |
| Pain in Extremity | 7% | |
| Dyspnea | 6% | |
| Hypersensitivity Reactions | 0.3% (1 in 292 patients) |
*Incidence rates are from controlled clinical trials.
Experimental Protocols
Protocol 1: Parenteral Administration of FPC (Triferic AVNU®) in a Clinical Setting
This protocol describes the intravenous administration of FPC during a hemodialysis session, based on FDA-approved labeling.
Objective: To administer a maintenance dose of iron to an adult HDD-CKD patient.
Materials:
-
One single-dose luer-lock ampule of Triferic AVNU® (6.75 mg iron (III) in 4.5 mL).
-
10 mL or 20 mL sterile luer-lock syringe.
-
Infusion pump.
-
Appropriate infusion line for connection to the pre-dialyzer, post-dialyzer, or separate venous blood line.
Procedure:
-
Inspection: Visually inspect the FPC solution for precipitation. The solution should be clear and slightly yellow-green.
-
Preparation: a. Hold the ampule and shake with a single downward motion to ensure all solution is in the body of the ampule. b. Aseptically twist the ampule body and head in opposite directions to break open. c. Attach the sterile syringe to the ampule and withdraw the entire contents (4.5 mL).
-
Connection: Connect the syringe to the designated infusion line of the hemodialysis circuit.
-
Administration: a. Mount the syringe onto an infusion pump. b. Administer the entire 6.75 mg (4.5 mL) dose as a slow, continuous intravenous infusion over 3 to 4 hours during the hemodialysis session.
-
Monitoring: a. Monitor the patient for signs and symptoms of hypersensitivity (e.g., hypotension, loss of consciousness, rash, dyspnea) during and after the infusion until clinically stable. b. Ensure personnel and therapies for treating serious hypersensitivity reactions are immediately available.
-
Disposal: Discard any unused portion of the solution. Each ampule is for single use only.
Protocol 2: In Vitro Evaluation of Iron Transfer from FPC to Apotransferrin
This representative protocol is designed to quantify the rate and extent of iron donation from FPC to human apotransferrin, a key mechanistic step.
Objective: To measure the kinetics of iron binding to apotransferrin from an FPC solution.
Materials:
-
This compound Citrate (FPC) solution.
-
Human apotransferrin (iron-free).
-
HEPES or similar biological buffer (pH 7.4).
-
Spectrophotometer capable of measuring absorbance at ~465 nm (for diferric transferrin).
-
Incubator or water bath at 37°C.
-
Stop solution (e.g., a strong iron chelator like deferoxamine) for timed points.
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of FPC of known iron concentration in the buffer. b. Prepare a stock solution of human apotransferrin in the buffer. The concentration should be sufficient to provide a 2:1 molar ratio of iron to transferrin in the final reaction.
-
Reaction Setup: a. In a series of microcentrifuge tubes, add the apotransferrin solution and pre-warm to 37°C. b. To initiate the reaction (t=0), add the FPC solution to the first tube, mix gently, and return to the 37°C incubator. c. Repeat for all time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes).
-
Sample Measurement: a. At each designated time point, stop the reaction by adding the stop solution or immediately measure the absorbance. b. Measure the absorbance of the solution at 465 nm. The increase in absorbance corresponds to the formation of diferric transferrin.
-
Data Analysis: a. Convert absorbance values to the concentration of diferric transferrin using a standard curve or the known molar extinction coefficient. b. Plot the concentration of diferric transferrin versus time. c. Calculate the initial rate of iron transfer and the percentage of total iron transferred at the reaction plateau to determine the efficiency of donation.
Protocol 3: Assessment of Cellular Iron Uptake from FPC
This protocol provides a general method for assessing the uptake of iron from FPC in a relevant cell culture model (e.g., HepG2 human hepatoma cells or K562 human erythroleukemia cells).
Objective: To quantify the cellular uptake of iron delivered by FPC.
Materials:
-
Cultured cells (e.g., HepG2 or K562).
-
Complete culture medium.
-
FPC solution.
-
Control iron source (e.g., ferric ammonium citrate).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Ferritin ELISA kit or a method for quantifying intracellular iron (e.g., colorimetric ferrozine-based assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (~70-80%).
-
Treatment: a. Prepare treatment media containing various concentrations of FPC iron (e.g., 10, 50, 100 µM). Include a no-iron control and a positive control iron source. b. Remove the existing culture medium from the cells, wash once with PBS, and add the treatment media.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: a. After incubation, remove the treatment media and wash the cells thoroughly with PBS (3-4 times) to remove extracellular iron. b. Add cell lysis buffer to each well and incubate to ensure complete cell lysis. c. Collect the cell lysates.
-
Quantification of Iron Uptake: a. Measure the total protein concentration in each lysate for normalization. b. Quantify the intracellular ferritin concentration using a commercial ELISA kit according to the manufacturer's instructions. Ferritin level is a direct indicator of intracellular iron storage. c. Alternatively, measure total intracellular iron using a colorimetric assay.
-
Data Analysis: a. Normalize the ferritin or iron concentration to the total protein concentration for each sample. b. Compare the iron uptake from FPC with the controls. Plot the normalized ferritin/iron levels against the concentration of iron supplied in the media.
Protocol 4: Monitoring Patient Iron Status and Safety
This protocol outlines key parameters for monitoring patients receiving FPC therapy to ensure efficacy and safety.
Objective: To monitor iron status, hemoglobin levels, and potential adverse effects in patients treated with FPC.
Methodology:
-
Baseline Assessment: Before initiating therapy, obtain baseline measurements for:
-
Complete Blood Count (CBC) with differential, including Hemoglobin (Hb) and Hematocrit (Hct).
-
Iron panel: Serum iron, Total Iron Binding Capacity (TIBC), and Transferrin Saturation (TSAT).
-
Serum ferritin.
-
-
Sample Collection:
-
All blood samples for iron status must be drawn pre-dialysis to avoid overestimation of serum iron and TSAT.
-
-
Routine Monitoring:
-
Hemoglobin: Monitor at least monthly to assess the therapeutic response.
-
Iron Status (TSAT and Ferritin): Monitor periodically (e.g., every 3 months) to ensure iron balance is maintained and to avoid iron overload.
-
-
Safety Monitoring:
-
Hypersensitivity: Clinically monitor for signs of hypersensitivity during and immediately after every infusion.
-
Adverse Events: Record and evaluate any adverse events reported by the patient or observed during treatment sessions.
-
Conclusion this compound citrate represents a significant advancement in parenteral iron therapy, particularly for the HDD-CKD population. Its unique mechanism of direct iron donation to transferrin allows it to effectively deliver iron for erythropoiesis while bypassing the macrophage sequestration that can limit the efficacy of other IV iron formulations, especially in patients with inflammation. The provided data and protocols offer a framework for researchers, clinicians, and drug developers to effectively apply and evaluate FPC in their work, contributing to improved management of anemia.
References
Revolutionizing Iron Supplementation: Advanced Encapsulation Techniques for Enhanced Ferric Pyrophosphate Bioavailability
Introduction
Iron deficiency remains a global health challenge, impacting millions of researchers, scientists, and drug development professionals. Ferric pyrophosphate (FePP) is a widely used iron salt in food fortification and supplementation due to its white color and non-metallic taste. However, its low solubility and consequently poor bioavailability present a significant hurdle. This application note details advanced encapsulation techniques designed to overcome these limitations by enhancing the bioavailability of this compound. We provide comprehensive protocols for liposomal encapsulation and spray chilling microencapsulation, along with standardized methods for evaluating the efficacy of these formulations through in vitro and in vivo bioassays.
Key Encapsulation Strategies and Bioavailability Data
Encapsulation technologies serve to protect this compound from interactions within the food matrix and the gastrointestinal tract, facilitate its transport across the intestinal epithelium, and improve its dissolution. The following table summarizes quantitative data from various studies on the impact of different encapsulation techniques on the bioavailability of this compound.
| Encapsulation Technique | Encapsulating Agent(s) | Mean Particle Size (µm) | Encapsulation Efficiency (%) | Relative Bioavailability (RBV) vs. FeSO₄ (%) | Key Findings & References |
| None (Control) | N/A | ~21 | N/A | 59 | Regular this compound exhibits moderate bioavailability.[1][2] |
| Micronization | N/A | ~2.5 | N/A | 69 | Reducing particle size alone improves bioavailability.[1][2] |
| Spray Chilling | Hydrogenated Palm Oil | ~2.5 | Not Reported | 43 | Encapsulation in hydrogenated palm oil decreased bioavailability in this study.[1] |
| Liposomal (Emulsified) | Emulsifiers | ~0.5 | Not Reported | 95 | Nano-sized, emulsified this compound shows bioavailability comparable to ferrous sulfate. |
| Liposomal | Lecithin | Not Reported | >85 | Not Reported | High encapsulation efficiency is achievable with lecithin-based liposomes. |
| Nanoencapsulation | Bovine Serum Albumin (BSA) | 0.058 - 0.206 | 85-95 | Not Reported | BSA nanoparticles can effectively encapsulate iron with high efficiency. |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound via Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and effective technique for laboratory-scale production.
Materials:
-
This compound (FePP)
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled speed and temperature (above the lipid transition temperature) under reduced pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in PBS.
-
Add the FePP solution to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated iron versus the initial total iron used.
-
Protocol 2: Microencapsulation of this compound by Spray Chilling
This protocol outlines the microencapsulation of this compound using spray chilling, a process where a molten lipid matrix containing the active ingredient is atomized into a cold air stream.
Materials:
-
Micronized this compound (FePP)
-
Hydrogenated palm oil or other suitable lipid carrier with a melting point between 50-70°C
-
Lecithin (as an emulsifier, optional)
-
Spray chilling apparatus with a heated atomizer
-
Cooling chamber
Procedure:
-
Melt Preparation:
-
Melt the hydrogenated palm oil in a heated vessel to a temperature approximately 10-15°C above its melting point.
-
If using, dissolve lecithin in the molten lipid.
-
Disperse the micronized this compound uniformly within the molten lipid matrix with continuous stirring to form a stable suspension.
-
-
Atomization:
-
Heat the feed line and atomizer of the spray chiller to prevent premature solidification of the lipid.
-
Pump the molten suspension to the atomizer (e.g., a two-fluid nozzle).
-
Atomize the molten feed into fine droplets inside the cooling chamber.
-
-
Solidification:
-
Maintain the cooling chamber at a low temperature (e.g., 5-15°C) using a stream of cold air.
-
The atomized droplets solidify upon contact with the cold air, encapsulating the this compound particles.
-
-
Collection:
-
Collect the resulting microparticles from the bottom of the chamber or via a cyclone separator.
-
-
Characterization:
-
Analyze the particle size and morphology using laser diffraction and scanning electron microscopy (SEM).
-
Determine the encapsulation efficiency by measuring the surface iron and total iron content.
-
Bioavailability Assessment Protocols
Protocol 3: In Vivo Bioavailability Assessment - Rat Hemoglobin Repletion Bioassay
This is the gold-standard method for determining the in vivo bioavailability of iron sources.
Principle: Weanling rats are made anemic by feeding them an iron-deficient diet. They are then repleted with diets containing the test iron sources. The repletion of hemoglobin is measured and compared to a standard, highly bioavailable iron source (ferrous sulfate).
Procedure:
-
Depletion Phase (2 weeks):
-
Place weanling male Sprague-Dawley or Wistar rats on an iron-deficient diet (e.g., AIN-93G formulation with <10 mg iron/kg).
-
Monitor hemoglobin levels weekly. The target is to achieve a hemoglobin concentration of <7 g/dL.
-
-
Repletion Phase (2 weeks):
-
Randomly assign the anemic rats to different diet groups:
-
Control group (iron-deficient diet)
-
Reference group (diets with graded levels of ferrous sulfate, e.g., 5, 10, 20 mg Fe/kg)
-
Test groups (diets with graded levels of the encapsulated this compound formulations)
-
-
Provide the respective diets and deionized water ad libitum for 14 days.
-
Record food intake and body weight regularly.
-
-
Hemoglobin Measurement:
-
At the end of the repletion period, collect blood samples for hemoglobin analysis.
-
-
Calculation of Relative Bioavailability (RBV):
-
Calculate the Hemoglobin Regeneration Efficiency (HRE) for each rat:
-
HRE = (Final Hb Iron - Initial Hb Iron) / Total Iron Intake
-
Where Hb Iron (mg) = Body Weight (g) x 0.067 x Hb (g/dL) x 0.00335
-
-
Plot the HRE against the iron intake for the reference (ferrous sulfate) and test groups.
-
The RBV is calculated using the slope-ratio method:
-
RBV (%) = (Slope of Test Iron Source / Slope of Ferrous Sulfate) x 100
-
-
Protocol 4: In Vitro Bioavailability Assessment - Caco-2 Cell Model
This model simulates human digestion and intestinal absorption and is a valuable tool for screening iron bioavailability.
Principle: The Caco-2 human colon adenocarcinoma cell line differentiates to form a monolayer of cells with characteristics similar to intestinal enterocytes. These cells are used to assess the uptake of iron from a simulated digest of the test material. Cellular ferritin formation is used as a biomarker for iron uptake.
Procedure:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells on permeable Transwell inserts and grow for 14-21 days to allow for differentiation into a monolayer.
-
-
In Vitro Digestion:
-
Subject the encapsulated this compound formulation to a simulated gastrointestinal digestion process.
-
Gastric Phase: Incubate with pepsin at pH 2.0 for 1-2 hours at 37°C.
-
Intestinal Phase: Neutralize the digest and add a mixture of pancreatin and bile salts, then incubate for 2 hours at 37°C.
-
-
-
Cellular Iron Uptake:
-
Apply the digested sample to the apical side of the Caco-2 cell monolayer.
-
Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake.
-
-
Ferritin Analysis:
-
After incubation, harvest the cells and lyse them.
-
Measure the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).
-
Normalize the ferritin concentration to the total cell protein content.
-
-
Data Interpretation:
-
Higher ferritin formation indicates greater iron uptake and thus higher in vitro bioavailability. Compare the results to a control (ferrous sulfate).
-
Visualizations
Caption: Experimental workflows for encapsulation.
Caption: Cellular pathway of iron absorption.
Conclusion
The encapsulation of this compound, particularly through liposomal and nanoencapsulation techniques, presents a highly effective strategy for improving its bioavailability. The provided protocols offer a starting point for researchers to develop and evaluate novel iron formulations. The choice of encapsulation method and materials should be guided by the specific application, desired particle characteristics, and cost considerations. Further research and optimization of these techniques hold the promise of significantly mitigating iron deficiency on a global scale.
References
Application Notes and Protocols for Spectroscopic Analysis of Ferric Pyrophosphate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferric pyrophosphate complexes are of significant interest in the pharmaceutical and food industries as iron supplements. Their efficacy and safety are intrinsically linked to their chemical structure and stability. Spectroscopic techniques are pivotal in the characterization of these complexes, providing insights into the iron coordination environment, the nature of the ligands, and the overall molecular structure. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound complexes, with a focus on techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Mössbauer Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound complexes, FTIR is used to confirm the presence of pyrophosphate and other ligands (like citrate) and to probe the coordination of these ligands to the ferric ion.[1]
Expected Spectral Characteristics
The FTIR spectrum of a this compound complex is characterized by the vibrational modes of the pyrophosphate group (P-O and P-O-P stretches) and any other coordinated ligands.[2] For instance, in this compound citrate (FPC), characteristic peaks for both pyrophosphate and citrate are observed.[3][4] The coordination of the pyrophosphate and citrate to the Fe(III) ion can lead to shifts in the positions and changes in the intensities of their characteristic vibrational bands compared to the free ligands.
Data Presentation
The following table summarizes typical FTIR peak assignments for this compound complexes.
| Wavenumber (cm⁻¹) | Assignment | Reference Complex |
| ~3437 | O–H stretch | This compound Citrate[5] |
| ~1615 | C=O stretch (citrate) | This compound Citrate |
| 1250-998 | P-O vibration | Uncoated this compound Nanoparticles |
| ~1139 | P=O, S=O stretch | This compound Citrate |
| 900-714 | P-O-P stretching | Uncoated this compound Nanoparticles |
| ~906 | P–O stretch | This compound Citrate |
| 630-495 | Deformation (of pyrophosphate) | Uncoated this compound Nanoparticles |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol describes the analysis of a solid powder sample of a this compound complex using an ATR-FTIR spectrometer.
Materials:
-
This compound complex powder
-
ATR-FTIR Spectrometer (e.g., PerkinElmer Spectrum One)
-
Spatula
-
Cleaning solvent (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean. Clean the crystal surface with a lint-free wipe dampened with the appropriate solvent and allow it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the this compound complex powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the powder, ensuring good contact with the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for the characteristic vibrational modes of the this compound complex, comparing them to known literature values.
-
Cleaning: After the analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.
Experimental Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis of a solid powder sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and is often used for the quantitative analysis of metal complexes.
Expected Spectral Characteristics
Ferric (Fe³⁺) complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands in the UV-Vis region. For this compound complexes, an absorption maximum (λmax) is expected in the UV region, corresponding to the transfer of an electron from the oxygen atoms of the pyrophosphate ligand to the d-orbitals of the ferric ion. The exact position and intensity of this band can be influenced by factors such as pH, solvent, and the presence of other ligands. For instance, ferric S160C in a phosphate buffer shows a λmax at 414 nm.
Experimental Protocol: Quantitative Analysis of Iron Content
This protocol outlines a method for the quantification of iron in a this compound complex sample using UV-Vis spectrophotometry, often involving a colorimetric reagent that forms a colored complex with iron.
Materials:
-
This compound complex sample
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Reagent for iron colorimetric determination (e.g., ferrozine, 1,10-phenanthroline)
-
Reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) to reduce Fe³⁺ to Fe²⁺ if required by the colorimetric agent.
-
Buffer solution to maintain optimal pH for color development.
-
Deionized water
-
Iron standard solution (e.g., 1000 ppm Fe³⁺)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of iron standard solutions of known concentrations by diluting the stock iron standard solution.
-
Sample Preparation: Accurately weigh a known amount of the this compound complex and dissolve it in a known volume of deionized water or an appropriate buffer. This will be the stock sample solution.
-
Color Development (Standards and Sample):
-
Pipette a known volume of each standard solution and the sample solution into separate volumetric flasks.
-
Add the reducing agent (if necessary) and mix well.
-
Add the colorimetric reagent and the buffer solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow sufficient time for the color to develop fully.
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the colored iron complex.
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron in the sample solution from the calibration curve.
-
Calculate the percentage of iron in the original this compound sample.
-
Logical Relationship Diagram
Caption: Logical relationship for the colorimetric quantification of iron.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly useful for studying the symmetric vibrations of non-polar bonds and can provide information about the phosphate backbone in this compound complexes.
Expected Spectral Characteristics
The Raman spectrum of a this compound complex will be dominated by the vibrational modes of the pyrophosphate anion. Key features include the symmetric stretching of the P-O bonds and the P-O-P bridge. For example, the symmetric stretching vibration of PO₄ tetrahedra in ferric phosphate (FePO₄) is observed around 1009 cm⁻¹. Peak broadening in the Raman spectrum can be indicative of an amorphous or disordered structure.
Data Presentation
The following table summarizes representative Raman peak assignments for iron phosphate compounds.
| Wavenumber (cm⁻¹) | Assignment | Reference Compound |
| ~1135 | Phosphate species interacting with a surface | Iron corrosion product |
| ~1025 | Symmetric stretching of (PO₄)³⁻ | Ferric Phosphate (FeP) |
| ~1009 | Symmetric stretching of PO₄ tetrahedra | Ferric Phosphate (FePO₄) |
| ~593 | Bending of a PO₄ network | α-FePO₄ |
Experimental Protocol: Raman Spectroscopy of a Solid Sample
Materials:
-
This compound complex powder
-
Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope slide or other suitable sample holder
-
Spatula
Procedure:
-
Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
Sample Preparation: Place a small amount of the this compound complex powder on a clean microscope slide.
-
Focusing: Place the slide on the microscope stage of the Raman spectrometer and bring the sample into focus using the objective lens.
-
Parameter Selection: Select the appropriate laser power and acquisition time. It is important to start with low laser power to avoid sample degradation or fluorescence.
-
Spectrum Acquisition: Acquire the Raman spectrum of the sample. The typical spectral range is 100-3500 cm⁻¹.
-
Data Processing: Process the acquired spectrum to remove any background fluorescence and cosmic rays.
-
Data Analysis: Analyze the processed spectrum to identify the characteristic Raman bands of the this compound complex.
Experimental Workflow Diagram
Caption: Experimental workflow for Raman spectroscopic analysis of a solid sample.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms. It can provide detailed information about the oxidation state (Fe²⁺, Fe³⁺), spin state, and coordination geometry of iron in a sample.
Expected Spectral Parameters
A Mössbauer spectrum provides several key parameters:
-
Isomer Shift (δ): This is related to the electron density at the nucleus and is indicative of the oxidation state and covalency of the iron.
-
Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the local symmetry of the iron site.
-
Magnetic Hyperfine Splitting: In magnetically ordered materials, the nuclear energy levels are split, resulting in a six-line spectrum. This can be used to identify magnetic iron phases.
For amorphous ferric phosphate, Mössbauer spectroscopy has indicated strong superparamagnetism.
Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy
Materials:
-
This compound complex powder
-
Mössbauer spectrometer
-
Sample holder
-
Cryostat for low-temperature measurements (optional)
-
⁵⁷Co radioactive source (commonly in a rhodium matrix)
Procedure:
-
Sample Preparation: The powdered this compound sample is uniformly packed into a sample holder. The optimal sample thickness depends on the iron content to avoid excessive absorption.
-
Instrument Setup: The sample holder is placed in the spectrometer between the ⁵⁷Co source and a gamma-ray detector. For temperature-dependent studies, the sample is mounted in a cryostat.
-
Data Acquisition: The ⁵⁷Co source is moved with a range of velocities (e.g., ±11 mm/s for ⁵⁷Fe) to Doppler shift the energy of the emitted gamma rays. The gamma-ray intensity transmitted through the sample is measured as a function of the source velocity.
-
Spectrum Generation: A plot of the gamma-ray counts versus velocity generates the Mössbauer spectrum. Resonant absorption results in dips (peaks) in the spectrum.
-
Data Fitting and Analysis: The experimental spectrum is fitted with theoretical Lorentzian lineshapes to extract the Mössbauer parameters (isomer shift, quadrupole splitting, and magnetic hyperfine field). These parameters are then used to determine the nature of the iron species in the sample. The isomer shift is typically reported relative to a standard, such as metallic iron foil.
Signaling Pathway Diagram (Conceptual)
References
Application Notes and Protocols for In Vitro Digestion Models Assessing Ferric Pyrophosphate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro digestion models, particularly in conjunction with the Caco-2 cell line, to assess the bioavailability of ferric pyrophosphate. This information is intended to guide researchers in setting up and conducting robust and reproducible experiments to evaluate this important iron fortificant.
Introduction to this compound and Bioavailability Assessment
This compound (FePP) is a water-insoluble iron compound commonly used to fortify foods due to its minimal sensory impact.[1] However, its insolubility presents a challenge for absorption in the gastrointestinal tract. In vitro digestion models offer a valuable tool to simulate the physiological processes of digestion and absorption, providing a cost-effective and high-throughput method to screen different FePP formulations and food matrices for iron bioavailability.[2][3] These models typically involve a simulated gastric phase followed by an intestinal phase, often coupled with a cell culture system, such as the Caco-2 cell line, to model intestinal absorption.[4][5]
Principle of the In Vitro Digestion/Caco-2 Cell Model
The most widely used in vitro model for assessing iron bioavailability combines a two-stage simulated digestion with a Caco-2 cell culture system. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into enterocyte-like cells that form a monolayer and exhibit many of the transport mechanisms found in the small intestine.
The process begins with the simulated gastric digestion of a food sample containing this compound, where the low pH and pepsin activity mimic stomach conditions. This is followed by simulated intestinal digestion, where the pH is raised and pancreatin and bile salts are added to simulate the environment of the small intestine. The digested sample, or "digesta," is then applied to the apical side of a Caco-2 cell monolayer. The amount of iron taken up by the cells is quantified, typically by measuring the formation of the iron-storage protein, ferritin. The level of ferritin formation serves as a proxy for the amount of bioavailable iron.
Experimental Protocols
Caco-2 Cell Culture and Seeding
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids
-
Trypsin-EDTA
-
Collagen-coated 12-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified incubator.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
For iron uptake experiments, seed the Caco-2 cells onto collagen-coated 12-well plates at a density of 50,000 cells/cm².
-
Allow the cells to grow and differentiate for 13-15 days post-seeding, changing the medium every 2-3 days. The cells will form a differentiated monolayer.
-
Twenty-four hours prior to the experiment, replace the growth medium with an iron-deficient medium (e.g., MEM) to upregulate iron transporters.
In Vitro Simulated Digestion
Materials:
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Bile extract (porcine)
-
HCl and NaHCO3 solutions for pH adjustment
-
Dialysis tubing (6-8 kDa molecular weight cut-off)
Protocol:
Gastric Phase:
-
Homogenize the food sample containing a known amount of this compound.
-
Adjust the pH of the homogenate to 2.0 using 1 M HCl.
-
Add pepsin solution to a final concentration of 0.5 mg/mL.
-
Incubate the mixture at 37°C for 1-2 hours in a shaking water bath.
Intestinal Phase:
-
Transfer the gastric digesta to a dialysis tube.
-
Place the dialysis tube in a beaker containing a solution of pancreatin (e.g., 2 mg/mL) and bile extract (e.g., 12 mg/mL) in a buffer solution (e.g., HEPES or PIPES) at pH 7.0. This setup can be placed directly on top of the Caco-2 cell monolayer in the well plate.
-
Incubate at 37°C for 2 hours in a shaking water bath. During this time, soluble, low-molecular-weight iron will diffuse across the dialysis membrane and become available to the Caco-2 cells.
Caco-2 Cell Iron Uptake and Ferritin Analysis
Materials:
-
Cell lysis buffer
-
BCA protein assay kit
-
Ferritin ELISA kit
Protocol:
-
After the 2-hour intestinal digestion, remove the dialysis setup.
-
Wash the Caco-2 cell monolayers twice with ice-cold PBS to remove any remaining digesta.
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
Harvest the cell lysate and centrifuge to pellet cell debris.
-
Determine the total protein concentration of the cell lysate using a BCA protein assay.
-
Measure the ferritin concentration in the cell lysate using a commercial ELISA kit.
-
Express the iron bioavailability as ng of ferritin per mg of total cell protein.
Data Presentation
The following tables summarize quantitative data on the bioavailability of this compound from various in vitro studies, often in comparison to the highly bioavailable ferrous sulfate.
| Iron Compound | Food Matrix | In Vitro Model | Relative Bioavailability (vs. Ferrous Sulfate) | Reference |
| This compound | Milk | Caco-2 cell | 33% | |
| This compound | Bouillon (with inhibitory matrix) | Caco-2 cell | 8% | |
| Micronized this compound | - | Rat model | 104% | |
| This compound | - | Rat model | 56% |
| Iron Compound | Mean Iron Absorption (%) | Reference |
| Ferrous Sulfate | 7.6% | |
| This compound | 2.1% | |
| Ferrous Sulfate | 10.4% | |
| This compound | 3.3% |
Visualizations
Caption: Experimental workflow for in vitro digestion and Caco-2 cell model.
Caption: Cellular pathway of non-heme iron absorption in enterocytes.
References
- 1. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Determining the Relative Bioavailability of Ferric Pyrophosphate in Rats
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for determining the relative bioavailability of ferric pyrophosphate in rat models. The protocols outlined below are based on established and widely accepted methods in the field of iron nutrition research, including the Hemoglobin Regeneration Efficiency (HRE) method, the AOAC Hemoglobin Repletion Bioassay, and the Serum Iron Concentration Curve method. These methods are essential for evaluating the efficacy of different this compound formulations intended for food fortification and pharmaceutical applications.
Introduction
This compound is a water-insoluble iron compound commonly used to fortify foods due to its minimal sensory impact. However, its bioavailability can be variable and is significantly influenced by its physicochemical properties, such as particle size and encapsulation.[1][2][3] Accurate assessment of its relative bioavailability is crucial for developing effective iron interventions to combat iron deficiency anemia. The rat model is a well-established in vivo system for these evaluations.[4]
Key Experimental Methodologies
Three primary methods are employed to assess the bioavailability of this compound in rats:
-
Hemoglobin Regeneration Efficiency (HRE): This method quantifies the efficiency with which absorbed iron is incorporated into hemoglobin in anemic rats.
-
AOAC Hemoglobin Repletion Bioassay: A standardized version of the HRE method, providing a robust framework for determining the Relative Biological Value (RBV) of an iron source compared to a highly bioavailable standard, typically ferrous sulfate.[5]
-
Serum Iron Concentration Curve: This method measures the temporal changes in serum iron concentration following oral administration of an iron compound, providing insights into the rate and extent of iron absorption.
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Weanling male Sprague-Dawley or Wistar rats, 21 days of age.
-
Housing: Rats should be individually housed in stainless steel or plastic cages with wire mesh bottoms to prevent coprophagy.
-
Environment: Maintained in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and a relative humidity of 50 ± 10%.
-
Acclimatization: Allow a 3-5 day acclimatization period upon arrival, during which they have free access to a standard chow diet and deionized water.
Protocol 1: Hemoglobin Regeneration Efficiency (HRE) and AOAC Hemoglobin Repletion Bioassay
This protocol is designed to induce iron deficiency anemia in rats and then measure the effectiveness of different iron sources in repleting hemoglobin levels.
3.2.1. Depletion Phase (Induction of Anemia)
-
Diet: After acclimatization, feed all rats an iron-deficient diet (containing <5 mg iron/kg diet) for a period of 14-21 days. The AIN-93G purified diet formulation is a common basal diet that can be made iron-deficient.
-
Monitoring: At the end of the depletion period, collect a small blood sample from the tail vein to measure hemoglobin concentration. Anemia is typically confirmed when hemoglobin levels drop below 7 g/dL.
-
Randomization: Once anemic, rats are randomly assigned to different dietary treatment groups, ensuring that the average hemoglobin level is similar across all groups.
3.2.2. Repletion Phase
-
Dietary Groups:
-
Control Group: Continues to receive the iron-deficient diet.
-
Reference Group: Receives the iron-deficient diet supplemented with a known concentration of a highly bioavailable iron source (e.g., ferrous sulfate) at multiple levels (e.g., 6, 12, and 24 mg iron/kg diet).
-
Test Groups: Receive the iron-deficient diet supplemented with this compound at the same iron concentrations as the reference group. Different formulations of this compound (e.g., regular, micronized, encapsulated) can be tested in separate groups.
-
-
Duration: The repletion phase typically lasts for 14 days.
-
Measurements:
-
Record body weight and food intake daily or every other day.
-
At the end of the 14-day repletion period, collect a final blood sample for hemoglobin analysis.
-
3.2.3. Calculation of Hemoglobin Regeneration Efficiency (HRE) and Relative Biological Value (RBV)
-
Hemoglobin Iron (Hb Fe) Gain:
-
Calculate the total hemoglobin iron at the beginning and end of the repletion period using the following formula:
-
Hb Fe (mg) = Body Weight (g) × Blood Volume (ml/g body weight; typically 0.067 for rats) × Hemoglobin Concentration (g/ml) × 3.35 (mg Fe/g Hb)
-
-
Hb Fe Gain (mg) = Final Hb Fe (mg) - Initial Hb Fe (mg)
-
-
Hemoglobin Regeneration Efficiency (HRE):
-
HRE = (Hb Fe Gain (mg) / Total Iron Intake (mg)) × 100
-
-
Relative Biological Value (RBV):
-
The RBV is determined using the slope-ratio assay. Plot the hemoglobin iron gain (or final hemoglobin concentration) against the total iron intake for the reference (ferrous sulfate) and test (this compound) groups.
-
RBV (%) = (Slope of Test Iron Source / Slope of Reference Iron Source) × 100
-
Protocol 2: Serum Iron Concentration Curve
This protocol assesses the rate and extent of iron absorption into the bloodstream.
-
Animal Preparation: Use normal, non-anemic rats that have been fasted overnight (12-16 hours) with free access to deionized water.
-
Dosing:
-
Administer a single oral dose of the iron compound (this compound or ferrous sulfate) suspended or dissolved in deionized water via gavage. A typical dose is 2 mg of iron per kg of body weight.
-
A control group should receive only the vehicle (deionized water).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or carotid artery at various time points post-dosing. Recommended time points include 0 (pre-dose), 0.5, 1, 2, 4, 8, and 12 hours.
-
-
Analysis:
-
Separate the serum and analyze for iron concentration using a colorimetric assay or atomic absorption spectrophotometry.
-
-
Data Interpretation:
-
Plot the mean serum iron concentration against time for each group.
-
Key parameters to determine include:
-
Cmax: Maximum serum iron concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total iron absorbed over the time course, calculated using the trapezoidal rule.
-
-
The relative bioavailability can be estimated by comparing the AUC of the test compound to the AUC of the reference compound.
-
Data Presentation
The following tables summarize quantitative data from studies evaluating the relative bioavailability of different this compound formulations.
Table 1: Relative Biological Value (RBV) of this compound Formulations Determined by Hemoglobin Repletion Assay in Rats
| Iron Source | Mean Particle Size (μm) | Encapsulation | Relative Biological Value (RBV) vs. Ferrous Sulfate (%) | Reference |
| Ferrous Sulfate | - | - | 100 | |
| Regular this compound | ~21 | None | 59 | |
| Micronized this compound | ~2.5 | None | 69 | |
| Micronized this compound | ~2.5 | Hydrogenated Palm Oil | 43 | |
| Emulsified Micronized this compound | ~0.5 | With Emulsifiers | 95 | |
| Micronized Dispersible this compound (MDFP) | Not specified | Not specified | 104 | |
| This compound (Commercial) | Not specified | Not specified | 56 |
Table 2: Pharmacokinetic Parameters from Serum Iron Concentration Curve in Rats
| Iron Source | Dose (mg Fe/kg BW) | Cmax (µg/dL) | Tmax (hours) | AUC (µg·h/dL) | Reference |
| Ferrous Sulfate | 2 | 444.4 | 1 | Not Reported | |
| This compound | 2 | 340.0 | 0.5 | Not Reported | |
| Micronized Dispersible this compound (MDFP) | 2 | 388.8 | 2 | Not Reported |
Visualization of Workflows and Pathways
Caption: Workflow for the serum iron concentration curve experiment.
Proposed Intestinal Absorption Pathway for Non-Heme Iron
Caption: General pathway for non-heme iron absorption in the duodenum.
References
- 1. Particle size reduction and encapsulation affect the bioavailability of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle size reduction and encapsulation affect the bioavailability of this compound in rats [aris.supsi.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. Iron absorption and bioavailability in rats of micronized dispersible this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
Application Notes and Protocols for the Formulation of Ferric Pyrophosphate in Food and Beverage Fortification
Introduction
Iron deficiency remains a significant global health issue, affecting over 1.6 billion people worldwide.[1] Food fortification is a key strategy to combat this deficiency. Ferric pyrophosphate (Fe₄(P₂O₇)₃) has emerged as a preferred iron source for fortifying sensitive food products due to its unique properties.[1] Unlike soluble iron salts such as ferrous sulfate, this compound is a water-insoluble, white to light yellow powder that does not typically cause adverse sensory changes like metallic taste or discoloration.[1][2][3] However, its insolubility presents challenges regarding its bioavailability, which is generally lower than that of ferrous sulfate and is highly dependent on the food matrix, particle size, and processing conditions.
These application notes provide researchers, scientists, and product development professionals with comprehensive guidelines and protocols for effectively formulating with this compound to maximize its stability and nutritional impact in various food and beverage applications.
Physicochemical Properties and Specifications
This compound is an iron(III) salt of pyrophosphoric acid. Its key characteristics make it suitable for applications where organoleptic properties are a primary concern.
Table 1: Physicochemical Properties of Food-Grade this compound
| Property | Specification | Reference |
| Chemical Formula | Fe₄(P₂O₇)₃ | |
| Iron (Fe) Content | 25-30% | |
| Appearance | Off-white to light yellow powder | |
| Taste & Odor | Neutral, odorless | |
| Solubility | Practically insoluble in water; partially soluble in acidic conditions (e.g., stomach pH) | |
| Median Particle Size | Food-grade: 2-5 µm (D50) | |
| Stability | Stable in dry conditions; sensitive to high temperatures (>70°C), low pH (<3), and high water activity |
Formulation Considerations
The efficacy of this compound fortification is highly dependent on the formulation strategy. Key factors must be controlled to ensure stability and optimize bioavailability.
-
Particle Size Reduction (Micronization): Reducing the particle size of this compound increases its surface area, which can improve its dissolution rate in the stomach and subsequent absorption. Nanosized particles (10-30 nm) have shown bioavailability comparable to ferrous sulfate in rat models.
-
Encapsulation: Encapsulating this compound particles with materials like hydrogenated oils or maltodextrin provides a physical barrier. This is particularly crucial in liquid applications to prevent precipitation and interaction with other food components. Encapsulation also protects against degradation from moisture and oxidation during storage.
-
pH Control: this compound is most stable in neutral to mildly alkaline conditions (pH 6-8). In acidic foods and beverages (pH < 4.5), such as fruit juices, the dissolution of iron can increase, potentially leading to sensory defects and interactions. Encapsulation is recommended for acidic applications.
-
Bioavailability Enhancers: The addition of certain compounds can improve iron absorption. Ascorbic acid (Vitamin C) is a well-documented enhancer that can significantly increase the bioavailability of this compound. Other organic acids, such as citric acid, can also be used to form soluble chelate complexes.
-
Food Matrix Interactions: The food matrix has a profound impact on bioavailability. Components like phytates (in cereals) and polyphenols (in tea and coffee) can inhibit iron absorption. Formulation adjustments or the use of enhancers may be necessary to counteract these effects.
Experimental Protocols
The following protocols provide standardized methodologies for evaluating this compound formulations.
Protocol 1: Dispersibility and Stability in a Liquid System
Objective: To assess the physical stability and dispersibility of a this compound formulation in a liquid matrix over time.
Materials:
-
This compound (standard, micronized, or encapsulated)
-
Liquid food base (e.g., purified water, milk, juice)
-
100 mL graduated cylinders or vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Visual observation setup with consistent lighting
Methodology:
-
Prepare a 100 mL sample of the liquid food base.
-
Weigh the desired amount of this compound to achieve the target iron concentration (e.g., 1g of fortificant).
-
While stirring the liquid base at a consistent speed (e.g., 200 rpm), slowly add the this compound powder.
-
Continue stirring for a set time (e.g., 1 minute) to ensure uniform dispersion.
-
Transfer the fortified liquid to a 100 mL graduated cylinder or vial and seal it.
-
Store the sample under controlled conditions (e.g., room temperature).
-
Visually observe and record the degree of sedimentation, color change, and any other physical changes at specified time points (e.g., 1 hour, 24 hours, 48 hours, 1 week).
-
Quantify sedimentation by measuring the height of the sediment layer as a percentage of the total liquid height.
Protocol 2: Accelerated Stability and Shelf-Life Testing
Objective: To evaluate the chemical stability of this compound in a food product under accelerated storage conditions.
Materials:
-
Fortified food product
-
Environmental chamber capable of controlling temperature and relative humidity (RH)
-
Air-tight packaging materials (e.g., aluminum foil composite bags)
-
Analytical equipment for iron quantification (e.g., ICP-MS)
-
Colorimeter
Methodology:
-
Package multiple samples of the fortified food product in the selected air-tight packaging.
-
Place the samples in an environmental chamber set to accelerated conditions (e.g., 60°C and 80% RH).
-
Designate time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).
-
At each time point, remove a set of samples from the chamber.
-
Allow samples to equilibrate to room temperature.
-
Chemical Analysis: Determine the total iron content using a validated method like ICP-MS to assess degradation. A change of <5% is often considered stable.
-
Physical Analysis: Measure color change using a colorimeter (e.g., monitoring the L* value).
-
Sensory Analysis: Conduct sensory evaluation (see Protocol 3) to detect any changes in taste or appearance.
-
Plot the degradation of iron content over time to estimate the product's shelf-life.
Protocol 3: Sensory Evaluation (Triangle Test)
Objective: To determine if a statistically significant sensory difference exists between a fortified product and a non-fortified control. This method is effective for a fortificant like this compound, which is expected to have a minimal sensory impact.
Materials:
-
Fortified food product
-
Non-fortified control product
-
Trained sensory panelists (minimum of 18 recommended)
-
Identical, coded sample cups
-
Water for palate cleansing
-
Sensory evaluation ballots
Methodology:
-
Sample Preparation: Prepare samples of the control and fortified products. Ensure they are at the same temperature and presented identically.
-
Triangle Setup: For each panelist, present three coded samples. Two samples are identical (either both control or both fortified), and one is different. The order of presentation should be randomized for each panelist.
-
Panelist Instruction: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Data Collection: Panelists record their choice on the ballot.
-
Data Analysis: Tally the number of correct identifications. Use a statistical table for the triangle test to determine if the number of correct answers is significant at a given confidence level (e.g., p < 0.05). If the number of correct identifications is not statistically significant, it indicates that the fortification did not produce a perceivable sensory difference.
Quantitative Data Summary
The following tables summarize key quantitative data for formulating with this compound.
Table 2: Recommended Fortification Levels in Various Food Products
| Food Product | Typical Fortification Level (as this compound) | Reference |
| Infant Formula | 5–10 mg per 100 g of powder (0.25–0.50 mg per 100 kJ) | |
| Breakfast Cereals | 30–50 mg per kg of product (for children) | |
| Biscuits & Other Baked Goods | 10–200 mg per kg of product | |
| Fortified Rice Kernels (FRK) | Blended with normal rice at a 1:100 ratio | |
| Foods for Special Medical Purposes | 20–50 mg per 100 g of product |
Table 3: Relative Bioavailability (RBV) of this compound vs. Ferrous Sulfate (FeSO₄)
| Food Matrix | Fortificant | Ascorbic Acid Addition | Iron Absorption (Geometric Mean) | RBV vs. FeSO₄ | Reference |
| Wheat-Milk Infant Cereal | MDFP | No | 2.0% | 62% | |
| Wheat-Milk Infant Cereal | FeSO₄ | No | 3.2% | 100% | |
| Wheat-Milk Infant Cereal | MDFP | Yes (4:1 molar ratio) | 5.8% | 39% | |
| Wheat-Milk Infant Cereal | FeSO₄ | Yes (4:1 molar ratio) | 14.8% | 100% | |
| Unprocessed Rice Meal | MDFP | No | 1.7% | 15% | |
| Unprocessed Rice Meal | FeSO₄ | No | 11.6% | 100% | |
| Extruded Rice Grains | MDFP | No | 3.0% | 24% | |
| Instant Milk Drink (Children) | FePP** | No | 2.1% | 33% | |
| Instant Milk Drink (Children) | FeSO₄ | No | 7.6% | 100% | |
| MDFP: Micronized Dispersible this compound | |||||
| FePP: this compound |
Table 4: Key Factors Influencing this compound Stability
| Factor | Condition | Impact on Stability | Mitigation Strategy | Reference |
| Temperature | > 70-80°C | Crystal water loss, potential lattice distortion | Add post-heat treatment; use lower temperature processing | |
| > 120°C | Decomposition into less bioavailable forms (FePO₄, Fe₂O₃) | Avoid high-heat processes like deep frying | ||
| pH | Acidic (pH < 3.0) | Accelerated dissolution of Fe³⁺, potential for color/flavor changes | Use encapsulated forms in acidic beverages | |
| Neutral/Alkaline (pH 6.0-8.5) | Generally stable, but can form amorphous Fe(OH)₃ film, causing color darkening | Monitor for color changes in products like dairy | ||
| Water Activity | High | Promotes hydrolysis, reducing stability | Use encapsulated forms; select appropriate packaging | |
| Low (e.g., powders) | High stability | Store in dry conditions |
Visual Workflows and Pathways
The following diagrams illustrate key processes and relationships in this compound fortification.
Caption: Workflow for this compound (FPP) Formulation and Testing.
Caption: Factors Influencing this compound (FPP) Bioavailability.
Caption: Generalized Manufacturing Process for this compound.
References
Application Notes and Protocols for Evaluating the Efficacy of Ferric Pyrophosphate in Anemia Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials to evaluate the efficacy of ferric pyrophosphate in the treatment of anemia, particularly in the context of hemodialysis-dependent chronic kidney disease (HDD-CKD).
Introduction to this compound
This compound citrate (FPC) is a novel intravenous iron replacement product.[1] Its unique mechanism of action involves the direct donation of iron to plasma transferrin, bypassing the reticuloendothelial system, which is the primary route for other intravenous iron formulations.[1][2] This direct transfer allows for rapid binding to transferrin, making the iron immediately available for incorporation into hemoglobin and other essential proteins.[1][3] FPC is administered either via dialysate or intravenously during hemodialysis to maintain iron balance and hemoglobin levels.
Clinical Trial Design Considerations
A robust clinical trial design is paramount for accurately assessing the efficacy and safety of this compound. The following components are essential for a well-designed study.
Study Population
The target population for FPC clinical trials has primarily been adult patients with HDD-CKD. Key inclusion and exclusion criteria from pivotal trials include:
Inclusion Criteria:
-
Adult patients (≥18 years) on maintenance hemodialysis.
-
Stable hemoglobin levels (e.g., 9.0 to 12.0 g/dL).
-
Evidence of adequate iron stores at baseline (e.g., serum ferritin >200 ng/mL and transferrin saturation (TSAT) >20%).
Exclusion Criteria:
-
Recent history of major bleeding.
-
Active infection or inflammation.
-
Known hypersensitivity to iron products.
-
Receipt of a blood transfusion within a specified period before the trial.
Study Design
A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy of FPC.
-
Randomization: Patients should be randomly assigned to receive either this compound or a placebo.
-
Blinding: Both the investigators and the patients should be unaware of the treatment assignment to prevent bias.
-
Control Group: A placebo group receiving standard care without the active investigational product is crucial for comparison.
Intervention and Control
-
Intervention Group: Receives this compound citrate. The administration can be through the dialysate at a specified concentration (e.g., 2 µM iron) or as an intravenous infusion during each hemodialysis session.
-
Control Group: Receives a placebo (e.g., standard dialysate without FPC). Both groups should follow the same hemodialysis procedures and receive standard of care for anemia management, with the exception of the investigational drug.
Endpoints
Primary Efficacy Endpoint:
-
The primary endpoint in pivotal FPC trials has been the change in hemoglobin concentration from baseline to the end of the treatment period.
Secondary Efficacy Endpoints:
-
Change in reticulocyte hemoglobin content (CHr).
-
Change in serum ferritin levels.
-
Change in transferrin saturation (TSAT).
-
Requirement for erythropoiesis-stimulating agents (ESAs).
-
Need for intravenous iron supplementation.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials of this compound citrate in HDD-CKD patients.
Table 1: Change in Hemoglobin (Hgb) from Baseline to End of Treatment
| Clinical Trial | This compound Citrate Group (Mean Change in Hgb, g/dL) | Placebo Group (Mean Change in Hgb, g/dL) | p-value |
| CRUISE 1 | -0.03 | -0.38 | <0.05 |
| CRUISE 2 | -0.08 | -0.44 | <0.05 |
Table 2: Change in Iron Storage Parameters from Baseline to End of Treatment (Combined CRUISE Studies)
| Parameter | This compound Citrate Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| Reticulocyte Hemoglobin Content (CHr, pg) | -0.4 | -0.9 | <0.001 |
| Serum Ferritin (µg/L) | -69.7 | -133.1 | <0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hematological Assessment
Objective: To measure hemoglobin, hematocrit, and red blood cell indices.
Procedure:
-
Collect whole blood samples in EDTA-containing tubes.
-
Analyze the samples using a validated automated hematology analyzer.
-
Perform daily quality control checks on the analyzer using commercially available controls.
-
Record hemoglobin (g/dL), hematocrit (%), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).
Iron Status Assessment
Objective: To measure serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and serum ferritin.
Procedure:
-
Collect serum samples in appropriate tubes.
-
Separate serum by centrifugation.
-
Serum Iron and TIBC: Analyze using a colorimetric assay on an automated chemistry analyzer.
-
Transferrin Saturation (TSAT): Calculate as (Serum Iron / TIBC) x 100%.
-
Serum Ferritin: Measure using a validated immunoassay (e.g., ELISA or chemiluminescence immunoassay) on an automated platform.
-
Ensure all assays are performed according to the manufacturer's instructions and within the validated range.
Reticulocyte Hemoglobin Content (CHr)
Objective: To assess the iron available for erythropoiesis.
Procedure:
-
Collect whole blood samples in EDTA-containing tubes.
-
Analyze using an automated hematology analyzer with reticulocyte analysis capabilities.
-
The analyzer will perform a fluorescent flow cytometric analysis to measure the hemoglobin content of reticulocytes.
-
Record the CHr value in picograms (pg).
Visualizations
Signaling Pathways
Caption: Iron metabolism and the direct action of this compound Citrate.
Experimental Workflow
Caption: A typical workflow for a randomized controlled clinical trial.
Logical Relationship of Endpoints
Caption: Relationship between FPC administration and clinical trial endpoints.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Ferric Pyrophosphate for In Vitro Assays
Welcome to the technical support center for ferric pyrophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or standard buffers?
This compound is inherently poorly soluble in water and most neutral pH buffer systems.[1][2][3] This is a known characteristic of this compound and often leads to the formation of a precipitate or cloudy suspension in aqueous solutions. Its solubility is also pH-dependent, being sparingly soluble in the pH range of 3-6.[1]
Q2: I'm observing inconsistent results in my cell-based assays when using this compound. Could this be related to solubility?
Yes, inconsistent results are a common consequence of poor solubility. If this compound is not fully dissolved, the actual concentration of iron available to the cells will be lower and more variable than the calculated concentration. This can lead to significant variations in experimental outcomes, particularly in dose-response studies.
Q3: Are there any reagents that can help improve the solubility of this compound?
Several chelating agents can be used to form soluble complexes with this compound, thereby increasing its solubility. The most commonly used and effective agents are:
-
Citric Acid or Sodium Citrate: Forms a soluble this compound citrate complex.[4]
-
Ethylenediaminetetraacetic acid (EDTA): A strong chelating agent that can effectively solubilize ferric ions.
-
Sodium Pyrophosphate: An excess of pyrophosphate ions can increase the solubility of this compound by forming soluble iron-pyrophosphate complexes.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH. It is slightly more soluble at a pH below 2 and above 8. In the presence of certain chelating agents like excess pyrophosphate, its solubility dramatically increases in the pH range of 5-8.5. Therefore, adjusting the pH of your solvent in conjunction with a chelating agent can be a critical step in achieving a clear, stable solution.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound to my media/buffer.
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | This compound is not directly soluble in most aqueous solutions. |
| Solution: Do not add the powder directly to your final media or buffer. Instead, prepare a concentrated, solubilized stock solution first using a chelating agent as described in the protocols below. | |
| Incorrect pH | The pH of your solvent may be in the range where this compound is least soluble (pH 3-6). |
| Solution: Adjust the pH of your solvent. For methods involving citric acid, a slightly acidic to neutral pH is often effective. For methods with excess pyrophosphate, a pH of 5-8.5 is recommended. |
Issue 2: My this compound solution is cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Incomplete Chelation | The molar ratio of the chelating agent to this compound may be insufficient to maintain solubility. |
| Solution: Increase the concentration of the chelating agent. Refer to the quantitative data table for recommended molar ratios. | |
| pH Instability | The pH of the solution may have shifted into a range that favors precipitation. |
| Solution: Ensure your solution is adequately buffered. Re-check and adjust the pH if necessary. | |
| Solution Instability | Some complexed solutions may have limited stability. |
| Solution: Prepare fresh solutions before each experiment. If storage is necessary, filter-sterilize and store at 4°C, but validate the stability for your specific application. |
Quantitative Data on Solubility Enhancers
The following table summarizes the effective molar ratios of common chelating agents used to solubilize this compound.
| Chelating Agent | Molar Ratio (Chelating Agent:Iron) | Resulting Complex | Key Findings |
| Citric Acid/Sodium Citrate | 1:1 (Citrate:Fe) with 0.5 parts Pyrophosphate | Soluble this compound Citrate | A molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate) is effective for creating a soluble chelate. |
| Sodium Pyrophosphate | >1:1 (Pyrophosphate:Fe) | Soluble Fe(III)-Pyrophosphate Complex | An excess of pyrophosphate ions significantly increases this compound solubility at pH 5-8.5, leading to an 8-10 fold increase in soluble iron. |
| EDTA | 1:1 (EDTA:Fe) | Ferric EDTA Complex | EDTA is a strong chelating agent that effectively solubilizes iron. |
Experimental Protocols
Protocol 1: Preparation of Soluble this compound using Citric Acid
This protocol is suitable for preparing a stock solution for use in cell culture and other in vitro assays.
-
Materials:
-
This compound (Fe₄(P₂O₇)₃)
-
Citric Acid (or Sodium Citrate)
-
Sodium Pyrophosphate
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Stir plate and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Determine the required concentrations of iron, citrate, and pyrophosphate based on a molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate).
-
In a beaker with high-purity water, dissolve the citric acid (or sodium citrate) and sodium pyrophosphate with stirring.
-
Slowly add the this compound powder to the solution while continuously stirring.
-
Gently heat the solution to 50-60°C to aid dissolution. Do not boil.
-
Once the this compound is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
Adjust the pH to the desired level (typically between 6.0 and 7.5) using NaOH or HCl.
-
Bring the solution to the final volume with high-purity water.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store the stock solution in a sterile, light-protected container at 4°C.
-
Protocol 2: Preparation of this compound Solution for Caco-2 Cell Bioavailability Assay
This protocol outlines the preparation of this compound for an in vitro digestion and Caco-2 cell culture model to assess iron bioavailability.
-
Materials:
-
Solubilized this compound stock solution (prepared as in Protocol 1 or with another suitable chelating agent).
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).
-
Simulated gastric fluid (SGF) with pepsin.
-
Simulated intestinal fluid (SIF) with pancreatin and bile salts.
-
Minimum Essential Medium (MEM).
-
-
Procedure:
-
Prepare the Test Meal: Incorporate the solubilized this compound stock solution into the liquid or semi-solid "meal" to be tested at the desired iron concentration.
-
Simulated Gastric Digestion:
-
Add the test meal to a volume of SGF.
-
Adjust the pH to 2.0.
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Simulated Intestinal Digestion:
-
Transfer the gastric digest to a dialysis membrane placed over the Caco-2 cell monolayer.
-
Add SIF to the digest.
-
Adjust the pH to 7.0.
-
Incubate at 37°C for 2 hours.
-
-
Cellular Uptake:
-
Remove the dialysis membrane.
-
Incubate the Caco-2 cells for an additional 22-24 hours in fresh MEM.
-
-
Harvest and Analysis:
-
Harvest the Caco-2 cells and lyse them.
-
Measure the ferritin content of the cell lysate using an ELISA kit as an indicator of iron uptake.
-
-
Visualizations
Caption: Workflow for preparing and using solubilized this compound.
Caption: Chelation enhances this compound bioavailability for cellular uptake.
References
- 1. Dissolution behaviour of this compound and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 10058-44-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. EP2016940A1 - Methods for the preparation and use of this compound citrate chelate compositions - Google Patents [patents.google.com]
preventing aggregation of ferric pyrophosphate nanoparticles in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of ferric pyrophosphate nanoparticles in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle aggregation in solution?
A1: this compound nanoparticles, like many colloidal systems, are inherently thermodynamically unstable due to their high surface area-to-volume ratio. Aggregation is primarily driven by van der Waals forces, which cause the particles to attract each other and form larger clusters. Several factors can exacerbate this process, including:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between particles allows them to come into close enough proximity for attractive forces to dominate.[1][2]
-
Inappropriate pH: The pH of the solution significantly influences the surface charge of the nanoparticles. At the isoelectric point (the pH at which the net surface charge is zero), electrostatic repulsion is minimal, leading to rapid aggregation.[3][4]
-
High Ionic Strength: The presence of salts in the solution can compress the electrical double layer around the nanoparticles, reducing the range of electrostatic repulsion and promoting aggregation.
-
Lack of Steric Hindrance: Without a physical barrier provided by adsorbed polymers or surfactants, there is nothing to prevent the particles from adhering to one another.[2]
-
Temperature Fluctuations: Increased temperature can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.
-
Freeze-Drying without Cryoprotectants: The process of freezing and drying can force nanoparticles into close contact, causing irreversible aggregation if cryoprotectants are not used.
Q2: What are the main strategies to prevent the aggregation of this compound nanoparticles?
A2: The two primary strategies for preventing nanoparticle aggregation are electrostatic stabilization and steric stabilization. Often, a combination of both (electrosteric stabilization) is most effective.
-
Electrostatic Stabilization: This method involves creating a net positive or negative charge on the surface of the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from aggregating. This is often achieved by controlling the pH of the solution or by adsorbing charged molecules (stabilizers) onto the nanoparticle surface. A zeta potential value greater than +30 mV or less than -30 mV is generally indicative of good electrostatic stability.
-
Steric Stabilization: This strategy involves attaching long-chain molecules, typically polymers or non-ionic surfactants, to the surface of the nanoparticles. These molecules create a physical barrier that prevents the particles from getting close enough to aggregate.
Q3: How does pH affect the stability of this compound nanoparticle solutions?
A3: The pH of the solution is a critical factor in the stability of this compound nanoparticles as it directly influences their surface charge. For iron oxide nanoparticles, extensive aggregation is observed to begin around pH 5-6, peaking at approximately pH 8.5. The isoelectric point (pHiep) for ferrihydrite nanoparticles is around 7.0 ± 0.2. At this pH, the surface charge is minimal, leading to rapid aggregation. By adjusting the pH away from the isoelectric point, a surface charge can be induced, leading to electrostatic stabilization. For instance, in acidic conditions, the surface of iron oxide nanoparticles can become positively charged, while in alkaline conditions, it can become negatively charged, in both cases promoting dispersion.
Q4: What are some common stabilizers used for this compound nanoparticles?
A4: Several types of stabilizers can be used to prevent the aggregation of this compound nanoparticles. These include:
-
Proteins: Whey protein has been successfully used to stabilize this compound nanoparticles. The protein molecules adsorb to the nanoparticle surface, providing steric hindrance.
-
Polysaccharides: Gum arabic is another effective stabilizer that provides steric stabilization.
-
Small Molecules: Citrate is often used to impart a negative surface charge for electrostatic stabilization.
-
Polymers: Polyethylene glycol (PEG) is a common polymer used for steric stabilization.
-
Surfactants: Both ionic and non-ionic surfactants can be used to stabilize nanoparticles.
The choice of stabilizer will depend on the specific application, required particle size, and desired surface properties.
Troubleshooting Guides
Problem 1: Visible precipitation or cloudiness appears in my this compound nanoparticle solution shortly after synthesis.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to be significantly different from the isoelectric point of the nanoparticles (for iron oxides, typically around pH 7). For example, try adjusting to pH 4 or pH 9. |
| Insufficient Stabilizer Concentration | Increase the concentration of the stabilizer (e.g., whey protein, gum arabic) used during synthesis. Ensure thorough mixing to allow for complete surface coverage. |
| High Ionic Strength of the Medium | If possible, reduce the concentration of salts in the solution. If high ionic strength is required for the application, consider using a non-ionic steric stabilizer (e.g., PEG) which is less sensitive to salt concentration. |
| Ineffective Stabilizer | The chosen stabilizer may not be optimal for your specific synthesis conditions. Experiment with different types of stabilizers (e.g., switch from a purely electrostatic stabilizer to a steric or electrosteric one). |
Problem 2: My nanoparticle solution is initially stable but aggregates over time during storage.
| Possible Cause | Troubleshooting Step |
| Gradual pH Shift | Monitor the pH of the solution during storage. Buffer the solution to maintain a stable pH. |
| Desorption of Stabilizer | The stabilizer may be slowly detaching from the nanoparticle surface. Consider using a stabilizer with a stronger binding affinity or a higher molecular weight for better long-term stability. |
| Temperature Fluctuations | Store the nanoparticle solution at a constant, cool temperature (e.g., 4°C). Avoid freeze-thaw cycles unless appropriate cryoprotectants have been added. |
| Photochemical Degradation | Store the solution in a dark container or protected from light, as light can sometimes induce aggregation. |
Problem 3: After purification (e.g., centrifugation and resuspension), my nanoparticles are heavily aggregated.
| Possible Cause | Troubleshooting Step |
| Removal of Stabilizer | The washing steps may be removing the stabilizer from the nanoparticle surface. After centrifugation, resuspend the pellet in a solution that contains a low concentration of the stabilizer. |
| Mechanical Stress | High-speed centrifugation can force nanoparticles into close contact, leading to irreversible aggregation. Reduce the centrifugation speed and/or time. Consider alternative purification methods like dialysis. |
| Resuspension Difficulty | Use sonication (probe or bath) to aid in the redispersion of the nanoparticle pellet. However, be cautious as excessive sonication can also lead to aggregation. |
Data Presentation
Table 1: Comparison of Stabilizers for Iron-Based Nanoparticles
| Stabilizer | Stabilization Mechanism | Typical Particle Size (nm) | Zeta Potential (mV) | Notes |
| Uncoated this compound | - | 229.19 ± 12.0 | -25.7 ± 1.99 | Prone to aggregation. |
| Whey Protein, Ascorbic Acid, Folic Acid Coated this compound | Steric and Electrostatic | 310.45 ± 15.1 | -6.34 | The coating increases the hydrodynamic size but provides stability. |
| Gum Arabic Stabilized Ferric Oxyhydroxide | Steric and Electrostatic | 142.7 ± 5.9 | -20.50 ± 1.25 | Provides good colloidal stability at neutral pH. |
| Chitosan (in acidic medium) | Electrostatic | - | +30 | Effective in acidic conditions. |
| Chitosan (in neutral medium with PBS) | Steric | - | - | Can provide steric stabilization in physiological conditions. |
| Sodium Citrate | Electrostatic | - | -48 | Provides strong negative surface charge in aqueous solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol is adapted from a method described for the synthesis of iron pyrophosphate nanoparticles.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene glycol
-
Distilled water
-
Magnetic stirrer
-
Separating funnel
Procedure:
-
Prepare a 0.01 M solution of FeCl₃ in 40 mL of distilled water.
-
Prepare a 0.01 M solution of sodium pyrophosphate in a mixture of 15 mL of distilled water and 15 mL of ethylene glycol.
-
Place the FeCl₃ solution in a beaker on a magnetic stirrer and begin stirring.
-
Transfer the sodium pyrophosphate solution to a separating funnel.
-
Slowly add the sodium pyrophosphate solution dropwise to the stirring FeCl₃ solution over a period of 1 hour. A slower addition rate generally results in smaller nanoparticles.
-
A white colloidal suspension of this compound nanoparticles will form. Continue stirring for a short period after the addition is complete to ensure a homogenous solution.
Protocol 2: Stabilization of this compound Nanoparticles with Whey Protein
This protocol is a general guide based on the use of whey protein as a stabilizer for iron-based nanoparticles.
Materials:
-
As-synthesized this compound nanoparticle suspension
-
Whey protein isolate
-
Ascorbic acid (optional, as a coating agent)
-
Folic acid (optional, as a coating agent)
-
Ultrasonic bath
-
pH meter
Procedure:
-
Prepare a solution of whey protein concentrate in distilled water.
-
If using, prepare separate solutions of ascorbic acid and folic acid.
-
To the as-synthesized this compound nanoparticle suspension, add the ascorbic acid and folic acid solutions and sonicate in an ultrasonic bath for approximately 20 minutes at room temperature.
-
Slowly add the whey protein concentrate solution to the nanoparticle suspension while stirring.
-
Adjust the pH of the final solution if necessary to optimize stability (e.g., around pH 6.4).
-
Continue to stir the solution at room temperature to allow for the adsorption of the whey protein onto the nanoparticle surface.
Mandatory Visualization
Caption: Mechanisms of nanoparticle aggregation and stabilization.
Caption: General experimental workflow for synthesizing and stabilizing this compound nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Aggregation and surface properties of iron oxide nanoparticles: influence of pH and natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation of ferrihydrite nanoparticles: Effects of pH, electrolytes,and organics - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in ferric pyrophosphate formulation for supplements
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions for overcoming common challenges in the formulation of ferric pyrophosphate (FPP) for supplements.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my this compound formulation showing poor solubility and forming precipitates in a neutral pH liquid supplement?
Answer: this compound is inherently poorly soluble in water, especially in the neutral pH range of 6-8.[1][2] Its solubility is extremely low, often around 0.1–0.5 mg/L in neutral aqueous solutions, where it exists as dispersed colloidal particles.[2] The issue is often exacerbated by the crystalline structure of FPP.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization): Decreasing the particle size of FPP dramatically increases its surface area, which can improve dispersion and dissolution rates.[3][4] Formulations with a reduced particle size (e.g., 0.3-2.5 µm) have demonstrated significantly higher bioavailability compared to standard FPP.
-
pH Adjustment: FPP solubility increases in acidic conditions (pH < 3) and alkaline conditions (pH > 9). For liquid formulations, carefully lowering the pH with a food-grade acidulant like citric acid can enhance solubility. For instance, at pH 3.0, the dissolution of Fe³⁺ can reach 15% within 24 hours, compared to just 5% at pH 4.0.
-
Use of Solubilizing Agents/Chelators: Co-formulating with chelating agents like citric acid, trisodium citrate (TSC), or EDTA can form soluble iron complexes, significantly boosting iron solubility. The addition of excess pyrophosphate ions can also increase solubility at pH 5–8.5 by forming a soluble complex.
Question 2: My in-vitro tests show low iron release and I'm concerned about bioavailability. How can I improve it?
Answer: Low bioavailability is a common challenge with insoluble iron forms like FPP. It is often linked to poor solubility in gastric fluids. The relative bioavailability of standard FPP can be as low as 30-70% compared to the highly soluble ferrous sulfate.
Troubleshooting Steps:
-
Employ Micronized or Nano-sized FPP: Reducing particle size is a proven strategy. A micronized dispersible this compound (MDFP) with an average particle size of 0.3 µm was found to have iron absorption comparable to ferrous sulfate in human studies. Another study in rats showed that reducing particle size from 21 µm to 2.5 µm significantly improved bioavailability.
-
Encapsulation Technologies: Liposomal or lipid-based microencapsulation protects FPP from interacting with inhibitors in the gut and can enhance absorption. Encapsulation can also prevent the agglomeration of small particles, maintaining their high surface area. Microencapsulation has been shown to decrease the dissolution of FPP in acidic conditions (from 15% to 2% at pH 3.0), potentially protecting it in the stomach for release in the intestine.
-
Formulate with Enhancers: The presence of ascorbic acid (Vitamin C) can improve iron absorption by reducing ferric (Fe³⁺) iron to the more readily absorbed ferrous (Fe²⁺) state.
Question 3: My formulation has a prominent metallic aftertaste. What are the best strategies for taste-masking?
Answer: The metallic taste of iron is a major hurdle for patient compliance, even with less reactive forms like FPP.
Troubleshooting Steps:
-
Microencapsulation: This is a highly effective method. By creating a physical barrier around the FPP particles, direct contact with taste receptors in the mouth is prevented. One study found that a microencapsulated FPP formula received a mean taste score of 7.66 out of 10, compared to a score of 2.92 for other oral iron forms.
-
Flavoring and Sweeteners: While standard, the selection of appropriate flavors is crucial. Strong fruit or mint flavors can effectively mask residual metallic notes.
-
Use of Chelating Agents: Certain chelators can reduce the amount of free iron ions that cause the metallic taste. Combining FPP with copper citrate has been shown to result in an oral composition with no metallic taste.
Question 4: The color of my powdered supplement is changing to a brownish or reddish hue over time. What causes this and how can I prevent it?
Answer: While FPP is valued for its off-white color, it can undergo chemical changes leading to discoloration. This instability is often triggered by pH, temperature, and interactions with other components.
Troubleshooting Steps:
-
Control pH: In neutral to alkaline environments (pH 6.0–8.5), FPP can form an amorphous ferric hydroxide film on the crystal surface, leading to a darkened color. Conversely, in highly acidic environments (pH 2-4), the release of iron ions can cause a reddish hue. Maintaining a stable pH, ideally between 4 and 6, is recommended for stability.
-
Manage Temperature and Moisture: High temperatures (>100-120°C) can cause FPP to decompose into ferric oxide and phosphate, altering its structure and color. During manufacturing, use low-temperature drying methods (60–80°C). For storage, use appropriate packaging with good moisture and oxygen barriers and store in a cool, dry place (15-25°C).
-
Avoid Pro-oxidants: Interactions with oxidizing agents or even prolonged exposure to air can cause the iron to change its oxidation state, affecting color and stability.
Data Presentation: Physicochemical & Bioavailability Data
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value / Condition | Observation | Source(s) |
|---|---|---|---|
| Solubility (Water, Neutral pH) | pH 6.5 - 7.5 | Very low, 0.1 - 0.5 mg/L; exists as colloidal particles. | |
| Solubility (Acidic) | pH < 2 | Slightly soluble. | |
| Solubility (Acidic) | pH 3.0 | 15% of Fe³⁺ dissolves within 24 hours. | |
| Solubility (Alkaline) | pH > 8 | Slightly soluble. | |
| Appearance | Standard | Off-white to yellowish-white powder. | |
| Thermal Stability | > 120 °C | Pyrophosphate gradually decomposes into orthophosphate. |
| Optimal pH (Stability) | pH 4 - 6 | Generally more stable. | |
Table 2: Comparative Bioavailability of this compound Formulations
| Iron Compound | Particle Size | Relative Bioavailability (RBV) vs. FeSO₄ | Study Population / Model | Source(s) |
|---|---|---|---|---|
| This compound (Standard) | ~21 µm | 59% | Rats | |
| This compound (Standard) | Not Specified | 33% | Children | |
| This compound (Standard) | Not Specified | 78% | Rats | |
| Micronized FPP | ~2.5 µm | 69% | Rats | |
| Micronized Dispersible FPP | ~0.5 µm | 95% | Rats |
| Micronized Dispersible FPP | ~0.3 µm | ~100% (97.5%) | Humans | |
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for FPP formulation challenges.
Caption: Simplified pathway of non-heme iron absorption.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Iron Supplements
-
Objective: To assess the rate and extent of iron dissolution from a this compound formulation under simulated gastric conditions.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl), simulating gastric fluid.
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one dose of the supplement (e.g., one tablet or capsule) into each vessel.
-
Begin paddle rotation at a constant speed, typically 75 RPM.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the filtrate for iron content using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Mass Spectrometry.
-
Calculate the cumulative percentage of iron dissolved at each time point relative to the label claim.
-
Protocol 2: Accelerated Stability Study
-
Objective: To evaluate the stability of the FPP formulation under stressed conditions to predict its shelf life.
-
Conditions: Store the product in its final proposed packaging at 40 ± 2 °C and 75 ± 5% Relative Humidity (RH).
-
Procedure:
-
Place a sufficient number of samples in a calibrated stability chamber set to the accelerated conditions.
-
Pull samples at initial (time zero) and subsequent time points (e.g., 1, 2, 3, and 6 months).
-
At each time point, test the samples for the following key attributes:
-
Assay (Iron Content): To determine the amount of active ingredient.
-
Physical Appearance: Note any changes in color, odor, or morphology.
-
Moisture Content: Use Karl Fischer titration or Loss on Drying.
-
Dissolution Profile: As described in Protocol 1.
-
-
Analyze the data for trends. Significant degradation or changes in physical properties may indicate stability issues.
-
Protocol 3: Quantitative Analysis of Iron by Redox Titration
-
Objective: To determine the precise amount of iron in a supplement tablet. This method is suitable for iron forms that can be reduced to Fe²⁺.
-
Principle: Iron(II) ions are oxidized to Iron(III) by a standard solution of potassium permanganate (KMnO₄), which acts as its own indicator. The endpoint is the first appearance of a persistent pale pink color.
-
Reagents:
-
Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution.
-
1 M Sulfuric Acid (H₂SO₄).
-
Distilled water.
-
-
Procedure:
-
Accurately weigh and crush one iron supplement tablet.
-
Dissolve the powder in a flask with approximately 25 mL of 1 M H₂SO₄. Gentle heating may be required to ensure complete dissolution.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Pipette a 25 mL aliquot of this iron solution into a conical flask.
-
Titrate the solution with the standardized KMnO₄ from a burette, swirling constantly, until the solution turns a faint, persistent pink color.
-
Record the volume of KMnO₄ used. Repeat the titration at least two more times for precision.
-
Calculate the amount of iron in the original tablet based on the stoichiometry of the redox reaction (5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O).
-
References
Technical Support Center: Optimizing Ferric Pyrophosphate Particle Size for Enhanced Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of ferric pyrophosphate to enhance its absorption.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind optimizing the particle size of this compound?
A1: this compound is an insoluble iron compound used in food fortification.[1] Its bioavailability is often lower than that of soluble iron salts like ferrous sulfate.[2][3] The primary reason for optimizing its particle size is that bioavailability is inversely related to particle size.[4] Reducing the particle size increases the surface area available for dissolution and absorption, which can significantly improve its uptake.[2]
Q2: How does reducing particle size enhance the absorption of this compound?
A2: Reducing the particle size of this compound enhances its absorption through two main mechanisms:
-
Increased Solubility and Dissolution Rate: Smaller particles have a larger surface area-to-volume ratio, which increases their dissolution rate in the gastrointestinal tract, making more iron available for absorption.
-
Alternative Absorption Pathways: Micronized and nano-sized particles (typically below 1 µm) can be absorbed through specialized intestinal cells called microfold cells (M cells) in the Peyer's patches. This pathway bypasses the traditional DMT-1 transporter route, potentially avoiding the "mucosal block" regulated by hepcidin and leading to superior absorption.
Q3: What is the optimal particle size for enhanced this compound absorption?
A3: Studies suggest that particle sizes in the sub-micron and nano-range are most effective. For instance, a micronized this compound with an average particle size of 0.3 µm demonstrated absorption comparable to that of ferrous sulfate. Another study showed that a this compound with a mean particle size of approximately 0.5 µm, combined with emulsifiers, had a relative bioavailability of 95% compared to ferrous sulfate. Particles below 1 µm are considered optimal for uptake by M cells.
Q4: Does encapsulation of this compound affect its bioavailability?
A4: Encapsulation can have a dual effect. While it can prevent aggregation of small particles and protect against undesirable sensory changes in food products, the encapsulating material itself can influence bioavailability. For example, encapsulating a 2.5 µm this compound in hydrogenated palm oil was found to decrease its relative bioavailability. However, some formulations, like SunActive® Fe, which is a micronized this compound coated with emulsifiers (monoglycerides and diglycerides), show excellent bioavailability, suggesting the coating material is crucial.
Q5: What are the common methods for reducing the particle size of this compound?
A5: Several methods can be employed to reduce the particle size of this compound:
-
Micronization: This is a common mechanical process that involves milling or grinding to reduce the average particle diameter.
-
Sol-Gel Method: This technique can be used to prepare nano-scale particles (less than 100 nm).
-
Microwave-Assisted Synthesis and Ultrasonic-Assisted Reaction: These are newer technologies that can produce more uniform particle sizes and reduce reaction times.
-
Flame Spray Pyrolysis (FSP): This method has been used to synthesize amorphous ferric phosphate nanopowders with a spherical structure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low bioavailability despite small particle size. | Particle Agglomeration: Small particles may aggregate in solution, effectively increasing their size and reducing surface area. | - Use emulsifiers or coating agents (e.g., monoglycerides, diglycerides) to prevent aggregation. - Evaluate the formulation's dispersion stability. |
| Inhibitory Components in the Formulation: Other ingredients in the formulation (e.g., certain encapsulating materials, phytic acid, tannic acid) might be inhibiting iron absorption. | - Test the bioavailability of the this compound alone and in the final formulation to identify any inhibitory effects. - Consider adding absorption enhancers like ascorbic acid. | |
| Inconsistent results in in vitro absorption studies (e.g., Caco-2 cell model). | Variability in Cell Culture Conditions: Differences in cell passage number, seeding density, or differentiation state can affect iron uptake. | - Standardize cell culture protocols, including cell passage number and differentiation period. |
| Inaccurate Simulation of Digestion: The in vitro digestion model may not accurately reflect physiological conditions (e.g., pH, enzyme concentrations). | - Ensure the in vitro digestion protocol (gastric and intestinal phases) is well-validated and consistently applied. | |
| Difficulty in achieving desired particle size. | Inappropriate Synthesis Method: The chosen synthesis or milling method may not be suitable for achieving the target particle size. | - For nano-sized particles, consider methods like the sol-gel method or flame spray pyrolysis. - For micron-sized particles, optimize milling parameters (e.g., time, intensity). |
| Reaction Parameters Not Optimized: Factors like pH, temperature, and stirring rate during synthesis can significantly impact the final particle size. | - Systematically optimize reaction parameters. For liquid-phase synthesis, a pH of 2.5-4.5 and a temperature of 50-60°C are often beneficial. | |
| Product discoloration or metallic taste. | Presence of Free Iron Ions: This can occur if the reaction to form this compound is incomplete. | - Adjust the molar ratio of reactants, often with a slight excess of the iron salt, to ensure complete reaction of the pyrophosphate. - Control reaction pH and temperature to minimize free iron. |
Data Presentation
Table 1: Relative Bioavailability (RBV) of this compound with Different Particle Sizes in Rats
| This compound Formulation | Mean Particle Size (µm) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference(s) |
| Regular this compound | ~21 | 59 | |
| Micronized this compound | ~2.5 | 69 | |
| Encapsulated Micronized this compound (in hydrogenated palm oil) | ~2.5 | 43 | |
| Emulsified Micronized this compound | ~0.5 | 95 |
Table 2: Iron Transport Through In Vitro M Cell Model
| Encapsulated this compound Product | Percent Iron Transported (%) | Reference(s) |
| SunActive® Fe | 39.99 | |
| Sideral® | 10.26 | |
| Lipofer® | 0.48 |
Experimental Protocols
1. In Vitro Digestion / Caco-2 Cell Model for Iron Bioavailability
This protocol is a generalized representation based on commonly cited methodologies.
-
Objective: To assess the relative bioavailability of different this compound formulations.
-
Materials:
-
Caco-2 cells (passage 25-35)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
6-well plates with Transwell inserts (12 kD molecular weight cut-off dialysis membrane)
-
Pepsin solution (in 0.1 M HCl)
-
Pancreatin-bile extract solution (in 0.1 M NaHCO₃)
-
Test iron formulations and controls (e.g., ferrous sulfate)
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells at a density of 5 x 10⁴ cells/cm² in 6-well plates and grow to confluence and differentiation (typically 18-21 days).
-
Simulated Gastric Digestion:
-
Add the iron sample to a simulated gastric fluid containing pepsin.
-
Adjust the pH to 2.0.
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Simulated Intestinal Digestion:
-
Adjust the pH of the gastric digest to 7.0 with NaHCO₃.
-
Add the pancreatin-bile extract solution.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
-
Caco-2 Cell Exposure:
-
Place the Transwell inserts into the wells with the differentiated Caco-2 cell monolayers.
-
Add the intestinal digest to the upper chamber of the Transwell insert.
-
Incubate for 2 hours at 37°C.
-
-
Post-Incubation:
-
Remove the inserts and the digest.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add fresh culture medium and incubate for another 22 hours.
-
-
Analysis:
-
Harvest the cells and measure the intracellular ferritin concentration using an ELISA kit. Ferritin levels serve as a marker for iron uptake.
-
-
2. Rat Hemoglobin Repletion Bioassay
This is a standard AOAC method for determining the relative bioavailability of iron sources.
-
Objective: To determine the in vivo relative bioavailability of different this compound formulations.
-
Materials:
-
Weanling Sprague-Dawley rats
-
Iron-deficient diet
-
Test iron formulations and a standard (ferrous sulfate)
-
Hemoglobin measurement equipment
-
-
Methodology:
-
Depletion Phase:
-
Feed weanling rats an iron-deficient diet for a period (e.g., 21 days) to induce anemia (hemoglobin levels typically drop to a predefined level).
-
-
Repletion Phase:
-
Divide the anemic rats into groups.
-
Each group receives the iron-deficient diet supplemented with a specific concentration of an iron formulation (different particle sizes of this compound and the ferrous sulfate standard).
-
This repletion period typically lasts for 2 weeks.
-
-
Data Collection:
-
Monitor body weight and food intake.
-
Measure hemoglobin concentrations at the beginning and end of the repletion period.
-
-
Analysis:
-
Calculate hemoglobin repletion efficiency (HRE).
-
Use the slope-ratio technique, plotting hemoglobin regeneration against iron intake, to determine the relative bioavailability (RBV) of the test compounds compared to ferrous sulfate (which is set to 100%).
-
-
Visualizations
Caption: Workflow for in vitro iron bioavailability using the Caco-2 cell model.
Caption: Absorption pathways for this compound based on particle size.
References
- 1. A micronised, dispersible this compound with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle size reduction and encapsulation affect the bioavailability of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ijss-sn.com [ijss-sn.com]
Technical Support Center: Addressing Sensory Issues of Ferric Pyrophosphate in Fortified Foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric pyrophosphate in food fortification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sensory issues encountered when fortifying foods with this compound?
A1: The most frequently reported sensory issues associated with this compound in fortified foods include the development of a metallic taste or aftertaste, off-flavors (such as rancid or oxidized flavors, particularly in dairy products), and undesirable color changes, often appearing as a darkening or grayish hue in the food product.[1][2][3] Poor consumer acceptance of iron-fortified foods is often linked to these negative sensory attributes.
Q2: How does the particle size of this compound affect its sensory properties and bioavailability?
A2: Reducing the particle size of this compound can improve its sensory profile by minimizing grittiness and metallic taste perception. Smaller particles are less likely to be detected by taste receptors. Furthermore, decreasing particle size can increase the relative bioavailability (RBV) of the iron. For instance, reducing the mean particle size from ~21 µm to ~0.5 µm (with emulsifiers) can increase the RBV to be comparable to that of ferrous sulfate. However, it is important to note that encapsulation of micronized this compound might decrease its bioavailability.
Q3: What is encapsulation and how does it help in masking the taste of this compound?
A3: Encapsulation is a process where particles of this compound are coated with a protective layer, such as hydrogenated palm oil or lecithin. This physical barrier prevents the iron from interacting with taste receptors on the tongue, thereby masking the undesirable metallic taste. Microencapsulation has been shown to significantly improve the palatability of iron supplements.
Q4: Can the food matrix itself influence the sensory perception of this compound?
A4: Yes, the food matrix plays a crucial role. Interactions between this compound and components within the food, such as polyphenols in fruit-based products, can lead to significant color changes. In dairy products, the presence of fat and proteins can contribute to the development of off-flavors when fortified with iron. The pH of the food also significantly impacts the stability and solubility of this compound, which in turn affects sensory characteristics.
Q5: Are there any ingredients that can be added to the formulation to mitigate the sensory issues of this compound?
A5: Yes, the addition of certain chelating agents and flavors can help. For example, co-extruding this compound with citric acid and trisodium citrate has been shown to improve iron bioavailability without negatively impacting sensory properties in rice fortification. In some cases, specific flavorings can be used to mask off-tastes, although this approach requires careful selection for each specific product.
Troubleshooting Guides
Problem 1: Metallic Taste or Aftertaste in the Fortified Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of free iron ions. | Reduce the dosage of this compound to the minimum effective level. | Lower intensity of metallic taste. |
| Large particle size of this compound. | Utilize micronized or nano-sized this compound. Sensory thresholds are less likely to be reached with smaller particles. | Reduced perception of metallic taste and grittiness. |
| Direct interaction of iron with taste receptors. | Employ an encapsulated form of this compound. The coating will prevent direct contact with the tongue. | Significant reduction or elimination of metallic taste. |
| Interaction with other ingredients. | Consider the addition of chelating agents like citric acid or sodium pyrophosphate to form stable complexes. | Masking of metallic taste due to complex formation. |
Problem 2: Unacceptable Color Change in the Fortified Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with polyphenols. | In polyphenol-rich foods like fruit purees, consider adjusting the pH or using a more stable, encapsulated form of iron. | Minimized color development. |
| Reaction with other food components. | Evaluate the impact of other ingredients on color stability. Isolate the reactive component if possible. | Identification of the cause of discoloration for targeted reformulation. |
| High processing temperatures. | Assess the thermal stability of your this compound. High temperatures can lead to decomposition and color changes. | Preservation of the original product color. |
| Oxidation. | Ensure the food matrix is protected from excessive oxygen exposure during processing and storage. | Reduced browning or discoloration due to oxidation. |
Problem 3: Development of Off-Flavors (e.g., Rancidity) in Dairy Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lipid oxidation catalyzed by iron. | Use an encapsulated this compound to prevent its pro-oxidative activity. | Reduced development of rancid and oxidized off-flavors. |
| Interaction with milk proteins. | Pasteurize milk at a higher temperature (e.g., 81°C) which can help to inactivate enzymes and reduce off-flavor development. | Elimination or reduction of off-flavors. |
| High iron concentration. | Optimize the fortification level. Higher concentrations are more likely to induce off-flavors. | Improved flavor profile of the fortified dairy product. |
Quantitative Data Summary
Table 1: Impact of Particle Size and Encapsulation on Relative Bioavailability (RBV) of this compound
| This compound Form | Mean Particle Size (µm) | Encapsulation | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference(s) |
| Regular | ~21 | No | 59 | ,, |
| Micronized | ~2.5 | No | 69 | ,, |
| Micronized, Encapsulated | ~2.5 | Yes (Hydrogenated Palm Oil) | 43 | ,, |
| Micronized, Emulsified | ~0.5 | Yes (Emulsifiers) | 95 | ,, |
Table 2: Sensory Evaluation of Different Iron Supplements
| Iron Supplement | Mean Taste Score (0-10 VAS) | Percentage of Users Detecting Metallic Taste | Recommendation for Future Use (%) | Reference(s) |
| Other Oral Iron Supplements (e.g., ferrous sulfate, ferrous gluconate) | 2.92 ± 2.44 | Not specified | Not specified | , |
| Micro-encapsulated this compound (Ferfer®) | 7.66 ± 1.32 (at 0 min) | 10 | 81.4 | , |
| Micro-encapsulated this compound (Ferfer®) | 7.96 ± 1.376 (at 5 min) | Not specified | Not specified | , |
Experimental Protocols
Protocol 1: Sensory Evaluation using a Hedonic Scale
Objective: To assess the consumer acceptability and sensory attributes of a food product fortified with this compound.
Methodology:
-
Panelist Recruitment: Recruit a panel of 30-50 untrained consumers who are regular consumers of the base food product.
-
Sample Preparation: Prepare samples of the fortified food with varying concentrations of this compound and a control sample without any fortification.
-
Sensory Attributes: Define the key sensory attributes to be evaluated, such as appearance, color, aroma, taste, aftertaste, and overall acceptability.
-
Scaling: Utilize a 9-point hedonic scale for each attribute, where 1 = "dislike extremely" and 9 = "like extremely".
-
Procedure:
-
Present the samples to the panelists in a randomized order.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
Instruct panelists to evaluate each sample and rate the defined sensory attributes on the provided scorecard.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples for each sensory attribute.
Protocol 2: Color Measurement
Objective: To quantitatively measure the color change in a food product after fortification with this compound.
Methodology:
-
Instrumentation: Use a colorimeter or a spectrophotometer to measure the color.
-
Sample Preparation: Prepare a control sample (unfortified) and fortified samples. Ensure homogeneity of the samples.
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the control and fortified samples.
-
Take multiple readings for each sample to ensure accuracy.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
A higher ΔE* value indicates a greater color difference between the fortified sample and the control.
-
Visualizations
Caption: Troubleshooting workflow for addressing metallic taste.
Caption: Relationship between sensory issues and mitigation strategies.
References
troubleshooting ferric pyrophosphate stability issues in acidic beverages
Technical Support Center: Ferric Pyrophosphate in Acidic Beverages
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in acidic beverage formulations.
Troubleshooting Guides
This section addresses common problems encountered during the experimental process.
1. Q: My this compound is precipitating or forming sediment in my acidic beverage. What are the potential causes and solutions?
A: this compound precipitation in acidic beverages is a common challenge stemming from its low solubility, especially in the pH range of 3-6.[1][2] Several factors can contribute to this issue.
Potential Causes:
-
pH Value: this compound is sparingly soluble in the typical pH range of acidic beverages (pH 2.0–4.5).[3][4] At lower pH values (e.g., pH 3.0), the dissolution of Fe³⁺ can be as high as 15% within 24 hours, increasing the likelihood of interactions and precipitation.[3]
-
Ionic Interactions: The presence of other ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can compete with iron for binding sites, reducing the stability of the this compound complex.
-
Temperature: High processing temperatures (above 70°C) can lead to the degradation of this compound, altering its structure and reducing stability.
-
Ingredient Interactions: Components like phytic acid (found in plant-based ingredients) and certain proteins can form insoluble complexes with iron, leading to precipitation.
Solutions:
-
pH Adjustment: While seemingly counterintuitive, slightly increasing the pH to the higher end of the acidic beverage range (around pH 4.0) can sometimes reduce the percentage of dissolved Fe³⁺, thereby lowering the chance of reactive precipitation. A pH buffer system, such as a sodium citrate-citric acid buffer, can help maintain a stable pH.
-
Use of Chelating Agents: Chelating agents like citric acid and EDTA can form stable, soluble complexes with iron ions, preventing them from precipitating.
-
Micronized this compound: Using a micronized form of this compound (with a smaller particle size, e.g., 0.3 μm) can improve its dispersibility and stability in liquid formulations. These are often available commercially with emulsifiers to aid suspension.
-
Process Control: Add this compound in the later stages of production, just before bottling, to minimize its exposure to high temperatures and excessive stirring.
dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A[Start: Precipitation Observed] -- B{Check pH}; B -- pH_low [pH < 3.5]; B -- pH_high [pH >= 3.5];
pH_low -- C{High Dissolution Risk}; C -- D[Add Chelating Agent e.g., Citrate, EDTA]; D -- E[Re-evaluate Stability];
pH_high -- F{Check for Interacting Ions e.g., Ca2+, Phytic Acid}; F -- G{Source of Ions?}; G -- H[Reformulate to remove/reduce interacting ions]; H -- E; G -- I[Use Micronized/Encapsulated this compound]; I -- E;
E -- J[Still Precipitating?]; J -- Yes --> K{Review Processing Conditions}; K -- L[Add FPP at later stage?]; K -- M[Reduce heat treatment?]; L & M -- N[Final Stability Check]; J -- No --> O[End: Stable Formulation];
// Styling A [fillcolor="#FBBC05", fontcolor="#202124"]; B [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#F1F3F4", fontcolor="#202124"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [fillcolor="#F1F3F4", fontcolor="#202124"]; G [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; I [fillcolor="#34A853", fontcolor="#FFFFFF"]; J [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [fillcolor="#F1F3F4", fontcolor="#202124"]; L [fillcolor="#34A853", fontcolor="#FFFFFF"]; M [fillcolor="#34A853", fontcolor="#FFFFFF"]; N [fillcolor="#F1F3F4", fontcolor="#202124"]; O [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: Troubleshooting workflow for precipitation issues.
2. Q: My beverage has developed an undesirable color (e.g., darkening, reddish hue) after adding this compound. Why is this happening and how can I prevent it?
A: Color changes in iron-fortified beverages are often due to interactions between iron ions and polyphenolic compounds naturally present in many fruit juices and plant extracts.
Potential Causes:
-
Iron-Polyphenol Complexation: Ferric ions (Fe³⁺) can react with polyphenols that have ortho-hydroxyl groups to form dark-colored complexes. This is a common issue in beverages containing ingredients like tea extracts, grape juice, or berry concentrates.
-
Oxidation: Even if a ferrous (Fe²⁺) source is used, it can be oxidized to ferric (Fe³⁺) iron, which then reacts with polyphenols. In the case of this compound, the release of Fe³⁺ in the acidic medium makes it available for these reactions.
-
High pH: In some cases, at a higher pH (approaching neutral), amorphous ferric hydroxide can form, which may darken the product.
Solutions:
-
Inhibit Reactivity with Chelating Agents: Strong chelating agents like EDTA can bind with the iron, making it unavailable to react with polyphenols.
-
Use of Reducing Agents: Adding antioxidants like ascorbic acid (Vitamin C) can help keep iron in its ferrous (Fe²⁺) state, which is less reactive with polyphenols. Ascorbic acid can also reduce Fe³⁺ from this compound to Fe²⁺.
-
Encapsulation/Micronization: Using an encapsulated or micronized this compound can create a physical barrier, preventing direct contact between the iron and the polyphenols in the beverage matrix.
-
pH Control: Maintaining a lower pH can sometimes inhibit the off-color development.
3. Q: I'm noticing a metallic off-taste in my fortified beverage. Is the this compound the cause, and how can I mask or prevent it?
A: Yes, iron compounds, including this compound, can contribute to a metallic off-taste or aftertaste in beverages.
Potential Causes:
-
Free Iron Ions: The taste is primarily caused by the presence of free iron ions in the solution, which can be released from the this compound complex, especially in a highly acidic environment.
-
Lipid Oxidation: Iron ions can act as catalysts for lipid oxidation, leading to the development of rancid or metallic off-flavors, particularly in beverages that contain fats or oils.
Solutions:
-
Flavor Masking Agents: Utilize flavor-masking agents or specific flavor profiles (e.g., citrus, berry) that are known to be effective at covering metallic notes.
-
Encapsulation: This is one of the most effective methods. Encapsulating the this compound prevents the release of free iron ions into the beverage, thereby preventing the metallic taste.
-
Chelation: Using chelating agents like EDTA or citrates can bind the free iron, reducing its ability to interact with taste receptors.
-
Micronized Dispersible this compound: Formulations like SunActive Fe™ are designed to disperse insoluble iron in liquids without significantly affecting the flavor of the product.
Frequently Asked Questions (FAQs)
1. Q: What is the optimal pH range for the stability of this compound?
A: this compound is generally most stable within a pH range of 4–6. It is sparingly soluble between pH 3 and 6, but its solubility increases at pH < 2 and pH > 8. In acidic beverages (pH 2-4), it can react with acids, leading to a gradual release of iron ions.
2. Q: How does the particle size of this compound affect its performance in beverages?
A: Particle size is a critical factor. Micronized this compound, with an average particle size of around 0.3 μm, is designed to remain in suspension in liquid products. This small particle size improves dispersibility, reduces sedimentation, and can enhance bioavailability compared to standard this compound.
3. Q: What are the most common stabilizers and chelating agents used with this compound?
A: Common and effective agents include:
-
Citric Acid/Citrates: These are widely used to chelate iron ions, improving stability and solubility.
-
EDTA (Ethylenediaminetetraacetic acid): A strong chelating agent that forms a very stable complex with iron, preventing it from participating in undesirable reactions like precipitation and color change.
-
Ascorbic Acid (Vitamin C): Acts as a reducing agent and can enhance iron bioavailability.
-
Emulsifiers: Often used in combination with micronized this compound to aid in creating a stable dispersion.
Data Presentation
Table 1: Solubility and Stability of this compound at Different pH Values
| pH Value | Solubility Characteristics | Stability Notes | Citation(s) |
| < 2 | Slightly soluble | Increased dissolution of Fe³⁺ ions. | |
| 2.0 - 3.5 | Sparingly soluble, but Fe³⁺ dissolution can reach 15% | High risk of interaction with polyphenols and other components. | |
| 3.5 - 6.0 | Sparingly soluble / Insoluble | Generally more stable range, but physical dispersion is key. | |
| > 8.0 | Slightly soluble | Risk of forming ferric hydroxide (Fe(OH)₃), which can affect color. |
Experimental Protocols
Protocol 1: Determination of Total Iron Content in a Beverage by Atomic Absorption Spectrometry (AAS)
This protocol provides a general method for quantifying the total iron concentration in a beverage sample.
Objective: To accurately measure the total iron content to verify fortification levels and assess stability.
Principle: The beverage sample is prepared to liberate all iron into an ionic form. The sample is then introduced into an AAS instrument, where it is atomized in a flame. A light beam from an iron-specific hollow-cathode lamp is passed through the atomized sample. The amount of light absorbed by the iron atoms is proportional to the iron concentration.
Apparatus:
-
Atomic Absorption Spectrophotometer with an air-acetylene flame.
-
Iron hollow-cathode lamp.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Beakers.
-
Water bath.
Reagents:
-
Demineralized water.
-
Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) (for wet mineralization, if required).
-
Iron standard stock solution (1000 mg/L).
Procedure:
-
Sample Preparation (Dealcoholization/Digestion):
-
For alcoholic beverages, pipette a known volume (e.g., 50 mL) into a beaker and evaporate on a water bath to approximately 10 mL to remove the alcohol.
-
For complex matrices or to ensure all iron is liberated, a wet mineralization (acid digestion) step may be necessary. This involves heating the sample with a mixture of acids (e.g., HNO₃-H₂SO₄) to destroy the organic matrix. This should be performed in a fume hood with appropriate safety precautions.
-
Quantitatively transfer the prepared sample to a volumetric flask (e.g., 50 mL) and dilute to volume with demineralized water. Further dilution may be necessary to bring the concentration within the linear range of the instrument.
-
-
Preparation of Standards:
-
From the 1000 mg/L stock solution, prepare a series of working standards with known iron concentrations (e.g., 2, 4, 6, 8 mg/L) by diluting with demineralized water.
-
-
Measurement:
-
Set up the AAS instrument according to the manufacturer's instructions. Use the iron hollow-cathode lamp and set the wavelength to 248.3 nm.
-
Aspirate the demineralized water to zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration, followed by the prepared sample solutions. Record the absorbance readings for each.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Use the absorbance of the sample to determine its iron concentration from the calibration curve.
-
Account for any dilution factors used during sample preparation to calculate the final iron concentration in the original beverage.
-
References
Technical Support Center: Enhancing Ferric Pyrophosphate Dissolution in Simulated Gastric Fluid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the dissolution rate of ferric pyrophosphate (FePP) in simulated gastric fluid (SGF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of standard this compound in simulated gastric fluid (SGF)?
A1: this compound (FePP) is known for its complex solubility profile. It is sparingly soluble in the pH range of 3-6, but its solubility increases at a pH below 2 and above 8.[1][2] Simulated gastric fluid typically has a pH of around 1.2, which should theoretically favor dissolution. However, even under these acidic conditions, the dissolution of standard FePP can be limited, often remaining below 5% at pH 3.[2]
Q2: Why is my this compound not dissolving well in SGF, even at a low pH?
A2: Several factors beyond pH can influence the dissolution of FePP in SGF:
-
Particle Size and Surface Area: Larger particles have a smaller surface area-to-volume ratio, which can significantly limit the dissolution rate. Micronized or nano-sized FePP particles generally exhibit much higher dissolution rates.[3]
-
Crystalline Structure: The manufacturing process affects the crystal structure of FePP. Amorphous forms of FePP tend to be more soluble than their crystalline counterparts.
-
Presence of Inhibitory Ligands: Components in your formulation or SGF that can bind with iron may inhibit its dissolution.
-
Manufacturing Method: The synthesis method, such as liquid-phase precipitation or sol-gel, impacts the physicochemical properties of the final FePP product, including its solubility.[4]
Q3: What are the most common strategies to enhance the dissolution rate of this compound?
A3: Common strategies to improve the dissolution of FePP include:
-
Particle Size Reduction: Utilizing micronized or nano-sized FePP can significantly increase the surface area available for dissolution.
-
Use of Solubilizing Agents: Co-formulating FePP with agents like citric acid, trisodium citrate, or sodium pyrophosphate can form soluble complexes with iron, thereby increasing its concentration in solution.
-
Advanced Formulation Technologies: Encapsulation techniques, such as creating sucrosomial iron (where FePP is protected by a phospholipid bilayer and a sucrester matrix) or formulating with modified starch and phospholipids, can improve resistance to gastric conditions and enhance absorption.
-
Synthesis of Soluble Chelate Compositions: Preparing a water-soluble this compound citrate chelate is another approach to ensure higher solubility.
Q4: Can the addition of sodium pyrophosphate (NaPP) improve FePP dissolution in SGF?
A4: The effect of sodium pyrophosphate (NaPP) is pH-dependent. While NaPP can form soluble complexes with Fe(III) and significantly increase the solubility of FePP at a pH between 5 and 8.5, this effect is less pronounced in the highly acidic environment of SGF (pH 1.2-2.0). However, the formation of these soluble complexes can be beneficial for overall iron bioavailability as the pH increases in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in SGF
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Large Particle Size | 1. Characterize the particle size distribution of your FePP powder using techniques like laser diffraction. 2. If the particle size is large (e.g., >10 µm), consider using micronized or nano-sized FePP. 3. Alternatively, employ milling techniques to reduce the particle size of your current FePP stock. | A significant increase in the dissolution rate due to the larger surface area of smaller particles. |
| Inappropriate Formulation | 1. Co-extrude or co-precipitate FePP with solubilizing agents such as citric acid and trisodium citrate. 2. Prepare a soluble this compound citrate chelate composition. 3. Investigate advanced formulations like sucrosomial iron or phospholipid-based systems. | Formation of soluble iron complexes, leading to enhanced dissolution in SGF. |
| Suboptimal Synthesis Method | 1. Review the synthesis protocol for your FePP. The liquid-phase synthesis method allows for control over particle size by adjusting pH, temperature, and stirring rate. 2. Consider a sol-gel synthesis method to produce nano-scale FePP with a larger specific surface area. | Production of FePP with improved physicochemical properties, including better solubility. |
Issue 2: Inconsistent or Poorly Reproducible Dissolution Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in SGF Preparation | 1. Ensure a standardized and consistent protocol for SGF preparation, strictly adhering to pharmacopeial guidelines (e.g., USP). 2. Verify the final pH of the SGF for each experiment. | Reduced variability in dissolution profiles across different experimental runs. |
| Aggregation of FePP Particles | 1. Incorporate appropriate stirring or agitation as defined by the dissolution test method (e.g., USP Paddle or Basket method). 2. Consider the use of wetting agents if particle aggregation is observed, ensuring they do not interfere with iron analysis. | Improved dispersion of FePP particles, leading to more consistent dissolution. |
| Analytical Method Interference | 1. Validate your analytical method for iron quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy) in the presence of SGF and any formulation excipients. 2. Run control samples to check for matrix effects. | Accurate and reliable quantification of dissolved iron, ensuring the integrity of your dissolution data. |
Quantitative Data Summary
Table 1: Dissolution of this compound Formulations in Simulated Gastric Fluid (SGF)
| Formulation | Dissolution Condition | Iron Release/Solubility | Reference |
| Standard this compound (FePP) | pH 3 | <5% | |
| FePP with excess pyrophosphate ions | pH <2 | Slightly soluble | |
| Sucrosomial® Iron (Sideral® RM) and other lecithin-based formulations | SGF (USP method) | ≤10% release | |
| Fe(III) pyrophosphate mixed salts | Gastric pH | Fourfold increase compared to FePP | |
| FePP prepared with citric acid (molar ratio Fe:citric acid = 1:0.5) | Simulated intestinal juice | 40% increase in dissolution rate |
Experimental Protocols
Protocol 1: In Vitro Digestion for Bioaccessibility Assessment
This protocol simulates the physiological digestion process in the oral, gastric, and intestinal phases.
-
Oral Phase:
-
Add an amount of the iron formulation corresponding to 30 mg of Fe to a suitable container.
-
Add simulated saliva solution (pH 6.8 ± 0.1) and incubate at 37°C for 5 minutes with constant agitation to simulate chewing.
-
-
Gastric Phase:
-
Add simulated gastric juice to the bolus from the oral phase.
-
Adjust the pH to the target gastric pH (e.g., 1.2-2.0).
-
Incubate at 37°C for 2 hours with constant head-over-heels agitation to simulate gastric peristalsis.
-
-
Intestinal Phase:
-
Add simulated duodenal juice and bile solution.
-
Adjust the pH to 6.5 ± 0.5 with sodium bicarbonate solution.
-
Incubate at 37°C for another 2 hours with constant agitation.
-
-
Sample Analysis:
-
After the intestinal phase, collect the bioaccessible fraction (the supernatant after centrifugation) for iron quantification.
-
Protocol 2: USP Dissolution Testing in SGF
This protocol follows a standard United States Pharmacopeia (USP) method for assessing dissolution.
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Dissolution Medium: Prepare Simulated Gastric Fluid (SGF) without pepsin according to USP specifications (typically containing sodium chloride and hydrochloric acid, with a final pH of 1.2).
-
Procedure:
-
Place a specified volume of SGF (e.g., 900 mL) into the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place the this compound formulation (e.g., a tablet or a specific amount of powder) into the vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 50 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium.
-
Filter the samples promptly and analyze for dissolved iron content using a validated analytical method.
-
Visualizations
Caption: Workflow for comparing the dissolution of different FePP formulations.
Caption: Troubleshooting logic for addressing low FePP dissolution in SGF.
References
Technical Support Center: Enhancing Cellular Uptake of Ferric Pyrophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the cellular uptake of ferric pyrophosphate (FePP).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Cellular Iron Uptake or Inconsistent Results
-
Question: We are observing low or highly variable ferritin formation in our Caco-2 cell model after incubation with this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: Low or inconsistent cellular iron uptake from this compound can stem from several factors related to its solubility, the experimental conditions, and the cellular model itself. Here are some troubleshooting steps:
-
Assess FePP Solubility and Dispersion: this compound is poorly soluble at neutral pH.[1] Ensure it is adequately dispersed in your culture medium. Sonication of the FePP solution before adding it to the cells can help create a more uniform particle suspension.[2]
-
Optimize pH Conditions: The solubility of ferric compounds like FePP increases in acidic environments.[3][4] While drastic pH changes can be cytotoxic, consider pre-treating the FePP solution at a lower pH before neutralizing it for cell application, mimicking gastrointestinal digestion. For instance, studies have shown that digesting nano-sized ferric phosphate at pH 1 or 2 significantly increases subsequent iron uptake in Caco-2 cells compared to higher pH levels.[5]
-
Incorporate Enhancers: The presence of ascorbic acid (Vitamin C) can significantly boost iron uptake. Adding ascorbic acid to your FePP solution at a molar ratio of 20:1 (ascorbic acid:iron) can increase ferritin formation by as much as three-fold. Cysteine is another potential enhancer.
-
Check for Inhibitors in Media: Components in your cell culture medium or supplements could be inhibiting iron uptake. Divalent cations such as calcium, magnesium, and zinc are known to compete with iron for absorption. Similarly, compounds like phytic acid and tannic acid can drastically reduce iron bioavailability. Review your media composition for high concentrations of these inhibitors.
-
Verify Cell Health and Confluency: Ensure your Caco-2 cells are healthy and have formed a confluent monolayer. The expression of iron transporters like Divalent Metal Transporter 1 (DMT1) is crucial for iron uptake and can be affected by cell differentiation state.
-
Issue 2: Difficulty in Formulating this compound for Cellular Delivery
-
Question: We are struggling to create a stable and bioavailable formulation of this compound for our cellular experiments. What strategies can we employ?
-
Answer: Formulating this compound to enhance its cellular delivery is a common challenge due to its insolubility. Here are several effective strategies:
-
Nanoparticle Formulation: Reducing the particle size of FePP to the nanoscale increases its surface area and can improve dissolution and bioavailability.
-
Encapsulation and Complexation:
-
Liposomal Encapsulation: Enclosing FePP in liposomes can improve its stability and facilitate uptake via endocytosis.
-
Polymer/Protein Complexes: Creating complexes of FePP with substances like β-glucan and casein phosphopeptide can enhance water solubility and promote gradual iron release.
-
-
Use of Solubilizing Agents: Co-formulating FePP with certain agents can form soluble complexes and improve iron absorption.
-
Sodium Pyrophosphate (NaPP): Adding NaPP can form soluble complexes with FePP, increasing its bioavailability.
-
Citric Acid/Trisodium Citrate: Co-extrusion of FePP with citric acid and trisodium citrate has been shown to substantially increase iron bioavailability.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary mechanisms for cellular uptake of this compound?
-
Answer: The cellular uptake of this compound is a multi-step process. Initially, the insoluble FePP must dissolve to release ferric iron (Fe³⁺). This process is enhanced by acidic pH. Once solubilized, iron can be taken up by intestinal cells, such as the Caco-2 model, through several pathways:
-
Divalent Metal Transporter 1 (DMT1): Although DMT1 primarily transports ferrous iron (Fe²⁺), Fe³⁺ from FePP can be reduced to Fe²⁺ by cell surface reductases like duodenal cytochrome b (Dcytb) and then transported by DMT1. Studies using DMT1 inhibitors and siRNA knockdown have confirmed its significant role in the uptake of iron from ferric phosphate nanoparticles.
-
Endocytosis: Small nanoparticles of ferric compounds can be taken up directly by the cell through endocytic pathways, such as clathrin-mediated endocytosis and micropinocytosis. Bulk endocytosis is also a recognized pathway for the uptake of non-transferrin-bound iron, especially when it is associated with macromolecules like albumin.
-
-
Question 2: How does ascorbic acid enhance the cellular uptake of this compound?
-
Answer: Ascorbic acid (Vitamin C) enhances iron uptake primarily by acting as a reducing agent. It reduces the less soluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). This is crucial because the primary transporter for non-heme iron in the intestine, DMT1, specifically transports Fe²⁺. By increasing the pool of Fe²⁺, ascorbic acid facilitates more efficient transport into the cell. Studies have demonstrated that adding ascorbic acid can increase ferritin formation (an indicator of iron uptake) by 2- to 3-fold in Caco-2 cells.
-
Question 3: What is the Caco-2 cell model and why is it used to study iron uptake?
-
Answer: The Caco-2 cell line is derived from human colorectal adenocarcinoma cells. When cultured, these cells spontaneously differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. This makes them an excellent in vitro model to study the absorption and transport of nutrients and drugs, including iron. Researchers use the Caco-2 model to assess iron bioavailability by measuring the amount of intracellular ferritin, a protein that stores iron, after exposing the cells to an iron compound. An increase in ferritin concentration directly correlates with the amount of iron taken up by the cells.
-
Question 4: Can I use serum in my cell culture medium when studying this compound uptake?
-
Answer: The presence of serum can complicate the interpretation of your results. Serum contains transferrin, the primary iron-binding protein in the blood. If transferrin becomes saturated, non-transferrin-bound iron (NTBI) can form, which is taken up by different, less regulated pathways. Additionally, other serum components might chelate or interact with the this compound. For mechanistic studies, it is often preferable to use a serum-free medium or a medium with a well-defined, low-iron serum replacement to have better control over the experimental conditions.
Data Presentation
Table 1: Effect of Various Enhancers and Inhibitors on Iron Bioavailability from Soluble this compound (SFP) in a Caco-2 Cell Model. Data summarized from studies measuring ferritin formation as an index of iron uptake.
| Compound Added to SFP | Molar Ratio (Compound:Iron) | Effect on Ferritin Formation (Iron Uptake) | Reference |
| Enhancers | |||
| Ascorbic Acid | 20:1 | ~3-fold increase | |
| Cysteine | 20:1 | ~2-fold increase | |
| Citrate | Not specified | No significant effect | |
| Inhibitors | |||
| Phytic Acid | 10:1 | ~91% decrease | |
| Tannic Acid | 1:1 | ~99% decrease | |
| Zinc | Not specified | Marked inhibitory effect | |
| Calcium | Not specified | Moderate inhibitory effect | |
| Magnesium | Not specified | Lesser inhibitory effect |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Iron Uptake Assay (Ferritin Formation)
This protocol outlines the key steps for assessing iron bioavailability from this compound using the Caco-2 cell model.
1. Caco-2 Cell Culture and Differentiation: a. Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed cells onto collagen-coated 12-well plates at a density of approximately 50,000 cells/cm². c. Grow the cells for 14-21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.
2. Preparation of this compound Treatment Solution: a. Prepare a stock solution of this compound in deionized water. Sonication may be required to ensure a fine suspension. b. Dilute the stock solution in serum-free MEM to the desired final iron concentration (e.g., 30-100 µM). c. If testing enhancers (e.g., ascorbic acid) or inhibitors, add them to the treatment solution at the desired molar ratio. Ensure the final pH is adjusted to ~7.0 before adding to the cells.
3. Iron Uptake Experiment: a. Wash the differentiated Caco-2 cell monolayers three times with phosphate-buffered saline (PBS). b. Add 1 mL of the prepared FePP treatment solution (or control medium) to each well. c. Incubate the cells for a specified period, typically 1 to 24 hours, at 37°C in a 5% CO₂ incubator.
4. Cell Lysis and Ferritin Measurement: a. After incubation, remove the treatment solution and wash the cells three times with ice-cold PBS to remove any surface-bound iron. b. Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Measure the total protein concentration in the supernatant using a standard assay (e.g., BCA protein assay). e. Measure the ferritin concentration in the supernatant using a commercially available ELISA kit. f. Normalize the ferritin concentration to the total protein concentration (e.g., ng ferritin / mg protein). The increase in ferritin levels compared to the control group indicates the relative bioavailability of the iron from the tested formulation.
Visualizations
Caption: Cellular uptake pathways for this compound (FePP).
Caption: Experimental workflow for Caco-2 cell ferritin assay.
References
- 1. wbcil.com [wbcil.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Ferric Pyrophosphate vs. Ferrous Sulfate: A Comparative Guide to Human Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The selection of an iron compound for fortification or therapeutic use is a critical decision, hinging on the balance between bioavailability, cost, and potential for sensory alterations in food vehicles. Ferrous sulfate, a widely used, water-soluble iron salt, has long been considered the "gold standard" due to its high bioavailability. However, its reactivity can lead to undesirable organoleptic changes, limiting its application. Ferric pyrophosphate, a water-insoluble compound, offers greater stability in food matrices but has historically been associated with lower bioavailability. This guide provides an objective comparison of the human bioavailability of this compound and ferrous sulfate, supported by experimental data, to inform evidence-based decisions in research and product development.
Quantitative Comparison of Bioavailability
The relative bioavailability (RBV) of this compound compared to ferrous sulfate varies significantly depending on the food matrix, the physicochemical properties of the this compound (e.g., particle size), and the iron status of the individual. Below is a summary of findings from key human clinical trials.
| Study Population & Food Vehicle | This compound (FePP) Absorption (%) | Ferrous Sulfate (FeSO₄) Absorption (%) | Relative Bioavailability (RBV) of FePP (%) | Key Findings & Citations |
| Iron-deficient and non-anemic women Wheat-milk infant cereal | 2.0 | 3.2 | 62 | The addition of ascorbic acid increased absorption of both, but the RBV of FePP decreased to 39%.[1] |
| Iron-deficient and non-anemic women Rice meal (unprocessed) | 1.7 | 11.6 | 15 | Demonstrates a significant negative impact of the food matrix on insoluble iron absorption.[1] |
| Iron-deficient and non-anemic women Rice meal (extruded) | 3.0 | 12.6 | 24 | Processing can influence the bioavailability of this compound.[1] |
| Adult women Infant cereal | 3.4 | 4.1 | ~83 | No statistically significant difference in absorption was observed with a micronized, dispersible form of FePP.[2][3] |
| Adult women Yoghurt drink | 3.9 | 4.2 | ~93 | Micronized and dispersible this compound showed high bioavailability in a liquid matrix. |
| Women with low iron stores Apple juice | 5.5 | 9.1 | 60 | A micronized, dispersible form of this compound was well absorbed from a fruit juice. |
| Iron-replete children Instant milk drink | 2.1 | 6.24 | 33 | The bioavailability of standard this compound was significantly lower than ferrous sulfate in this population. |
Experimental Protocols
The majority of modern human studies comparing the bioavailability of different iron compounds utilize the stable isotope incorporation technique. This method offers a high degree of precision and avoids the use of radioactive isotopes.
Stable Isotope Incorporation Method
This robust method is considered the gold standard for measuring iron absorption in humans.
1. Study Design: A common approach is a randomized, double-blind, crossover design. This design minimizes inter-individual variation by having each participant consume both iron compounds (this compound and ferrous sulfate) on separate occasions, with a washout period in between.
2. Participant Selection: Studies often recruit individuals with varying iron statuses (e.g., iron-deficient non-anemic, iron-replete) to assess how iron stores influence absorption. Key baseline measurements include hemoglobin and serum ferritin concentrations.
3. Isotope Labeling: The iron compounds are extrinsically labeled with different stable isotopes of iron, typically ⁵⁷Fe and ⁵⁸Fe. This allows for the simultaneous or sequential administration of both compounds and the ability to distinguish their absorption.
4. Test Meal Administration: The labeled iron compounds are incorporated into a standardized meal or beverage. Participants consume the test meal after an overnight fast to maximize absorption.
5. Blood Sampling and Analysis: A baseline blood sample is collected before the administration of the test meal. A second blood sample is taken approximately 14 days later. This timeframe allows for the absorbed iron isotopes to be incorporated into red blood cells.
6. Measurement of Isotopic Enrichment: The isotopic composition of iron in the red blood cells is measured using mass spectrometry.
7. Calculation of Iron Absorption: The amount of the stable isotope incorporated into erythrocytes is used to calculate the percentage of iron absorbed from the meal. The relative bioavailability of this compound is then calculated as the ratio of its absorption to that of ferrous sulfate, expressed as a percentage.
Mechanisms of Iron Absorption
The absorption pathways for ferrous sulfate and this compound differ, primarily due to their differences in solubility.
Ferrous Sulfate Absorption Pathway
Ferrous sulfate (FeSO₄), being soluble, readily releases ferrous iron (Fe²⁺) in the gastrointestinal tract.
Caption: Absorption pathway of ferrous sulfate.
As depicted, ferrous iron is transported into the enterocyte primarily by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, it can either be stored as ferritin or transported out of the cell into the bloodstream via ferroportin. In the blood, it binds to transferrin for transport to various parts of the body, including the bone marrow for hemoglobin synthesis.
This compound Absorption Pathway
The absorption of this compound (Fe₄(P₂O₇)₃) is more complex due to its insolubility. Its absorption is highly dependent on its physical properties, such as particle size.
Caption: Absorption pathway of this compound.
A portion of this compound may be solubilized in the acidic environment of the stomach, releasing ferric iron (Fe³⁺). This Fe³⁺ must then be reduced to Fe²⁺, a step that can be facilitated by duodenal cytochrome B (Dcytb), before it can be absorbed via DMT1. For micronized forms of this compound, evidence suggests that small particles may also be taken up by enterocytes through endocytosis. The overall lower and more variable absorption of this compound compared to ferrous sulfate is largely attributed to its poor solubility in the gastrointestinal tract.
Conclusion for the Scientific Community
The choice between this compound and ferrous sulfate is not straightforward and requires careful consideration of the intended application.
-
Ferrous sulfate remains the more bioavailable option, particularly in its unmodified form, and is a suitable choice when sensory issues are not a primary concern. Its absorption is efficiently upregulated in individuals with iron deficiency.
-
This compound , especially in its micronized and dispersible forms, presents a viable alternative with significantly improved bioavailability that can approach that of ferrous sulfate in certain food matrices. Its inert nature makes it an excellent candidate for fortifying a wide range of foods without compromising taste or color. However, its bioavailability is more susceptible to the influence of the food matrix and the iron status of the consumer.
Future research should continue to focus on enhancing the bioavailability of insoluble iron compounds like this compound through innovative formulation strategies, providing the food industry and public health programs with a broader palette of effective iron fortificants.
References
Validation of the Caco-2 Cell Model for Predicting Ferric Pyrophosphate Absorption: A Comparative Guide
The Caco-2 cell line, derived from a human colon adenocarcinoma, serves as a cornerstone for in vitro prediction of intestinal drug and nutrient absorption. When cultured on permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the barrier and transport functions of the small intestine. This guide provides a comparative analysis of the Caco-2 model's performance in predicting the bioavailability of ferric pyrophosphate (FPP), a water-insoluble iron compound commonly used in food fortification, and compares it with other iron sources.
Mechanism of this compound Transport in Caco-2 Cells
Studies using nano-sized ferric phosphate reveal a dual mechanism for its absorption in the Caco-2 model. The primary pathway involves the dissolution of FPP in the acidic environment of the stomach during digestion. This releases ferric iron, which is then reduced to ferrous iron and transported into the cell by the Divalent Metal Transporter-1 (DMT1).[1][2][3] A secondary, minor pathway exists for small, undissolved particles, which can be taken up directly by the cell through endocytosis, particularly clathrin-mediated endocytosis.[1][2]
References
Oral vs. Intravenous Iron Supplements for Anemia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Anemia, a condition characterized by a deficiency of red blood cells or hemoglobin, is a global health concern. Iron deficiency is a primary cause, and supplementation is a cornerstone of treatment. The choice between oral and intravenous (IV) iron administration routes is a critical clinical decision, influenced by factors such as the severity of anemia, underlying patient conditions, and treatment goals. This guide provides a comprehensive, data-driven comparison of oral and intravenous iron supplements to inform research, clinical trial design, and drug development.
Efficacy: A Quantitative Comparison
Intravenous iron supplementation generally demonstrates a more rapid and robust hematopoietic response compared to oral iron. This is particularly evident in patient populations with impaired gastrointestinal absorption or chronic inflammation. The following tables summarize key efficacy parameters from various clinical studies.
Table 1: Change in Hemoglobin (Hb) Levels (g/dL)
| Patient Population | Oral Iron (Mean Change ± SD) | Intravenous Iron (Mean Change ± SD) | Timepoint | Key Findings |
| Postpartum Anemia | 2.2 ± 1.6 | 3.2 ± 1.9 | 6 weeks | IV iron resulted in a significantly higher increase in Hb levels.[1] |
| Pregnancy | - | - | At Delivery | Mean Hb at delivery was 0.66 g/dL higher with IV iron.[2] |
| Cancer-Related Anemia | -0.16 ± 1.36 | 0.11 ± 1.48 | 6 weeks | No statistically significant difference in Hb increase between the two groups.[3] |
| General Iron Deficiency Anemia | 2.24 ± 0.47 (at day 14) | 4.18 ± 0.61 (at day 14) | Day 14 & 28 | IV iron led to a more rapid and significantly greater increase in Hb at both time points.[4] |
Table 2: Change in Serum Ferritin Levels (µg/L)
| Patient Population | Oral Iron (Mean Change ± SD) | Intravenous Iron (Mean Change ± SD) | Timepoint | Key Findings |
| Postpartum Anemia | - | - | 1-6 weeks | Ferritin concentrations were consistently and significantly higher in the IV iron group across all time points.[1] |
| General Iron Deficiency Anemia | 25.5 ± 1.29 (at day 14) | 139.0 ± 11.86 (at day 14) | Day 14 & 28 | IV iron led to a substantially greater and more rapid replenishment of iron stores. |
Safety and Tolerability: A Comparative Overview
The safety profiles of oral and intravenous iron supplements differ significantly, primarily concerning the route of administration.
Table 3: Common Adverse Events
| Adverse Event | Oral Iron | Intravenous Iron | Notes |
| Gastrointestinal Side Effects (e.g., constipation, nausea, dyspepsia) | High incidence (up to 70% of patients) | Minimal to none | A major reason for non-adherence to oral therapy. |
| Infusion-Related Reactions (e.g., flushing, dizziness, hypotension) | Not applicable | Low incidence, generally mild | Anaphylaxis is rare with modern formulations. |
| Hypersensitivity Reactions | Rare | Low, but a known risk | More common with older high-molecular-weight iron dextrans. |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of the efficacy and safety of iron supplements. Below are representative protocols for key experimental measurements cited in clinical trials.
Measurement of Hemoglobin (Hb)
Principle: The cyanmethemoglobin method is a widely used and standardized spectrophotometric method for hemoglobin determination.
Procedure:
-
Sample Collection: Collect whole blood in a tube containing EDTA as an anticoagulant.
-
Lysis: A specific volume of the blood sample is diluted in a lysing agent that hemolyzes the red blood cells, releasing hemoglobin.
-
Conversion to Cyanmethemoglobin: The hemoglobin is then oxidized to methemoglobin by potassium ferricyanide, which subsequently combines with potassium cyanide to form the stable chromogen, cyanmethemoglobin.
-
Spectrophotometry: The absorbance of the cyanmethemoglobin solution is measured at a wavelength of 540 nm.
-
Calculation: The hemoglobin concentration is calculated by comparing the absorbance of the sample to that of a known standard.
Measurement of Serum Ferritin and Transferrin Saturation
Principle: Immunoassays are commonly used to quantify serum ferritin, while transferrin saturation is calculated from serum iron and total iron-binding capacity (TIBC).
Procedure:
-
Sample Collection: Collect a fasting blood sample in a serum separator tube.
-
Serum Separation: Centrifuge the blood sample to separate the serum from the blood cells.
-
Serum Iron and TIBC Measurement:
-
Serum Iron: Typically measured using a colorimetric method where iron is released from transferrin and reacts with a chromogen.
-
TIBC: An excess of iron is added to the serum to saturate all the iron-binding sites on transferrin. The unbound iron is then removed, and the remaining iron is measured, representing the TIBC.
-
-
Transferrin Saturation Calculation:
-
Transferrin Saturation (%) = (Serum Iron / TIBC) x 100
-
-
Serum Ferritin Measurement:
-
Quantified using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or chemiluminescent immunoassays, which utilize antibodies specific to ferritin.
-
Assessment of Adverse Events
Methodology:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through patient interviews, questionnaires, and clinical assessments.
-
Standardized Terminology: AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).
-
Causality Assessment: The relationship between the study drug and the AE is assessed by the investigator (e.g., related, possibly related, not related).
-
Severity Grading: AEs are graded for severity (e.g., mild, moderate, severe) using established criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Statistical Analysis: The incidence of each AE is calculated for each treatment group and compared using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and the structure of clinical trials can aid in understanding the mechanisms of action and the evidence generation process.
References
- 1. Oral vs intravenous iron therapy for postpartum anemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Phase III randomized trial comparing intravenous to oral iron in patients with cancer-related iron deficiency anemia not on erythropoiesis stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral versus intravenous iron therapy in iron deficiency anemia: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Clinical Showdown: Comparing the Efficacy and Tolerability of Oral Iron Formulations for Iron Deficiency
For researchers, scientists, and drug development professionals, the landscape of oral iron supplementation for iron deficiency is evolving. While ferrous salts have long been the standard, newer formulations aim to improve absorption and reduce the gastrointestinal side effects that often hinder patient compliance. This guide provides an objective clinical comparison of different oral iron formulations, supported by experimental data and detailed methodologies.
Iron deficiency remains a global health challenge, making the optimization of oral iron therapy a critical area of research.[1] The ideal oral iron supplement should possess high bioavailability, leading to a robust and rapid correction of anemia, while minimizing the adverse effects that contribute to poor adherence.[2][3] This guide delves into the clinical performance of commonly prescribed and novel oral iron preparations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from various clinical studies, offering a comparative look at the efficacy and tolerability of different oral iron formulations.
Table 1: Efficacy of Oral Iron Formulations in Clinical Trials
| Formulation | Study Population | Dosage of Elemental Iron | Duration | Mean Hemoglobin (Hb) Increase | Mean Ferritin Increase | Citation |
| Ferrous Sulfate | Pregnant women with IDA | 100 mg/day | 8 weeks | ~2.0 g/dL | Not specified | [4] |
| Children with IDA | 5 mg/kg/day (twice daily) | 4 months | 3.0 ± 2.3 g/dL | Not specified | [5] | |
| Patients with CD and IDA | 105 mg/day | 90 days | +16.2% from baseline | Significant improvement | ||
| Iron Polymaltose Complex (IPC) | Pregnant women with IDA | 100 mg/day | 8 weeks | ~2.0 g/dL | Not specified | |
| Children with IDA | 5 mg/kg/day (once daily) | 4 months | 2.3 ± 1.3 g/dL | Not specified | ||
| Pregnant women with IDA | 100 mg/day | 12 weeks | Significantly higher than Ferrous Sulfate at week 8 | Significantly higher than Ferrous Sulfate | ||
| Sucrosomial® Iron | Patients with CD and IDA intolerant to Ferrous Sulfate | 30 mg/day | 90 days | +10.1% from baseline | Significant improvement | |
| Anemic patients intolerant/refractory to Iron Sulfate | 120 mg/day | 1 month | ~1.0 g/dL in 9 days | Not specified | ||
| Ferric Maltol | Patients with IBD and IDA | 30 mg twice daily | 12 weeks | 2.25 ± 0.19 g/dL | Not specified |
IDA: Iron Deficiency Anemia, CD: Celiac Disease, IBD: Inflammatory Bowel Disease
Table 2: Tolerability of Oral Iron Formulations in Clinical Trials
| Formulation | Study Population | Incidence of Overall Adverse Events (AEs) | Incidence of Gastrointestinal AEs (GAEs) | Specific GAEs Reported | Citation |
| Ferrous Sulfate | Pregnant women | 78% | 78% | GI intolerance (acidity, gastritis, heartburn), constipation, metallic taste, diarrhea | |
| Children with IDA | 50.9% | 50.9% | Not specified | ||
| Pregnant women | 43% | 43% | Nausea and vomiting (most common) | ||
| Iron Polymaltose Complex (IPC) | Pregnant women | 31% | 31% | GI intolerance, constipation | |
| Children with IDA | 26.9% | 26.9% | Not specified | ||
| Pregnant women | 16% | 16% | Nausea and vomiting | ||
| Sucrosomial® Iron | Patients with CD and IDA intolerant to Ferrous Sulfate | Lower severity of abdominal symptoms compared to ferrous sulfate | Lower severity of abdominal and epigastric pain, bloating, and constipation | Abdominal pain, diarrhea (when taken without food) | |
| Ferric Maltol | Patients with IBD and IDA | Comparable to placebo | Comparable to placebo | Not specified |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. Below are synthesized protocols based on common practices in studies comparing oral iron formulations.
Typical Phase 3, Randomized, Controlled Trial Protocol for Oral Iron Formulations
1. Study Design: A multicenter, randomized, double-blind, parallel-group study is a common design to compare the efficacy and safety of two or more oral iron formulations.
2. Patient Population:
-
Inclusion Criteria: Adult males and non-pregnant, non-lactating females with a confirmed diagnosis of iron deficiency anemia, typically defined by hemoglobin (Hb) levels below a certain threshold (e.g., <11.0 g/dL) and low serum ferritin (e.g., <30 ng/mL). For specific populations like inflammatory bowel disease (IBD), the disease should be in a quiescent or mildly active state.
-
Exclusion Criteria: History of intolerance or hypersensitivity to the study drugs, recent blood transfusion, use of intravenous iron or other iron supplements within a specified period, and conditions that may interfere with iron absorption or metabolism.
3. Randomization and Blinding: Eligible participants are randomly assigned in a 1:1 ratio to receive one of the investigational treatments. To minimize bias, both patients and investigators are blinded to the treatment allocation. This is often achieved by using identical-looking capsules or tablets for the active drugs and any placebo control.
4. Treatment Regimen:
-
Dosage: The dosage of elemental iron is standardized across the treatment arms as much as possible. For example, patients might receive 30 mg of elemental iron twice daily.
-
Administration: Instructions are provided for drug administration, such as taking the medication on an empty stomach to maximize absorption, if applicable.
-
Duration: The treatment period typically ranges from 12 to 52 weeks to assess both the initial response and the repletion of iron stores.
5. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy is often the change in hemoglobin concentration from baseline to a predefined time point (e.g., week 12).
-
Secondary Efficacy Endpoints: These may include the change in serum ferritin, transferrin saturation (TSAT), and the proportion of patients achieving a normal hemoglobin level.
-
Safety Assessments: Adverse events are monitored and recorded throughout the study. This includes the incidence, severity, and type of adverse events, with a particular focus on gastrointestinal side effects. Patient-reported outcomes on tolerability and quality of life may also be collected.
6. Statistical Analysis: Statistical methods such as Analysis of Covariance (ANCOVA) are used to compare the treatment groups, adjusting for baseline values. The incidence of adverse events is typically compared using chi-square or Fisher's exact tests.
Mandatory Visualization
Diagram 1: Intestinal Absorption Pathways of Different Oral Iron Formulations
Caption: Absorption pathways of oral iron formulations.
Diagram 2: Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron deficiency anemia treatment response to oral iron therapy: a pooled analysis of five randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ai [pubmed.ai]
- 4. Comparison of Efficacy, Tolerability, and Cost of Iron Polymaltose Complex With Ferrous Sulphate in the Treatment of Iron Deficiency Anemia in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Nanoscale: An In Vivo Toxicity Comparison of Ferric Pyrophosphate Nanoparticles
For researchers, scientists, and drug development professionals, understanding the in vivo toxicological profile of novel nanomaterials is paramount for safe and effective translation into clinical and supplemental applications. This guide provides an objective comparison of the in vivo toxicity of ferric pyrophosphate nanoparticles against common alternatives, namely iron oxide nanoparticles and traditional ferrous sulfate supplements. The information is supported by experimental data from preclinical studies, offering a comprehensive overview for informed decision-making.
Executive Summary
Comparative Toxicity Analysis
The in vivo toxicity of iron-based nanoparticles and supplements is a critical consideration for their application. The following tables summarize key quantitative data from preclinical studies in rodent models.
| Iron Compound | Animal Model | Route of Administration | LD50 | Key Findings |
| This compound Nanoparticles | Rat | Oral | Not Reported | No significant toxicity observed in histopathological examinations of various organs.[1] Acute Oral Toxicity study performed to determine LD50.[1][2] |
| Iron Oxide Nanoparticles (Fe2O3) | Mouse | Oral | 14.74 g/kg | Toxicity signs included lethargy, rapid breathing, and subcutaneous hemorrhage. |
| Ferrous Sulfate | Rat | Oral | 1.1 g/kg | Showed the highest acute toxicity among the compared iron supplements.[3] |
| Ferrous Sulfate | Mouse (female) | Oral | 680 mg/kg | |
| Ferrous Sulfate | Mouse (male) | Oral | 670 mg/kg | |
| Carbonyl Iron | Rat | Oral | > 50 g/kg | Approximately 45 times less toxic than ferrous sulfate.[3] |
| Sodium Iron EDTA (NaFeEDTA) | Rat | Oral | 1.3 g/kg | Similar level of toxicity to ferrous sulfate. |
Biodistribution of Iron Nanoparticles
The biodistribution of intravenously administered iron oxide nanoparticles has been shown to primarily involve the organs of the mononuclear phagocytic system (MPS), with the highest accumulation in the liver and spleen. The particle size plays a significant role in the distribution, with smaller nanoparticles exhibiting longer circulation times. While specific comparative biodistribution studies including this compound nanoparticles are limited, their clearance is expected to follow a similar pathway through the MPS.
Hematological and Biochemical Parameters
Studies comparing different oral iron supplements have shown that all can be effective in reversing iron deficiency anemia. However, some differences in their impact on hematological and biochemical markers have been observed. For instance, a study comparing microencapsulated iron pyrophosphate with ferrous sulfate and other iron forms in iron-deficient rats showed that all supplements restored hemoglobin levels. The microencapsulated iron pyrophosphate demonstrated a good absorption rate and did not induce the expression of the inflammatory marker IL-6 in the colon, unlike ferrous sulfate. Another study comparing nanoparticles containing iron to ferrous sulfate in anemic rats found that a single dose of the nanoparticles had higher bioavailability and caused less inflammation.
Signaling Pathways in Iron Nanoparticle Toxicity
The toxicity of iron nanoparticles is often linked to the induction of oxidative stress and inflammation. Two key signaling pathways involved are the Nrf2-ARE pathway, which regulates the antioxidant response, and the NF-κB pathway, a central regulator of inflammation.
Excess intracellular iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress. This can activate the Nrf2 pathway as a cellular defense mechanism. However, overwhelming oxidative stress can lead to cellular damage.
Nanoparticles can also trigger inflammatory responses through the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines. While direct in vivo studies on the effects of this compound nanoparticles on these specific pathways are not extensively detailed in the available literature, it is plausible that, like other iron nanoparticles, they can modulate these pathways depending on the dose and cellular context.
digraph "Cellular Iron Homeostasis" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Cellular Iron Homeostasis", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
Tf_Fe3 [label="Transferrin-Fe(III)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TfR1 [label="Transferrin Receptor 1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Endosome [label="Endosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Fe2 [label="Fe(II)"];
DMT1 [label="DMT1", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
LIP [label="Labile Iron Pool (LIP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ferritin [label="Ferritin (Storage)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Mitochondria [label="Mitochondria (Heme/Fe-S cluster synthesis)"];
FPN [label="Ferroportin (FPN)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Hephaestin [label="Hephaestin"];
Fe3_out [label="Fe(III)"];
Hepcidin [label="Hepcidin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Tf_Fe3 -> TfR1 [label="Binds"];
TfR1 -> Endosome [label="Internalization"];
Endosome -> Fe2 [label="Release & Reduction"];
Fe2 -> DMT1;
DMT1 -> LIP;
LIP -> Ferritin [label="Storage"];
LIP -> Mitochondria [label="Utilization"];
LIP -> FPN;
FPN -> Fe3_out [label="Export", dir=back];
Fe2 -> Fe3_out [label="Oxidation", style=dashed, arrowhead=none];
Hephaestin -> Fe2 [style=invis];
Hephaestin -> Fe3_out [label="Catalyzes", style=dashed];
Hepcidin -> FPN [label="Inhibits", arrowhead=tee, color="#EA4335"];
}
Caption: Nanoparticle-Induced Stress Pathways.
Experimental Protocols
Acute Oral Toxicity Study (Modified from OECD Guideline 423)
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female Wistar rats.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water, except for a brief fasting period before dosing.
-
Dosing: A single dose of the test substance (this compound nanoparticles, iron oxide nanoparticles, or ferrous sulfate) suspended in a suitable vehicle is administered by oral gavage. The dosing is sequential, with a group of three animals at each step.
-
Dose Levels: The starting dose is selected based on available information. Subsequent dose levels are adjusted up or down based on the mortality/morbidity observed in the previous step. For nanoparticles with expected low toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy, and any macroscopic abnormalities are recorded.
Hematological Analysis
-
Blood Collection: Blood samples are collected from the animals at specified time points (e.g., 24 hours, 7 days, 14 days) post-administration via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).
-
Parameters Measured: A complete blood count (CBC) is performed using an automated hematology analyzer. Key parameters include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Platelet (PLT) count
-
Biochemical Analysis: Serum or plasma is separated by centrifugation and analyzed for biochemical markers of organ function, including:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney function: Blood urea nitrogen (BUN), creatinine.
Histopathological Examination
-
Tissue Collection and Preparation: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, brain, and gastrointestinal tract) are collected. Tissues are fixed in 10% neutral buffered formalin.
-
Processing and Staining: The fixed tissues are processed through graded alcohols and xylene, embedded in paraffin, and sectioned at a thickness of 4-5 µm. The sections are then stained with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Microscopic Evaluation: A qualified pathologist examines the stained tissue sections under a light microscope. Any histopathological changes, such as inflammation, necrosis, apoptosis, cellular degeneration, and tissue architecture alterations, are recorded and graded for severity. For iron nanoparticles, special stains like Prussian blue may be used to visualize iron deposits in the tissues.
```dot
digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Toxicity Assessment Workflow", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
start [label="Animal Acclimatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
dosing [label="Oral Administration of Iron Nanoparticles/Supplements", fillcolor="#4285F4", fontcolor="#FFFFFF"];
observation [label="Clinical Observation (14 days)"];
body_weight [label="Body Weight Measurement"];
blood_collection [label="Blood Collection (e.g., Day 1, 7, 14)"];
hematology [label="Hematological Analysis (CBC)"];
biochemistry [label="Biochemical Analysis (Liver & Kidney function)"];
euthanasia [label="Euthanasia & Necropsy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
tissue_collection [label="Organ Collection"];
histopathology [label="Histopathological Examination (H&E, Prussian Blue)"];
data_analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
start -> dosing;
dosing -> observation;
observation -> body_weight;
observation -> blood_collection;
blood_collection -> hematology;
blood_collection -> biochemistry;
observation -> euthanasia;
euthanasia -> tissue_collection;
tissue_collection -> histopathology;
hematology -> data_analysis;
biochemistry -> data_analysis;
histopathology -> data_analysis;
}
References
A Head-to-Head Comparison of Ferric Pyrophosphate and Sodium Iron EDTA for Food Fortification
For researchers, scientists, and drug development professionals, the selection of an iron fortificant is a critical decision impacting the efficacy and consumer acceptance of fortified food products. This guide provides an objective comparison of two commonly used iron compounds: ferric pyrophosphate (FePP) and sodium iron ethylenediaminetetraacetate (NaFeEDTA).
This document synthesizes experimental data on the bioavailability, efficacy, sensory implications, and absorption mechanisms of these two iron sources. Detailed methodologies for key experiments are provided to support data interpretation and future research.
Performance Comparison at a Glance
| Feature | This compound (FePP) | Sodium Iron EDTA (NaFeEDTA) |
| Bioavailability | Lower to moderate, influenced by particle size and food matrix. Relative bioavailability to ferrous sulfate ranges from 21-74%. | High, especially in the presence of iron absorption inhibitors like phytates. Bioavailability is 2-3 times greater than ferrous sulfate in inhibitory meals.[1][2] |
| Efficacy in Reducing Iron Deficiency Anemia | Effective, particularly when used in combination with absorption enhancers or other iron compounds.[3] | Highly effective in improving iron status and reducing the prevalence of iron deficiency anemia.[4] |
| Sensory Impact | Minimal impact on color, taste, and texture of food products due to its low solubility and white color.[5] | Generally good sensory profile with less metallic taste compared to ferrous sulfate. |
| Cost-Effectiveness | Generally considered a cost-effective option for food fortification. | While food fortification is a cost-effective public health intervention, a direct cost comparison with FePP is not readily available in the reviewed literature. |
In-Depth Analysis
Bioavailability and Efficacy
Sodium iron EDTA consistently demonstrates superior bioavailability compared to this compound, particularly in diets rich in iron absorption inhibitors such as phytates, which are common in cereal-based foods. The EDTA chelate protects the iron from binding to these inhibitors, keeping it soluble and available for absorption. Clinical trials have shown that NaFeEDTA fortification can significantly improve iron status and reduce the prevalence of iron deficiency anemia.
This compound's bioavailability is more variable and is significantly influenced by its physical properties, such as particle size (micronization can improve absorption), and the composition of the food matrix. While generally less bioavailable than NaFeEDTA, studies have shown that FePP can still be an effective fortificant, especially when combined with absorption enhancers like ascorbic acid or when used in less inhibitory food matrices.
A study comparing the efficacy of margarine fortified with either micronized ground this compound (MGFePP) or NaFeEDTA in iron-deficient women found that the increase in body iron stores with NaFeEDTA fortification was 2-3 times greater than with MGFePP.
Sensory Attributes
One of the primary advantages of this compound is its minimal impact on the sensory characteristics of food products. Its low solubility and white to yellowish-white color prevent undesirable changes in the color, taste, and texture of fortified foods, leading to high consumer acceptance.
Sodium iron EDTA also has a favorable sensory profile compared to more reactive iron salts like ferrous sulfate. It is less likely to cause a metallic taste, a common issue with iron fortification.
Absorption Mechanisms
The absorption pathways of these two compounds differ significantly, which underlies their differences in bioavailability.
Sodium Iron EDTA: The iron-EDTA complex remains stable in the stomach and duodenum, protecting the iron from inhibitory dietary components. As the complex travels down the small intestine, the iron is gradually released from the EDTA chelate and is then absorbed through the same physiological pathways as non-heme iron.
This compound: Being a poorly soluble ferric salt, FePP must first be solubilized in the acidic environment of the stomach. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the surface of enterocytes before being transported into the cell by the Divalent Metal Transporter 1 (DMT1). The efficiency of this process is dependent on gastric acid secretion and the presence of dietary enhancers or inhibitors.
Experimental Protocols
In Vitro Iron Bioavailability Assessment (Caco-2 Cell Model)
This model is widely used to screen the potential bioavailability of iron compounds.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics of small intestinal enterocytes, are cultured on permeable supports.
-
Simulated Digestion: The food matrix containing the iron fortificant undergoes a two-step in vitro digestion process that simulates gastric and intestinal conditions.
-
Gastric Phase: The sample is incubated with pepsin at a low pH (e.g., pH 2.0) to mimic stomach digestion.
-
Intestinal Phase: The pH is raised, and a mixture of bile salts and pancreatic enzymes is added to simulate small intestine digestion.
-
-
Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer.
-
Bioavailability Measurement: After a defined incubation period, the cells are harvested, and the amount of iron taken up by the cells is quantified. This is often done by measuring the concentration of ferritin, an iron storage protein, which increases in response to iron uptake.
Human Iron Absorption Studies (Stable Isotope Technique)
Stable isotope studies are the gold standard for measuring iron absorption in humans.
Methodology:
-
Isotope Labeling: The iron fortificant (FePP or NaFeEDTA) is labeled with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.
-
Test Meal Administration: The labeled fortificant is incorporated into a test meal, which is then consumed by study participants after an overnight fast.
-
Blood Sampling: Blood samples are taken from the participants before the test meal and at specific time points afterward (typically 14 days later).
-
Erythrocyte Incorporation: The amount of the stable isotope incorporated into the red blood cells (erythrocytes) is measured using mass spectrometry.
-
Absorption Calculation: The percentage of iron absorbed from the test meal is calculated based on the amount of the isotope incorporated into the circulating hemoglobin, taking into account the total circulating iron in the body.
Sensory Evaluation of Fortified Foods
Sensory evaluation is crucial to ensure consumer acceptance of fortified products.
Methodology:
-
Panelist Recruitment: A panel of trained or consumer panelists is recruited.
-
Sample Preparation: Food samples are prepared with the iron fortificant at varying concentrations, alongside a control sample without added iron.
-
Sensory Tests:
-
Triangle Test: Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample out. This test determines if a sensory difference is perceptible.
-
Hedonic Scale: Panelists rate the samples on a scale (e.g., a 9-point hedonic scale ranging from "dislike extremely" to "like extremely") for various attributes such as appearance, aroma, taste, and overall acceptability.
-
-
Data Analysis: Statistical analysis is used to determine if there are significant differences in sensory attributes between the fortified and control samples.
Visualizing the Iron Absorption Pathway
The following diagram illustrates the key steps in the absorption of non-heme iron from the intestinal lumen into the bloodstream.
Caption: A simplified diagram of the non-heme iron absorption pathway in an intestinal enterocyte.
Conclusion
The choice between this compound and sodium iron EDTA for food fortification depends on the specific food vehicle, the target population's dietary habits, and the program's objectives.
-
Sodium Iron EDTA is the superior choice in terms of bioavailability, especially in populations consuming diets high in iron absorption inhibitors. Its efficacy in combating iron deficiency anemia is well-documented.
-
This compound is an excellent option when sensory changes to the food product are a primary concern. While its bioavailability is generally lower, it can be an effective fortificant, particularly with technological advancements like micronization.
For optimal results, a combination approach, potentially using NaFeEDTA in highly inhibitory food matrices and FePP in sensorially sensitive products, could be considered. Further research into the cost-effectiveness of these fortificants in large-scale programs is warranted to guide public health initiatives.
References
- 1. Ferric sodium EDTA added for nutritional purposes to foods for the general population and to foods for particular nutritional uses | EFSA [efsa.europa.eu]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. Iron Fortified Complementary Foods Containing a Mixture of Sodium Iron EDTA with Either Ferrous Fumarate or this compound Reduce Iron Deficiency Anemia in 12- to 36-Month-Old Children in a Malaria Endemic Setting: A Secondary Analysis of a Cluster-Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
Micronized vs. Standard Ferric Pyrophosphate: A Comparative Bioavailability Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of micronized and standard ferric pyrophosphate, two forms of iron used in fortification and supplementation. By examining key experimental data and methodologies, this document aims to inform research and development in the field of iron therapeutics and nutrition. The evidence strongly suggests that reducing the particle size of this compound to the micron and sub-micron level significantly enhances its absorption and subsequent bioavailability.
Executive Summary
This compound is a water-insoluble iron compound favored for food fortification due to its minimal sensory impact. However, its standard form exhibits low bioavailability. Micronization, a process that reduces particle size, has emerged as a key strategy to improve its absorption. This guide presents data from multiple studies demonstrating that micronized this compound (MDFP) exhibits significantly higher relative bioavailability compared to its standard counterpart, often achieving levels comparable to the highly soluble ferrous sulfate.
Data Presentation: Quantitative Bioavailability Comparison
The following table summarizes key quantitative data from comparative studies on micronized versus standard this compound.
| Study Type | Species | Iron Compound | Mean Particle Size | Bioavailability Metric | Result | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference |
| Hemoglobin Repletion | Rats | Standard this compound | ≈ 21 μm | Hemoglobin Regeneration | Lower than micronized forms | 59 | [1][2] |
| Hemoglobin Repletion | Rats | Micronized this compound | ≈ 2.5 μm | Hemoglobin Regeneration | Higher than standard | 69 | [1][2] |
| Hemoglobin Repletion | Rats | Micronized Dispersible this compound (MDFP) | ≈ 0.5 μm (with emulsifiers) | Hemoglobin Regeneration | Highest among tested FePP | 95 | [3] |
| Stable Isotope | Humans | Micronized Dispersible this compound | 0.3 μm | Iron Absorption | 3.4% (in infant cereal) | ~83 | |
| Stable Isotope | Humans | Ferrous Sulfate | - | Iron Absorption | 4.1% (in infant cereal) | 100 | |
| Stable Isotope | Humans | Micronized Dispersible this compound | 0.3 μm | Iron Absorption | 3.9% (in yoghurt drink) | ~93 | |
| Stable Isotope | Humans | Ferrous Sulfate | - | Iron Absorption | 4.2% (in yoghurt drink) | 100 | |
| Stable Isotope | Humans | Micronized Dispersible this compound | Not specified | Iron Absorption | 5.5% (in apple juice) | 60 | |
| Stable Isotope | Humans | Ferrous Sulfate | - | Iron Absorption | 9.1% (in apple juice) | 100 |
Experimental Protocols
A variety of methodologies have been employed to assess the bioavailability of different this compound formulations. Below are detailed descriptions of the key experimental protocols cited in this guide.
In Vivo Studies: Hemoglobin Repletion in Rats
This widely used method assesses the ability of an iron source to correct iron deficiency anemia.
-
Induction of Anemia: Weanling rats are fed an iron-deficient diet for a specified period to induce anemia, characterized by low hemoglobin levels.
-
Dietary Intervention: The anemic rats are then divided into groups and fed diets supplemented with different iron compounds (e.g., standard this compound, micronized this compound, ferrous sulfate as a control) at a known concentration.
-
Hemoglobin Monitoring: Blood samples are taken at regular intervals to measure the regeneration of hemoglobin.
-
Calculation of Relative Bioavailability (RBV): The hemoglobin regeneration efficiency of the test iron compounds is compared to that of the highly bioavailable ferrous sulfate, which is assigned an RBV of 100%. The RBV is calculated based on the gain in hemoglobin concentration over the treatment period.
In Vivo Studies: Stable Isotope Incorporation in Humans
This method provides a precise measure of iron absorption in human subjects.
-
Isotope Labeling: The iron compounds to be tested (e.g., micronized this compound and ferrous sulfate) are labeled with different stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.
-
Administration: Human volunteers consume test meals fortified with the isotopically labeled iron compounds.
-
Erythrocyte Incorporation: After a period of approximately 14 days, blood samples are collected. The amount of the specific iron isotope incorporated into red blood cells (erythrocytes) is measured using mass spectrometry.
-
Calculation of Absorption: The percentage of iron absorbed is calculated based on the amount of the isotope incorporated into erythrocytes relative to the total amount of the isotope consumed.
In Vitro Studies: Caco-2 Cell Model
This cell-based assay serves as a model for the human intestinal barrier to screen for iron bioavailability.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.
-
In Vitro Digestion: The iron compounds are subjected to a simulated gastrointestinal digestion process to mimic the conditions in the stomach and small intestine.
-
Cellular Uptake: The digested iron samples are then applied to the apical side of the Caco-2 cell monolayer.
-
Measurement of Bioavailability: Iron uptake by the cells is quantified by measuring the intracellular ferritin concentration, as ferritin synthesis is proportional to intracellular iron levels. The amount of iron transported across the cell monolayer to the basolateral side can also be measured.
Mandatory Visualizations
Experimental Workflow for Bioavailability Studies
Caption: Workflow of in vivo and in vitro bioavailability studies.
Proposed Mechanism of Enhanced Absorption for Micronized this compound
Caption: Enhanced absorption pathways for micronized this compound.
Conclusion
References
Ferric Pyrophosphate in the Treatment of Iron Deficiency Anemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron deficiency anemia (IDA) remains a significant global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. Ferric pyrophosphate, a form of iron with unique physicochemical properties, has emerged as a promising alternative to traditional ferrous salts for the management of IDA. This guide provides a comprehensive comparison of this compound with other oral iron preparations, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Efficacy of Oral Iron Preparations
The efficacy of various oral iron supplements is primarily evaluated based on their ability to increase hemoglobin (Hb) and serum ferritin levels, key indicators of iron status. The following tables summarize the quantitative data from several clinical studies comparing this compound with other commonly used iron formulations.
Table 1: Efficacy of this compound vs. Ferrous Ascorbate in Pregnant Women with IDA
| Parameter | This compound Group | Ferrous Ascorbate Group |
| Baseline Hb (g/dL) | 9.82 | 9.52 |
| Hb after Treatment (g/dL) | 11.16 | 12.23 |
| Increase in Hb (g/dL) | 1.34 | 2.71 |
| Baseline Serum Ferritin (ng/mL) | 82.63 | 74.56 |
| Serum Ferritin after Treatment (ng/mL) | 314.18 | 288.23 |
| Increase in Serum Ferritin (ng/mL) | 231.55 | 213.67 |
Source: Study on Efficacy and Compliance of Oral Supplements with this compound and Ferrous Ascorbate in Iron Deficiency Anaemia During Pregnancy.[1]
Table 2: Efficacy of this compound vs. Ferrous Sulfate in Pediatric Patients with IDA
| Parameter | This compound Group | Ferrous Sulfate Group | p-value |
| Hb after 8 weeks (g/dL) | 11.8 ± 0.7 | 12.1 ± 0.6 | > 0.05 |
| Serum Ferritin after 8 weeks (ng/L) | 35.4 ± 12.3 | 38.1 ± 11.8 | > 0.05 |
| Serum Iron after 8 weeks (µg/dL) | 75.2 ± 20.1 | 79.8 ± 22.4 | > 0.05 |
Source: A comparative study between the dispersible this compound particles and Ferrous sulfate in treatment of pediatric patients with iron deficiency anemia.
Table 3: Comparative Efficacy of Sucrosomial Iron (this compound) and Other Oral Iron Salts
| Parameter | Sucrosomial® Iron Group | Ferrous Ascorbate Group | Ferrous Fumarate Group | Ferrous Bis-glycinate Group |
| Increase in Hemoglobin (g/dL) at Day 90 | 2.50 ± 0.5 | 2.05 ± 0.4 | 1.98 ± 0.4 | 1.92 ± 0.5 |
| Increase in Serum Ferritin (ng/mL) at Day 90 | 23.5 ± 5.1 | 22.8 ± 4.9 | 18.9 ± 4.5 | 20.4 ± 5.8 |
| Increase in Serum Iron (µg/dL) at Day 90) | 25.1 ± 7.2 | 22.3 ± 6.8 | 18.7 ± 6.5 | 19.1 ± 7.1 |
Source: Comparative evaluation of different oral iron salts in the management of iron deficiency anemia.[2]
Comparative Tolerability and Side Effect Profile
A significant limitation of oral iron therapy is the high incidence of gastrointestinal side effects, which often leads to poor compliance. This compound formulations have been developed to improve tolerability.
Table 4: Comparison of Gastrointestinal Side Effects
| Iron Supplement | Common Side Effects | Incidence of GI Side Effects |
| Ferrous Sulfate, Ferrous Fumarate, Ferrous Gluconate | Nausea, constipation, diarrhea, abdominal pain, black stools.[3][4] | High (up to 60% of patients).[5] |
| This compound | Generally well-tolerated with a lower incidence of GI side effects compared to ferrous salts. | Significantly lower than ferrous sulfate. |
| Ferrous Ascorbate | Nausea, vomiting, heartburn. | 36.7% in one study. |
| Sucrosomial® Iron (this compound) | Excellent gastrointestinal tolerability. | Low. |
Experimental Protocols
1. Study on Efficacy and Compliance of Oral Supplements with this compound and Ferrous Ascorbate in Iron Deficiency Anaemia During Pregnancy
-
Study Design: A prospective, comparative, randomized study.
-
Participants: Pregnant women with iron deficiency anemia.
-
Intervention:
-
Group A: Ferrous Ascorbate (100 mg elemental iron) orally once daily.
-
Group B: this compound (100 mg elemental iron) orally once daily.
-
-
Duration: Not explicitly stated, but follow-up assessments were conducted.
-
Primary Outcome Measures: Change in hemoglobin and serum ferritin levels.
-
Secondary Outcome Measures: Incidence of side effects and patient compliance.
2. A comparative study between the dispersible this compound particles and Ferrous sulfate in treatment of pediatric patients with iron deficiency anemia
-
Study Design: A prospective cohort study.
-
Participants: 58 anemic children aged 2-12 years.
-
Intervention:
-
Group 1 (n=29): this compound.
-
Group 2 (n=29): Ferrous Sulfate.
-
-
Duration: 8 weeks.
-
Primary Outcome Measures: Change in hemoglobin, serum iron, and serum ferritin levels.
-
Secondary Outcome Measures: Incidence of side effects.
3. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia
-
Study Design: An observational, comparative study.
-
Participants: Patients with iron deficiency anemia.
-
Intervention:
-
Group 1: Sucrosomial® Iron.
-
Group 2: Ferrous Ascorbate.
-
Group 3: Ferrous Fumarate.
-
Group 4: Ferrous Bis-glycinate.
-
-
Duration: 90 days.
-
Primary Outcome Measures: Change in hemoglobin, serum ferritin, and serum iron levels.
-
Secondary Outcome Measures: Incidence of adverse events.
Signaling Pathways and Experimental Workflows
Iron Absorption Pathway
The absorption of dietary iron is a tightly regulated process primarily occurring in the duodenum. The pathway involves several key proteins, including Divalent Metal Transporter 1 (DMT1) and ferroportin.
Caption: General pathway of dietary iron absorption in the duodenal enterocyte.
Sucrosomial® Iron Absorption Pathway
Sucrosomial® iron, a formulation where this compound is protected by a phospholipid bilayer and a sucrester matrix, is suggested to have an alternative absorption pathway, contributing to its higher bioavailability and better tolerability.
Caption: Proposed absorption pathway of Sucrosomial® Iron.
Experimental Workflow for a Comparative Efficacy Study
The following diagram illustrates a typical workflow for a clinical trial comparing different oral iron supplements.
Caption: A generalized experimental workflow for a clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. 7 Potential Side Effects of Taking Iron Supplements Every Day [verywellhealth.com]
- 5. Efficacy and Safety of Microsomal this compound Supplement for Iron Deficiency Anemia in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferric Pyrophosphate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of ferric pyrophosphate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area to minimize inhalation of dust particles.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[2]
-
Body Protection: A laboratory coat.[2]
-
Respiratory Protection: In situations where ventilation is inadequate or dust is generated, use an approved/certified dust respirator.[2]
Avoid direct contact with skin and eyes, and prevent the release of this compound into the environment. Do not eat, drink, or smoke in areas where the chemical is handled.
Operational Disposal Plan
The appropriate disposal method for this compound depends on whether the material is contaminated with other hazardous substances. It is the responsibility of the waste generator to properly characterize their waste in compliance with applicable federal, state, and local regulations.
Step 1: Waste Characterization
-
Uncontaminated this compound: Pure, unused, or spilled this compound that has not been mixed with any other hazardous chemicals.
-
Contaminated this compound: this compound that is mixed with other hazardous materials (e.g., solvents, other chemicals). The disposal protocol must then account for the hazards of all constituents.
Step 2: Waste Segregation and Storage
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material.
-
Label the container as "Hazardous Waste" (if applicable) and list the contents.
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, direct sunlight, and heat sources.
Step 3: Disposal Procedures
For Small, Uncontaminated Spills:
-
Wear appropriate PPE.
-
To prevent dust from becoming airborne, gently moisten the spilled solid with water.
-
Use appropriate tools (e.g., a scoop or shovel) to carefully transfer the material into a designated waste container.
-
Clean the spill area by spreading water on the contaminated surface.
-
Dispose of the collected waste according to your institution's guidelines for non-hazardous solid waste, if applicable. Always confirm with your Environmental Health and Safety (EHS) department.
For Contaminated or Large Quantities of Waste:
-
This waste must be managed as hazardous waste.
-
Package the waste in a clearly labeled, sealed container as described in Step 2.
-
Arrange for disposal through your institution's hazardous waste management program or a licensed chemical disposal company.
-
Methods like controlled incineration with flue gas scrubbing may be used by approved facilities.
-
Do not discharge this compound waste into sewer systems or waterways.
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be collected and treated as chemical waste, following the procedures for contaminated materials.
-
Once cleaned, the container can be punctured to make it unusable for other purposes.
-
The cleaned and punctured container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.
Quantitative Data on Waste Disposal
Specific quantitative disposal limits for this compound are not widely established and are highly dependent on local and institutional regulations. However, laboratories that generate hazardous waste must adhere to accumulation limits set by regulatory bodies. The following table provides general guidelines for hazardous waste accumulation, which can serve as a reference. It is critical to consult your institution's EHS department for specific quantity limits.
| Generator Category | Monthly Generation Rate | Accumulation Time Limit | Storage Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acutely hazardous waste and ≤ 100 kg of non-acutely hazardous waste | No time limit, but quantity limits apply | Basic safety and containment |
| Small Quantity Generator (SQG) | > 100 kg but < 1,000 kg of non-acutely hazardous waste | Up to 180 days (or 270 days if waste is transported > 200 miles) | Technical standards for containers, preparedness, and prevention |
| Large Quantity Generator (LQG) | ≥ 1,000 kg of non-acutely hazardous waste or > 1 kg of acutely hazardous waste | Up to 90 days | Full compliance with hazardous waste regulations, including contingency plans |
Note: This table is a general summary. Always refer to your local and national regulations for specific requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Pyrophosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ferric Pyrophosphate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that, while having numerous applications, requires careful handling to avoid potential health hazards. It can cause irritation upon contact with the skin and eyes, and may be harmful if ingested or inhaled.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes. If irritation develops, seek medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Loosen tight clothing. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) and Exposure Limits
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. Engineering controls, such as the use of a fume hood or other local exhaust ventilation, should be the primary means of controlling airborne dust.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use. |
| Lab Coat | Long-sleeved to prevent skin contact. | |
| Respiratory Protection | Dust Respirator | An approved/certified respirator (e.g., N95) should be used when ventilation is inadequate or if dust is generated. For higher exposures or in the event of a large spill, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary. |
Occupational Exposure Limits:
While there are no specific occupational exposure limits (OELs) established for this compound by OSHA, NIOSH, or ACGIH, the limits for soluble iron salts can be used as a guideline.
| Organization | Limit | Value |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 1 mg/m³ (as Fe) |
| ACGIH | Threshold Limit Value (TLV) - TWA | 1 mg/m³ (as Fe) |
| OSHA | Permissible Exposure Limit (PEL) | None established for general industry. |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocol: Safe Weighing and Preparation of a this compound Solution
This protocol outlines the steps for safely weighing this compound powder and preparing a solution in a laboratory setting.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., deionized water)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker or volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Wash bottle with solvent
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Ensure the work area, typically a fume hood or a ventilated balance enclosure, is clean and free of clutter.
-
Don the appropriate PPE: lab coat, safety goggles, and gloves. If there is a risk of inhalation, a dust respirator is mandatory.
-
Place the analytical balance inside the fume hood if possible. If not, perform the powder transfer within the hood and weigh on a benchtop balance nearby.
-
-
Weighing the Powder:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing boat. Avoid creating dust clouds.
-
Record the exact weight of the powder.
-
-
Preparing the Solution:
-
Carefully transfer the weighed powder into the appropriate beaker or volumetric flask.
-
Use a small amount of the solvent from a wash bottle to rinse any remaining powder from the weighing boat and spatula into the vessel, ensuring a complete transfer.
-
Add approximately 50-70% of the final desired volume of the solvent to the vessel.
-
If necessary, place a magnetic stir bar in the beaker and place it on a magnetic stirrer to aid dissolution. Gentle heating may be applied if the substance's properties allow, but ensure it will not degrade the compound.
-
Once the powder is fully dissolved, add the remaining solvent to reach the final desired volume. If using a volumetric flask, add the solvent until the bottom of the meniscus is on the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Properly dispose of the weighing boat and any contaminated materials in the designated chemical waste container.
-
Clean the spatula and any glassware used.
-
Wipe down the work surface in the fume hood and the analytical balance.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Unused or expired this compound powder should be disposed of as chemical waste.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should be collected in a designated, labeled hazardous waste container.
Liquid Waste:
-
Aqueous solutions of this compound should not be poured down the drain.
-
For disposal, iron-containing solutions can be treated to precipitate the iron. This can be achieved by adjusting the pH with a base (e.g., sodium hydroxide) to precipitate ferric hydroxide.
-
The resulting solid precipitate can then be filtered and disposed of as solid chemical waste. The remaining liquid should be neutralized before drain disposal, in accordance with local regulations.
General Disposal Guidelines:
-
All chemical waste must be disposed of in accordance with federal, state, and local regulations.
-
Waste containers must be clearly labeled with the contents.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
